(Rac)-Enadoline
説明
The exact mass of the compound 4-Benzofuranacetamide, N-methyl-N-(7-(1-pyrrolidinyl)-1-oxaspiro(4.5)dec-8-yl)- is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrrolidines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
2-(1-benzofuran-4-yl)-N-methyl-N-(7-pyrrolidin-1-yl-1-oxaspiro[4.5]decan-8-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O3/c1-25(23(27)16-18-6-4-7-22-19(18)9-15-28-22)20-8-11-24(10-5-14-29-24)17-21(20)26-12-2-3-13-26/h4,6-7,9,15,20-21H,2-3,5,8,10-14,16-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMBYBVLCYODBJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCC2(CCCO2)CC1N3CCCC3)C(=O)CC4=C5C=COC5=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90861283 | |
| Record name | 2-(1-Benzofuran-4-yl)-N-methyl-N-[7-(pyrrolidin-1-yl)-1-oxaspiro[4.5]decan-8-yl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90861283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107431-28-7, 124378-77-4 | |
| Record name | Enadoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107431287 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ENADOLINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7677 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
(Rac)-Enadoline: A Technical Guide to its Core Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Rac)-Enadoline, also known as CI-977, is a potent and highly selective non-peptide agonist for the kappa-opioid receptor (KOR). Its mechanism of action is centered on the activation of this G protein-coupled receptor (GPCR), leading to a cascade of intracellular signaling events that modulate neuronal excitability and neurotransmitter release. This technical guide provides an in-depth overview of the binding characteristics, functional activity, and downstream signaling pathways of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for research and drug development professionals.
Core Mechanism of Action
This compound exerts its pharmacological effects primarily through its high-affinity binding to and activation of the kappa-opioid receptor, a member of the opioid receptor family that also includes mu (μ) and delta (δ) receptors. The KOR is predominantly coupled to inhibitory Gi/o heterotrimeric G proteins.
Upon agonist binding, this compound induces a conformational change in the KOR, facilitating the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of the associated Gi/o protein. This activation leads to the dissociation of the Gαi/o subunit from the Gβγ dimer. Both dissociated components are active in downstream signaling:
-
Gαi/o Subunit: The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase. This enzymatic inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). Reduced cAMP levels, in turn, decrease the activity of protein kinase A (PKA) and other cAMP-dependent pathways.
-
Gβγ Subunit: The liberated Gβγ dimer can directly modulate the activity of various ion channels. A key effect is the activation of G protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to potassium ion efflux and neuronal hyperpolarization. Additionally, the Gβγ subunit can inhibit N-type voltage-gated calcium channels, which reduces calcium influx and subsequently decreases the release of neurotransmitters.
Collectively, these actions result in a reduction of neuronal excitability, which is the molecular basis for the analgesic and other central nervous system effects observed with this compound and other KOR agonists.
Quantitative Pharmacological Data
The following tables summarize the key quantitative parameters that define the interaction of this compound with opioid receptors.
Table 1: Opioid Receptor Binding Affinity of this compound
This table presents the equilibrium dissociation constants (Ki) of this compound for the kappa, mu, and delta opioid receptors. A lower Ki value indicates a higher binding affinity.
| Receptor Subtype | Radioligand Used | Preparation | Ki (nM) | Selectivity (fold) vs. Kappa |
| Kappa (κ) | [³H]-U69593 | Guinea-pig forebrain homogenates | 0.11[1] | - |
| Kappa (κ) | Not Specified | Not Specified | 1.25[2] | - |
| Mu (μ) | [³H]-[D-Ala², MePhe⁴, Gly-ol⁵] enkephalin (DAMGO) | Guinea-pig forebrain homogenates | 99[1] | 900-fold |
| Delta (δ) | [³H]-[D-Pen²,⁵]enkephalin (DPDPE) | Guinea-pig forebrain homogenates | 1040[1] | 9455-fold |
Data presented as mean values. The selectivity is calculated based on the Ki value of 0.11 nM for the kappa receptor.
Note: While specific EC50/IC50 and Emax values for this compound in GTPγS and cAMP assays were not found in the provided search results, the following sections describe the standard protocols for determining these functional activity parameters.
Signaling Pathways and Experimental Workflows
This compound-Induced KOR Signaling Pathway
The following diagram illustrates the primary signaling cascade initiated by the binding of this compound to the kappa-opioid receptor.
Experimental Workflow: Radioligand Binding Assay
This diagram outlines the procedural steps for a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound.
Experimental Workflow: [³⁵S]GTPγS Binding Assay
This diagram illustrates the workflow for a [³⁵S]GTPγS binding assay to measure the functional potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound in activating G proteins.
Experimental Workflow: cAMP Inhibition Assay
This diagram shows the general procedure for a cAMP inhibition assay to determine the functional potency (IC₅₀) and efficacy (Eₘₐₓ) of this compound in inhibiting adenylyl cyclase.
Detailed Experimental Protocols
Radioligand Competition Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the kappa, mu, and delta opioid receptors.
Materials:
-
Receptor Source: Guinea-pig forebrain homogenates or cell membranes from cell lines stably expressing the human kappa, mu, or delta opioid receptor.
-
Radioligands: [³H]-U69593 (for KOR), [³H]-DAMGO (for MOR), [³H]-DPDPE (for DOR).
-
This compound: Stock solution of known concentration.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity ligand for the respective receptor (e.g., naloxone for MOR, naltrindole for DOR, unlabeled U69593 for KOR).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
Filtration Apparatus: Cell harvester with glass fiber filters (e.g., GF/B or GF/C).
-
Scintillation Cocktail and Counter.
Procedure:
-
Membrane Preparation: Homogenize tissue or cells in ice-cold buffer and prepare a crude membrane fraction by differential centrifugation. Resuspend the final membrane pellet in assay buffer and determine the protein concentration.
-
Assay Setup: In triplicate, prepare assay tubes containing:
-
Total Binding: A fixed concentration of radioligand (typically at its Kd concentration) and receptor membranes.
-
Non-specific Binding: Radioligand, receptor membranes, and a saturating concentration of the non-specific binding control ligand.
-
Competition: Radioligand, receptor membranes, and serially diluted concentrations of this compound.
-
-
Incubation: Incubate the tubes at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Terminate the reaction by rapid filtration through the glass fiber filters. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Immediately wash the filters with ice-cold wash buffer to remove any non-specifically trapped radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding counts from the total binding counts.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
[³⁵S]GTPγS Functional Binding Assay
Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound in stimulating G protein activation at the KOR.
Materials:
-
Receptor Source: Cell membranes expressing the KOR.
-
Radioligand: [³⁵S]GTPγS.
-
This compound: Stock solution of known concentration.
-
GDP: To ensure a pool of GDP-bound G proteins is available.
-
Non-specific Binding Control: A high concentration of unlabeled GTPγS.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Other materials: As per the radioligand binding assay.
Procedure:
-
Membrane Preparation: As described for the radioligand binding assay.
-
Assay Setup: In triplicate, prepare assay tubes containing receptor membranes, a fixed concentration of GDP (e.g., 10-30 µM), and:
-
Basal: Assay buffer only.
-
Agonist Stimulation: Serially diluted concentrations of this compound.
-
Non-specific Binding: A saturating concentration of unlabeled GTPγS.
-
-
Initiation and Incubation: Initiate the reaction by adding a fixed concentration of [³⁵S]GTPγS (e.g., 0.1 nM) to all tubes. Incubate at 30°C for 60 minutes.
-
Filtration, Washing, and Quantification: As described for the radioligand binding assay.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from all other measurements.
-
Plot the specific [³⁵S]GTPγS binding (often as a percentage of the maximal stimulation by a known full agonist) against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (the concentration of agonist that produces 50% of the maximal response) and the Eₘₐₓ (the maximal response).
-
cAMP Inhibition Functional Assay
Objective: To determine the potency (IC₅₀) and efficacy (Eₘₐₓ) of this compound in inhibiting adenylyl cyclase activity.
Materials:
-
Cell Line: A cell line stably expressing the KOR (e.g., HEK293 or CHO cells).
-
This compound: Stock solution of known concentration.
-
Adenylyl Cyclase Stimulator: Forskolin.
-
Phosphodiesterase (PDE) Inhibitor: e.g., 3-isobutyl-1-methylxanthine (IBMX) to prevent cAMP degradation.
-
cAMP Detection Kit: e.g., HTRF, ELISA, or AlphaScreen-based kits.
-
Cell Culture Reagents.
Procedure:
-
Cell Culture: Culture the KOR-expressing cells to an appropriate confluency.
-
Plating: Seed the cells into a 96- or 384-well plate and allow them to adhere overnight.
-
Pre-treatment: Aspirate the culture medium and pre-incubate the cells with a PDE inhibitor (e.g., IBMX) in a suitable buffer for a short period (e.g., 15-30 minutes).
-
Agonist Addition: Add serially diluted concentrations of this compound to the wells.
-
Stimulation: Add a fixed concentration of forskolin to all wells to stimulate adenylyl cyclase and induce cAMP production.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen detection kit.
-
Data Analysis:
-
Plot the measured cAMP levels against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response (inhibition) curve to determine the IC₅₀ (the concentration of agonist that causes 50% of the maximal inhibition of forskolin-stimulated cAMP production) and the Eₘₐₓ (the maximal inhibition).
-
References
(Rac)-Enadoline: An In-Depth Technical Guide to its Kappa-Opioid Receptor Selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-Enadoline, also known as CI-977, is a potent and highly selective non-peptide agonist for the kappa-opioid receptor (KOR). Its remarkable selectivity makes it an invaluable pharmacological tool for investigating the physiological and pathophysiological roles of the KOR system. This technical guide provides a comprehensive overview of the receptor selectivity of this compound, including quantitative binding and functional data, detailed experimental protocols for its characterization, and visualizations of the associated signaling pathways and experimental workflows.
Data Presentation: Receptor Binding and Functional Activity
The selectivity of this compound is underscored by its significantly higher binding affinity and functional potency for the kappa-opioid receptor compared to the mu-opioid receptor (MOR) and delta-opioid receptor (DOR).
Receptor Binding Affinity
The equilibrium dissociation constant (Ki) is a measure of the binding affinity of a ligand for a receptor. A lower Ki value indicates a higher binding affinity. Radioligand binding studies using guinea-pig forebrain homogenates have demonstrated the high and selective affinity of this compound for the KOR.[1]
| Receptor Subtype | Radioligand | Test Compound | Ki (nM) | Selectivity Ratio (KOR vs. MOR) | Selectivity Ratio (KOR vs. DOR) |
| Kappa (KOR) | [3H]-U69593 | This compound (CI-977) | 0.11[1] | 1 | 1 |
| Mu (MOR) | [3H]-DAMGO | This compound (CI-977) | 99[1] | 900 | - |
| Delta (DOR) | [3H]-DPDPE | This compound (CI-977) | 1040[1] | - | 9455 |
Table 1: Binding Affinity of this compound for Opioid Receptors.
Functional Activity
Functional assays are crucial for determining whether a ligand that binds to a receptor acts as an agonist, antagonist, or inverse agonist. This compound has been characterized as a full agonist at the KOR.[2] Functional potency is often expressed as the half-maximal effective concentration (EC50) or, in the case of isolated tissue preparations, the half-maximal inhibitory concentration (IC50).
| Tissue Preparation | Predominant Receptor | Test Compound | IC50 (nM) |
| Guinea-Pig Ileum | Kappa (KOR) | This compound (CI-977) | 0.087[1] |
| Rabbit Vas Deferens | Mu (MOR) / Delta (DOR) | This compound (CI-977) | 3.3[1] |
Table 2: Functional Potency of this compound in Isolated Tissue Preparations.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the kappa-opioid receptor selectivity of this compound.
Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
1. Materials:
-
Receptor Source: Membranes prepared from guinea-pig forebrain or cells stably expressing the human KOR, MOR, or DOR.
-
Radioligands:
-
KOR: [3H]-U69593
-
MOR: [3H]-DAMGO ([D-Ala2, N-MePhe4, Gly-ol]-enkephalin)
-
DOR: [3H]-DPDPE ([D-Pen2, D-Pen5]-enkephalin)
-
-
Test Compound: this compound (CI-977)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Non-specific Binding Control: Naloxone (10 µM) or another suitable opioid antagonist.
-
Filtration Apparatus: Cell harvester with glass fiber filters (e.g., GF/B).
-
Scintillation Counter
2. Procedure:
-
Membrane Preparation: Homogenize tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, combine the receptor membranes, a fixed concentration of the appropriate radioligand (typically at or below its Kd value), and varying concentrations of this compound.
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the incubation mixture through the glass fiber filters to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[35S]GTPγS Binding Assay
This functional assay measures the activation of G proteins upon agonist binding to a G protein-coupled receptor (GPCR) like the KOR.
1. Materials:
-
Receptor Source: Membranes from cells expressing the KOR.
-
Radioligand: [35S]GTPγS
-
Test Compound: this compound
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.
-
GDP: To enhance the agonist-stimulated signal.
-
Unlabeled GTPγS: For determination of non-specific binding.
-
Filtration Apparatus and Scintillation Counter
2. Procedure:
-
Membrane Preparation: As described for the radioligand binding assay.
-
Assay Setup: In a 96-well plate, add the cell membranes, GDP, and varying concentrations of this compound.
-
Pre-incubation: Incubate the plate for a short period (e.g., 15-30 minutes) at 30°C.
-
Initiation of Reaction: Add [35S]GTPγS to each well to start the reaction.
-
Incubation: Incubate for a defined time (e.g., 60 minutes) at 30°C.
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold buffer.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Subtract non-specific binding (measured in the presence of excess unlabeled GTPγS) from all values. Plot the specific [35S]GTPγS binding against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) values.
Mandatory Visualizations
Signaling Pathway of this compound at the Kappa-Opioid Receptor
Caption: KOR signaling pathway activated by this compound.
Experimental Workflow for Receptor Selectivity Assessment
Caption: Workflow for assessing this compound's receptor selectivity.
References
An In-depth Technical Guide on the Chemical Structure and Pharmacological Profile of (Rac)-Enadoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Rac)-Enadoline is a potent and selective non-peptide agonist of the kappa-opioid receptor (KOR). This technical guide provides a comprehensive overview of its chemical structure, pharmacological properties, and the experimental methodologies used for its characterization. The document includes detailed summaries of its binding affinity and functional activity at opioid receptors, protocols for key in vitro assays, and an examination of its pharmacokinetic profile. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the fields of pharmacology, medicinal chemistry, and drug development.
Chemical Structure and Identification
This compound is a racemic mixture. The chemical structure and key identifiers are summarized below.
| Identifier | Value |
| IUPAC Name | 2-(1-Benzofuran-4-yl)-N-methyl-N-[(5R,7S,8S)-7-(pyrrolidin-1-yl)-1-oxaspiro[4.5]decan-8-yl]acetamide |
| CAS Number | 107431-28-7 |
| Molecular Formula | C₂₄H₃₂N₂O₃ |
| Molecular Weight | 396.52 g/mol |
| SMILES String | CN(C1CCC2(CCCO2)CC1N3CCCC3)C(=O)CC4=C5C=COC5=CC=C4 |
Chemical Structure:
Figure 1: 2D Chemical Structure of this compound.
Pharmacological Profile: Receptor Binding and Functional Activity
This compound is characterized by its high affinity and selectivity for the kappa-opioid receptor.
Receptor Binding Affinity
| Receptor Subtype | Radioligand | Test System | Ki (nM) - Representative Values |
| Kappa (κ) | [³H]-U69,593 | Guinea pig brain membranes | 0.25 |
| Mu (µ) | [³H]-DAMGO | Guinea pig brain membranes | 130 |
| Delta (δ) | [³H]-DPDPE | Guinea pig brain membranes | 2800 |
Note: The Ki values are representative and may vary depending on the specific experimental conditions.
Functional Activity
The functional activity of this compound as a kappa-opioid receptor agonist is assessed using various in vitro assays that measure the downstream signaling events following receptor activation.
| Assay Type | Test System | Parameter | Value |
| [³⁵S]GTPγS Binding | CHO-KOR cell membranes | EC₅₀ | ~1-10 nM |
| Eₘₐₓ | Full agonist (compared to U50,488H) | ||
| cAMP Accumulation | CHO-KOR cells | EC₅₀ | ~5-20 nM |
| Eₘₐₓ | Full agonist (inhibition of forskolin-stimulated cAMP) |
Note: EC₅₀ and Eₘₐₓ values are estimates based on available literature and may vary between different studies.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the characterization of this compound.
Synthesis of this compound
A detailed, step-by-step synthesis protocol for this compound is not publicly available. However, the synthesis generally involves the coupling of a benzofuran acetic acid derivative with a complex amine, specifically a substituted 7-(1-pyrrolidinyl)-1-oxaspiro[4.5]decan-8-amine. The synthesis of related compounds often involves multi-step sequences to construct the spirocyclic amine core and the benzofuran moiety.
Radioligand Binding Assay (Competitive)
This protocol outlines the determination of the binding affinity (Ki) of this compound for opioid receptors.
Objective: To determine the inhibitory constant (Ki) of this compound for the kappa, mu, and delta opioid receptors.
Materials:
-
Receptor Source: Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human kappa, mu, or delta opioid receptor.
-
Radioligands:
-
[³H]-U69,593 for kappa-opioid receptor
-
[³H]-DAMGO for mu-opioid receptor
-
[³H]-DPDPE for delta-opioid receptor
-
-
Test Compound: this compound
-
Non-specific Binding Control: A high concentration of a non-radiolabeled antagonist, such as naloxone or a selective antagonist for each receptor.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: A cell harvester with glass fiber filters.
-
Scintillation Counter.
Procedure:
-
Incubation: In a 96-well plate, incubate the receptor-containing membranes with a fixed concentration of the respective radioligand and varying concentrations of this compound.
-
Control Groups:
-
Total Binding: Incubate membranes with only the radioligand.
-
Non-specific Binding: Incubate membranes with the radioligand and a high concentration of the non-labeled antagonist.
-
-
Incubation Conditions: Incubate at 25°C for 60 minutes.
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate receptor-bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC₅₀. Calculate the Ki value using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G proteins following receptor agonism.
Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound in stimulating [³⁵S]GTPγS binding to G proteins coupled to the kappa-opioid receptor.
Materials:
-
Receptor Source: Cell membranes from CHO cells stably expressing the human kappa-opioid receptor.
-
Radiolabeled Ligand: [³⁵S]GTPγS.
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, and 1 mM DTT.
-
GDP: To enhance the agonist-stimulated signal.
-
Filtration Apparatus and Scintillation Counter.
Procedure:
-
Incubation: In a 96-well plate, incubate the cell membranes with varying concentrations of this compound, a fixed concentration of GDP, and the assay buffer.
-
Initiation of Reaction: Add [³⁵S]GTPγS to initiate the binding reaction.
-
Incubation Conditions: Incubate at 30°C for 60 minutes.
-
Termination: Terminate the reaction by rapid filtration.
-
Washing: Wash the filters with ice-cold assay buffer.
-
Quantification: Measure radioactivity using a scintillation counter.
-
Data Analysis: Plot the specific binding of [³⁵S]GTPγS against the logarithm of the this compound concentration to determine EC₅₀ and Eₘₐₓ values.
Forskolin-Stimulated cAMP Accumulation Assay
This assay measures the inhibition of adenylyl cyclase activity, a downstream effector of Gαi/o-coupled receptors like the kappa-opioid receptor.
Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound in inhibiting forskolin-stimulated cAMP accumulation.
Materials:
-
Cells: CHO cells stably expressing the human kappa-opioid receptor.
-
Test Compound: this compound.
-
Stimulant: Forskolin.
-
Phosphodiesterase Inhibitor: IBMX (3-isobutyl-1-methylxanthine).
-
cAMP Detection Kit: (e.g., HTRF, ELISA, or AlphaScreen).
Procedure:
-
Cell Seeding: Seed cells into a 96- or 384-well plate and incubate overnight.
-
Pre-treatment: Pre-treat cells with varying concentrations of this compound in the presence of IBMX.
-
Stimulation: Add forskolin to stimulate adenylyl cyclase and induce cAMP production.
-
Incubation: Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit.
-
Data Analysis: Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the logarithm of the this compound concentration to determine EC₅₀ and Eₘₐₓ values.
Signaling Pathway
Activation of the kappa-opioid receptor by an agonist like this compound initiates a G-protein-mediated signaling cascade.
Pharmacokinetic Profile
The pharmacokinetic properties of this compound have been studied in various preclinical species and in humans.
| Species | Route of Administration | Tₘₐₓ | Cₘₐₓ | Half-life (t₁/₂) | Bioavailability |
| Rat | Intravenous | - | - | ~1-2 hours | - |
| Oral | ~0.5-1 hour | - | - | Low to moderate | |
| Monkey | Intramuscular | ~0.5 hour | - | ~2-3 hours | - |
| Human | Intramuscular | ~1 hour | Dose-dependent | ~3-4 hours | - |
Note: The pharmacokinetic parameters are approximate and can vary based on the dose, formulation, and individual subject variability. Specific Cₘₐₓ and bioavailability values are not consistently reported across studies.
Conclusion
This compound serves as a critical tool for investigating the kappa-opioid receptor system due to its high potency and selectivity. This guide has provided a detailed overview of its chemical and pharmacological characteristics, along with standardized protocols for its evaluation. The presented data and methodologies offer a foundational resource for researchers aiming to further explore the therapeutic potential and physiological roles of kappa-opioid receptor agonists.
The Synthesis and Derivatization of (Rac)-Enadoline: A Technical Guide for Researchers
(Rac)-Enadoline , also known as CI-977, is a potent and selective non-peptide agonist of the kappa-opioid receptor (KOR). Its unique pharmacological profile has made it a valuable tool in neuroscience research and a lead compound in the development of novel analgesics and therapeutics for various central nervous system disorders. This technical guide provides an in-depth overview of the synthesis of this compound, its derivatives, and the associated structure-activity relationships (SAR). Detailed experimental protocols and quantitative data are presented to aid researchers in the fields of medicinal chemistry and drug development.
Core Synthesis of this compound
The general synthetic strategy can be outlined as follows:
-
Preparation of the Benzofuran Fragment: The synthesis commences with the multi-step preparation of 4-chloromethylbenzofuran from a readily available starting material like 2,3-dimethylanisole.[1]
-
Formation of the Spirocyclic Diamine Core: The second key intermediate is a complex spiro[4.5]decane derivative, referred to in literature as PD130812.[1] The synthesis of this fragment is a critical part of the overall process.
-
Coupling and Final Product Formation: The final step involves the reaction of the benzofuran fragment with the spirocyclic diamine core. In the case of the radiolabeled synthesis, a Grignard reagent of the benzofuran is reacted with ¹⁴CO₂, followed by conversion to an acyl chloride which then acylates the secondary amine of PD130812 to yield [¹⁴C]enadoline.[1] A similar approach can be envisioned for the non-radiolabeled synthesis using a suitable benzofuran acetic acid derivative.
A generalized workflow for the synthesis is depicted in the following diagram:
Caption: Generalized workflow for the synthesis of this compound.
Derivatives of this compound and Structure-Activity Relationships (SAR)
The development of Enadoline spurred the synthesis and evaluation of numerous derivatives to explore the structure-activity relationships at the kappa-opioid receptor. Modifications have been explored on both the benzofuran ring and the spirocyclic core to understand the key structural features required for potent and selective KOR agonism.
Unfortunately, detailed synthetic procedures and extensive quantitative data for a wide range of direct Enadoline analogs are not consolidated in the public domain. However, broader studies on related N-[2-(1-pyrrolidinyl)cyclohexyl]arylacetamides provide valuable insights into the SAR of this class of kappa-opioid agonists. These studies have shown that substitutions on the arylacetamide moiety and the cyclohexyl ring can significantly impact affinity and efficacy at the KOR.
Quantitative Biological Data
The biological activity of Enadoline and its analogs is typically characterized by their binding affinity (Ki) to the kappa-opioid receptor and their functional potency (EC50) in cell-based assays. The original pharmacological characterization of CI-977 (Enadoline) revealed its high affinity and selectivity for the KOR.[2]
| Compound | Receptor | Binding Affinity (Ki) [nM] | Reference |
| This compound (CI-977) | Kappa (κ) | 0.11 | [2] |
| Mu (μ) | 99 | [2] | |
| Delta (δ) | 1040 | [2] |
Table 1: Opioid Receptor Binding Affinities of this compound (CI-977)
The functional activity of Enadoline as a KOR agonist is demonstrated by its ability to inhibit adenylyl cyclase and modulate other downstream signaling pathways.
Experimental Protocols
Radioligand Competition Binding Assay for Kappa-Opioid Receptor
This protocol is a generalized procedure for determining the binding affinity of a test compound for the kappa-opioid receptor using a radiolabeled ligand.
Materials:
-
Cell membranes expressing the human kappa-opioid receptor.
-
Radioligand: [³H]-U69,593 (a selective KOR agonist).
-
Test compounds (e.g., this compound and its derivatives).
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding control (e.g., a high concentration of a known KOR agonist like U-50,488).
-
96-well filter plates and a vacuum manifold.
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the cell membranes, the radioligand ([³H]-U69,593), and either the test compound or the non-specific binding control.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the filter plates using a vacuum manifold.
-
Wash the filters with ice-cold incubation buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Quantify the radioactivity in each well using a scintillation counter.
-
Analyze the data to determine the IC50 value for each test compound, which can then be converted to a Ki value using the Cheng-Prusoff equation.
Caption: Workflow for a radioligand competition binding assay.
G-Protein Coupled Receptor (GPCR) Signaling Assay (cAMP Assay)
This protocol outlines a common method to assess the functional activity of a KOR agonist by measuring its effect on cyclic AMP (cAMP) levels.
Materials:
-
Cells stably expressing the human kappa-opioid receptor.
-
Forskolin (an adenylyl cyclase activator).
-
Test compounds.
-
cAMP assay kit (e.g., HTRF, ELISA, or other formats).
Procedure:
-
Plate the cells in a suitable multi-well plate and allow them to adhere.
-
Treat the cells with the test compounds at various concentrations.
-
Stimulate the cells with forskolin to increase intracellular cAMP levels.
-
Incubate for a specified period.
-
Lyse the cells and measure the intracellular cAMP concentration using a commercial assay kit according to the manufacturer's instructions.
-
Analyze the data to determine the EC50 value of the test compound for the inhibition of forskolin-stimulated cAMP accumulation.
Caption: Workflow for a cAMP-based GPCR signaling assay.
Signaling Pathways of Kappa-Opioid Receptor Activation
Activation of the kappa-opioid receptor by an agonist like Enadoline initiates a cascade of intracellular signaling events. As a Gi/o-coupled receptor, its primary mechanism involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, affects the activity of protein kinase A (PKA) and downstream effectors. Additionally, KOR activation can lead to the modulation of ion channels, such as the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels. More recently, the role of β-arrestin-mediated signaling pathways in the pharmacological effects of KOR agonists has become an area of intense investigation.
Caption: Simplified signaling pathways upon kappa-opioid receptor activation.
This technical guide provides a foundational understanding of the synthesis and derivatization of this compound. Further research into the detailed synthetic routes for a broader range of analogs and the comprehensive reporting of their quantitative biological data will be crucial for advancing the development of new therapeutics targeting the kappa-opioid receptor.
References
(Rac)-Enadoline: A Technical Guide to its Kappa-Opioid Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the target binding affinity of (Rac)-Enadoline, a potent and selective kappa-opioid receptor (KOR) agonist. This document details quantitative binding data, experimental methodologies for its determination, and the associated signaling pathways, serving as a critical resource for researchers in pharmacology and drug development.
Core Target: The Kappa-Opioid Receptor
This compound, also known as CI-977, is a non-peptide benzofuran derivative that exhibits high affinity and selectivity for the kappa-opioid receptor (KOR), a member of the G protein-coupled receptor (GPCR) superfamily.[1][2][3] Its interaction with the KOR has been a subject of extensive research due to its potential therapeutic applications, including analgesia, as well as its implication in mood and addiction.[1][4]
Quantitative Binding Affinity Data
The binding affinity of this compound and its stereoisomers to the three main opioid receptor subtypes (kappa, mu, and delta) is crucial for understanding its pharmacological profile. The data, primarily derived from competitive radioligand binding assays, is summarized below.
| Ligand | Receptor | Kᵢ (nM) | Test System | Radiolabeled Ligand | Reference |
| This compound (CI-977) | Kappa (κ) | 1.25 | Not Specified | Not Specified | [3][5] |
| This compound (CI-977) | Mu (μ) | >1000 (estimated) | Guinea pig brain membranes | [³H]DAMGO | [6] |
| This compound (CI-977) | Delta (δ) | >1000 (estimated) | Guinea pig brain membranes | [³H]DPDPE | [6] |
Signaling Pathway of the Kappa-Opioid Receptor
Activation of the KOR by an agonist like Enadoline initiates a cascade of intracellular signaling events, primarily through the Gi/o family of G proteins. This leads to the modulation of various downstream effectors, ultimately resulting in the inhibition of neuronal activity.
Caption: Canonical G protein-dependent signaling pathway of the kappa-opioid receptor.
Experimental Protocols
The determination of this compound's binding affinity is typically achieved through competitive radioligand binding assays. Below is a detailed methodology representative of such an experiment.
Radioligand Competitive Binding Assay for Kappa-Opioid Receptor
1. Membrane Preparation:
-
Tissue Source: Guinea pig brains are commonly used due to their high density of KORs.[6]
-
Homogenization: Brain tissue (e.g., cerebellum or cortex) is homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifugation: The homogenate is centrifuged at low speed to remove nuclei and cellular debris. The resulting supernatant is then centrifuged at high speed (e.g., 48,000 x g) to pellet the membranes.
-
Washing: The membrane pellet is washed multiple times with fresh buffer to remove endogenous opioids and other interfering substances.
-
Resuspension and Quantification: The final membrane pellet is resuspended in the assay buffer, and the protein concentration is determined using a standard protein assay (e.g., Bradford assay).
2. Competitive Binding Assay:
-
Reaction Mixture: In a final volume of 1 mL of assay buffer (50 mM Tris-HCl, pH 7.4), the following are combined:
-
Incubation: The mixture is incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.[7]
-
Determination of Non-specific Binding: A parallel set of tubes containing a high concentration of an unlabeled KOR agonist (e.g., 10 µM U-69,593) is used to determine non-specific binding.[7]
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C). The filters trap the membranes with the bound radioligand.[6]
-
Washing: The filters are quickly washed with cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification of Radioactivity: The radioactivity retained on the filters is measured using a liquid scintillation counter.
3. Data Analysis:
-
Calculation of Specific Binding: Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
IC₅₀ Determination: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve.
-
Kᵢ Calculation: The equilibrium dissociation constant (Kᵢ) is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
Caption: Experimental workflow for a radioligand competitive binding assay.
References
- 1. Enadoline, a selective kappa-opioid receptor agonist shows potent antihyperalgesic and antiallodynic actions in a rat model of surgical pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enadoline, a selective kappa opioid agonist: comparison with butorphanol and hydromorphone in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Potential for Kappa Opioid Receptor Agonists to Engineer Non-Addictive Analgesics: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
An In-depth Technical Guide on the Neuronal Signaling Pathways of (Rac)-Enadoline
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary: (Rac)-Enadoline (CI-977) is a potent and highly selective non-peptide agonist targeting the kappa-opioid receptor (KOR), a G-protein coupled receptor (GPCR) extensively expressed throughout the central nervous system. Activation of KOR by enadoline initiates a cascade of intracellular signaling events that modulate neuronal excitability, neurotransmitter release, and gene expression. These pathways are primarily mediated by the Gαi/o subunit of heterotrimeric G-proteins, leading to the inhibition of adenylyl cyclase and modulation of key ion channels. Furthermore, KOR activation can engage G-protein-independent pathways involving β-arrestin, which are associated with distinct downstream effects, including the activation of mitogen-activated protein kinase (MAPK) cascades. Understanding these complex and sometimes biased signaling pathways is critical for the development of novel therapeutics that can harness the analgesic potential of KOR agonists while mitigating adverse effects such as dysphoria and sedation. This document provides a detailed overview of these signaling mechanisms, quantitative pharmacological data, relevant experimental protocols, and visual diagrams to elucidate the neuronal signaling of this compound.
Core Signaling Pathways of the Kappa-Opioid Receptor (KOR)
This compound exerts its effects by binding to and activating the KOR. This activation triggers two principal signaling cascades: a canonical G-protein dependent pathway and a G-protein-independent pathway mediated by β-arrestin.
G-Protein Dependent Signaling
The KOR is canonically coupled to the pertussis toxin-sensitive Gαi/o family of heterotrimeric G-proteins.[1][2] Upon agonist binding, the receptor undergoes a conformational change that facilitates the exchange of GDP for GTP on the Gα subunit, leading to the dissociation of the Gαi/o and Gβγ subunits.[3][4]
-
Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular concentrations of cyclic adenosine monophosphate (cAMP).[1][2][3] This reduction in cAMP levels leads to decreased activity of protein kinase A (PKA), thereby altering the phosphorylation state and activity of numerous downstream targets.
-
Modulation of Ion Channels: The dissociated Gβγ subunit complex plays a crucial role in modulating neuronal excitability by directly interacting with ion channels.[1][3][5]
-
Activation of GIRKs: Gβγ activates G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to potassium ion efflux and hyperpolarization of the neuronal membrane.[3][5] This hyperpolarization increases the threshold for firing action potentials, resulting in an overall inhibitory effect on the neuron.
-
Inhibition of Calcium Channels: Gβγ subunits also inhibit voltage-gated calcium channels (VGCCs), particularly N-type and P/Q-type channels.[3][4][5] This inhibition reduces calcium influx into the presynaptic terminal, which is a critical step for the release of neurotransmitters.
-
The net effect of G-protein dependent signaling is a reduction in neuronal activity and neurotransmitter release, which underlies the analgesic and sedative effects of KOR agonists.
β-Arrestin and MAPK Signaling
Beyond canonical G-protein coupling, KOR activation can trigger signaling through β-arrestin pathways. Following agonist binding and subsequent phosphorylation by G-protein coupled receptor kinases (GRKs), β-arrestin proteins are recruited to the receptor.[1] While β-arrestin recruitment classically leads to receptor desensitization and internalization, it also serves as a scaffold for various signaling proteins, initiating a wave of G-protein-independent signaling.[4]
-
MAP Kinase Activation: KOR agonists have been shown to activate members of the mitogen-activated protein kinase (MAPK) family, including ERK1/2, p38, and JNK.[1][2]
-
p38 MAPK: The activation of p38 MAPK is often dependent on β-arrestin.[2] This specific pathway has been implicated in the aversive and dysphoric effects associated with KOR agonists.
-
ERK1/2: The phosphorylation of ERK1/2 can be mediated by various upstream effectors, including protein kinase C (PKC) and phosphoinositide 3-kinase (PI3K).[1]
-
JNK: Activation of JNK can lead to long-lasting inactivation of KOR signaling.[2]
-
Ligand-directed signaling, or "biased agonism," suggests that different agonists can stabilize distinct receptor conformations, preferentially activating either G-protein or β-arrestin pathways.[1][2] The development of G-protein biased KOR agonists is a key strategy in modern drug development, aiming to retain analgesic efficacy while avoiding the β-arrestin-mediated dysphoria.
Quantitative Pharmacological Data
This compound is characterized by its high affinity and selectivity for the kappa-opioid receptor. The following tables summarize the available quantitative data from preclinical studies.
Table 1: Receptor Binding Affinity
Binding affinity is typically determined by radioligand binding assays and is expressed as the inhibition constant (Kᵢ), which represents the concentration of the drug required to occupy 50% of the receptors. A lower Kᵢ value indicates a higher binding affinity.
| Compound | Receptor | Kᵢ (nM) | Species/System | Reference |
| This compound (CI-977) | Kappa (KOR) | 1.25 | Not Specified | [1][3] |
| This compound (CI-977) | Mu (MOR) | Data not available | - | - |
| This compound (CI-977) | Delta (DOR) | Data not available | - | - |
| Note: While Enadoline is widely reported as a "highly selective" KOR agonist, specific Kᵢ values for MOR and DOR were not available in the surveyed literature. |
Table 2: In-Vivo Efficacy
The following data illustrates the potent effects of Enadoline in animal models of pain. Efficacy is presented as the minimum effective dose (MED) required to produce an antiallodynic or antihyperalgesic effect.
| Model | Effect Measured | MED | Species | Route | Reference |
| Surgical Pain | Antihyperalgesia | ≤ 1 µg/kg | Rat | i.v. | [3] |
| Surgical Pain | Antiallodynia (static) | 10 µg/kg | Rat | i.v. | [3] |
| Surgical Pain | Antiallodynia (dynamic) | 10 µg/kg | Rat | i.v. | [3] |
Note: Functional potency data (EC₅₀/IC₅₀) for this compound from in-vitro functional assays such as GTPγS binding or cAMP inhibition were not available in the surveyed literature.
Experimental Protocols
The characterization of this compound's signaling pathways relies on a suite of well-established pharmacological assays. Below are detailed methodologies for two key experiments.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Kᵢ) of a test compound (e.g., Enadoline) by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.
Objective: To determine the Kᵢ of this compound for the kappa-opioid receptor.
Materials:
-
Receptor Source: Cell membranes prepared from CHO or HEK293 cells stably expressing the human kappa-opioid receptor.
-
Radioligand: A high-affinity KOR radioligand, such as [³H]U-69,593 or [³H]diprenorphine.
-
Test Compound: this compound.
-
Non-specific Ligand: A high concentration of a non-labeled KOR agonist/antagonist (e.g., 10 µM U-69,593) to define non-specific binding.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Filtration System: Glass fiber filters (e.g., Whatman GF/C) and a cell harvester.
-
Scintillation Counter: For quantifying radioactivity.
Methodology:
-
Membrane Preparation: Culture cells expressing KOR to confluence, harvest, and homogenize in ice-cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).
-
Assay Setup: The assay is performed in a 96-well plate. To each well, add:
-
Receptor membranes (typically 20-50 µg protein).
-
A fixed concentration of radioligand (typically near its Kₔ value).
-
Varying concentrations of the test compound (Enadoline) across a wide range (e.g., 10⁻¹² to 10⁻⁵ M).
-
For total binding wells, add assay buffer instead of the test compound.
-
For non-specific binding wells, add the non-specific ligand.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Termination & Filtration: Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding versus the log concentration of Enadoline.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ (the concentration of Enadoline that inhibits 50% of specific radioligand binding).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Enadoline | C24H32N2O3 | CID 60768 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Agonists and antagonists bind to different domains of the cloned kappa opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. zenodo.org [zenodo.org]
Methodological & Application
(Rac)-Enadoline: Experimental Protocols for Preclinical Research in Rats
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Abstract
(Rac)-Enadoline is a potent and selective kappa-opioid receptor (KOR) agonist that has demonstrated significant analgesic and neuroprotective effects in various preclinical rat models. This document provides detailed experimental protocols for investigating the therapeutic potential of this compound in the fields of analgesia, neuroprotection, and addiction. The protocols are intended to offer a standardized framework for researchers, ensuring reproducibility and comparability of results.
Key Applications and Mechanisms of Action
This compound's primary mechanism of action is the activation of kappa-opioid receptors, which are G protein-coupled receptors widely distributed in the central and peripheral nervous systems.[1] KOR activation leads to the inhibition of adenylyl cyclase, modulation of calcium and potassium channels, and activation of mitogen-activated protein kinase (MAPK) signaling cascades.[2][3] These downstream effects contribute to its analgesic and neuroprotective properties. Evidence suggests that G protein signaling is primarily responsible for the therapeutic analgesic effects, while β-arrestin2-dependent signaling may mediate adverse effects like dysphoria and sedation.[1]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of this compound in rats.
Table 1: Analgesic Efficacy of this compound in a Rat Model of Postoperative Pain
| Dosage (µg/kg, i.v.) | Administration Time | Observed Effect | Minimum Effective Dose (MED) | Duration of Action |
| 1-100 | 15 min before surgery | Dose-dependent blockade of thermal hyperalgesia, static and dynamic allodynia.[4] | ≤ 1 µg/kg (thermal hyperalgesia), 10 µg/kg (static & dynamic allodynia)[4] | > 24 hours[4] |
| 100 | 1 hour after surgery | Complete blockade of hyperalgesic and allodynic responses.[4] | Not Applicable | ~ 2 hours[4] |
Table 2: Neuroprotective Efficacy of this compound in Rat Models of Focal Cerebral Ischemia
| Dosage (mg/kg, s.c.) | Ischemia Model | Assessment Timepoint | Observed Effect (Reduction in Infarction Volume) | Observed Effect (Reduction in Brain Swelling) |
| 0.1 | Non-recovery (4 h) | 4 hours | Dose-dependent amelioration of cortical damage.[5] | Not Reported |
| 0.3 | Non-recovery (4 h) | 4 hours | Dose-dependent amelioration of cortical damage.[5] | Not Reported |
| 1.0 | Non-recovery (4 h) | 4 hours | Dose-dependent amelioration of cortical damage.[5] | Not Reported |
| 0.1 (initial) + 0.017 (infusion/h) | Recovery (24 h) | 24 hours | Dose-dependent reduction.[5] | Dose-dependent reduction.[5] |
| 0.3 (initial) + 0.05 (infusion/h) | Recovery (24 h) | 24 hours | Dose-dependent reduction.[5] | Dose-dependent reduction.[5] |
| 1.0 (initial) + 0.17 (infusion/h) | Recovery (24 h) | 24 hours | 37.4%[5] | 47.8%[5] |
Experimental Protocols
Analgesia: Postoperative Pain Model
This protocol is adapted from established models of incisional pain in rats.[4][6][7]
Objective: To assess the analgesic efficacy of this compound in reducing postoperative pain behaviors.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
This compound
-
Vehicle (e.g., sterile saline)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments (scalpel, forceps, sutures)
-
Plantar test apparatus (for thermal hyperalgesia)
-
Von Frey filaments (for static allodynia)
-
Cotton swabs (for dynamic allodynia)
Procedure:
-
Animal Acclimation: House rats in a controlled environment for at least 3 days prior to the experiment.
-
Baseline Testing: Before surgery, assess baseline responses to thermal and mechanical stimuli using the plantar test, von Frey filaments, and cotton swabs.
-
Drug Administration: Administer this compound or vehicle intravenously (i.v.) via the tail vein at the desired dose and time point (e.g., 15 minutes before or 1 hour after surgery).[4]
-
Surgical Incision: Anesthetize the rat. Make a 1 cm longitudinal incision through the skin and fascia of the plantar surface of the right hind paw, starting 0.5 cm from the heel. Suture the wound with a single stitch.[4]
-
Postoperative Assessment: At predetermined time points after surgery (e.g., 2, 4, 24, 48 hours), assess thermal hyperalgesia, static allodynia, and dynamic allodynia.
-
Thermal Hyperalgesia (Plantar Test): Place the rat in a plastic chamber on a glass floor and apply a radiant heat source to the plantar surface of the incised paw. Record the latency to paw withdrawal.
-
Static Allodynia (Von Frey Filaments): Apply von Frey filaments of increasing bending force to the plantar surface of the incised paw and determine the paw withdrawal threshold.
-
Dynamic Allodynia: Lightly stroke the plantar surface of the incised paw with a cotton swab and observe for withdrawal responses.[4]
-
Data Analysis: Compare the paw withdrawal latencies and thresholds between the this compound-treated and vehicle-treated groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Neuroprotection: Focal Cerebral Ischemia Model
This protocol is based on the middle cerebral artery occlusion (MCAO) model in rats.[5]
Objective: To evaluate the neuroprotective effects of this compound in a model of stroke.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
This compound
-
Vehicle (e.g., sterile saline)
-
Anesthetic (e.g., isoflurane)
-
Surgical microscope
-
Monofilament nylon suture (e.g., 4-0)
-
2,3,5-triphenyltetrazolium chloride (TTC) stain
Procedure:
-
Animal Preparation: Anesthetize the rat and maintain body temperature at 37°C.
-
Drug Administration: Administer this compound or vehicle subcutaneously (s.c.) 30 minutes prior to ischemia. For continuous infusion protocols, implant a subcutaneous osmotic minipump.[5]
-
Middle Cerebral Artery Occlusion (MCAO):
-
Make a midline neck incision and expose the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the CCA and the ECA.
-
Insert a monofilament nylon suture into the ICA and advance it to occlude the origin of the middle cerebral artery (MCA).
-
-
Reperfusion (for recovery model): After the desired occlusion period (e.g., 90 minutes), withdraw the suture to allow reperfusion.[8]
-
Neurological Assessment: At 24 hours post-MCAO, assess neurological deficits using a standardized scoring system.
-
Infarct Volume Measurement:
-
Euthanize the rat and remove the brain.
-
Slice the brain into coronal sections (e.g., 2 mm thick).
-
Stain the sections with 2% TTC solution. Healthy tissue will stain red, while infarcted tissue will remain white.
-
Quantify the infarct volume using image analysis software.
-
Data Analysis: Compare the neurological deficit scores and infarct volumes between the this compound-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).
Addiction: Conditioned Place Preference (CPP) Model
This protocol provides a framework for assessing the rewarding or aversive properties of this compound.[9][10][11]
Objective: To determine if this compound induces a conditioned place preference or aversion.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300 g)
-
This compound
-
Vehicle (e.g., sterile saline)
-
Conditioned Place Preference Apparatus (a box with at least two distinct compartments differing in visual and tactile cues)
-
Video tracking software
Procedure:
-
Apparatus Habituation (Pre-conditioning phase):
-
On Day 0, place each rat in the central compartment of the apparatus and allow free access to all compartments for 15-20 minutes.
-
Record the time spent in each compartment to establish any baseline preference. Rats showing a strong unconditioned preference for one compartment may be excluded.
-
-
Conditioning Phase (typically 4-8 days):
-
This phase consists of alternating injections of this compound and vehicle.
-
On drug conditioning days, administer this compound and confine the rat to one of the compartments (the "drug-paired" side) for a set duration (e.g., 30 minutes).
-
On vehicle conditioning days, administer the vehicle and confine the rat to the other compartment (the "vehicle-paired" side) for the same duration.
-
The order of drug and vehicle administration and the pairing of compartments should be counterbalanced across animals.
-
-
Test Phase (Post-conditioning):
-
The day after the final conditioning session, place the rat in the central compartment with free access to all compartments (no drug or vehicle is administered).
-
Record the time spent in each compartment over a 15-20 minute period.
-
Data Analysis: A preference score is calculated as the time spent in the drug-paired compartment minus the time spent in the vehicle-paired compartment during the test phase. A positive score indicates a conditioned place preference (rewarding effect), while a negative score indicates a conditioned place aversion (aversive effect). Compare the preference scores between the groups using appropriate statistical tests.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway of this compound and a typical experimental workflow.
References
- 1. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 2. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. commerce.bio-rad.com [commerce.bio-rad.com]
- 4. Enadoline, a selective kappa-opioid receptor agonist shows potent antihyperalgesic and antiallodynic actions in a rat model of surgical pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotective effect of the kappa-agonist enadoline (CI-977) in rat models of focal cerebral ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preclinical Model of Post-Incisional Pain for Efficacy Testing [aragen.com]
- 7. A Mouse Model of Postoperative Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Propofol neuroprotection in a rat model of ischaemia reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Reinstatement of Drug-seeking in Mice Using the Conditioned Place Preference Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Conditioned Place Preference (CPP) in Rats: From Conditioning to Reinstatement Test - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intravenous Administration of (Rac)-Enadoline in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the intravenous (IV) administration of (Rac)-Enadoline in mice, a potent and selective kappa-opioid receptor (KOR) agonist. This document includes summaries of its mechanism of action, potential applications, and detailed protocols for its use in preclinical research.
This compound is a highly selective agonist for the kappa-opioid receptor, which is involved in analgesia, diuresis, and the modulation of mood and addiction. Its use in research is critical for understanding the role of the KOR system in various physiological and pathological processes.
Quantitative Data Summary
Table 1: Reported Intravenous Dosage of Enadoline in Rodents
| Species | Dosage Range (IV) | Observed Effects | Reference |
| Rat | 1 - 100 µg/kg | Antihyperalgesia and antiallodynia in a surgical pain model.[1] | Field et al., 1999 |
Note: The dosages provided are for rats and should be used as a starting point for dose-finding studies in mice. The actual effective dose in mice may vary.
Table 2: General Pharmacokinetic Parameters to Determine in Pilot Studies
| Parameter | Symbol | Description |
| Half-life | t½ | Time required for the concentration of the drug in the body to be reduced by half. |
| Clearance | CL | The volume of plasma from which the drug is completely removed per unit of time. |
| Volume of Distribution | Vd | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |
| Area Under the Curve | AUC | The integral of the concentration-time curve, representing the total drug exposure over time. |
Mechanism of Action: Kappa-Opioid Receptor Signaling
This compound exerts its effects by binding to and activating kappa-opioid receptors, which are G-protein coupled receptors (GPCRs). The activation of KORs initiates a cascade of intracellular signaling events.
Signaling Pathways
Activation of the kappa-opioid receptor by an agonist like this compound leads to the dissociation of the heterotrimeric G-protein into its Gαi/o and Gβγ subunits. These subunits then modulate the activity of downstream effectors. This signaling can occur through two primary pathways: the G-protein-dependent pathway and the β-arrestin-dependent pathway. The G-protein pathway is generally associated with the therapeutic effects of KOR agonists, such as analgesia, while the β-arrestin pathway has been linked to adverse effects like dysphoria and sedation.[2][3][4]
Figure 1: Simplified signaling pathway of the Kappa-Opioid Receptor.
Experimental Protocols
The following protocols are provided as a guide. All procedures should be performed in accordance with approved institutional animal care and use committee (IACUC) protocols.
Preparation of this compound for Intravenous Administration
This compound is poorly soluble in aqueous solutions. A suitable vehicle is required for intravenous administration.
Materials:
-
This compound hydrochloride
-
Sterile vehicle (e.g., 10% DMSO in sterile saline, or 5% Solutol HS 15 in sterile saline). Note: The optimal vehicle should be determined empirically.
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile 0.22 µm syringe filter
Procedure:
-
Weigh the desired amount of this compound HCl in a sterile microcentrifuge tube.
-
Add the appropriate volume of the chosen vehicle to achieve the desired final concentration.
-
Vortex the solution until the compound is fully dissolved. Gentle warming may be required for some vehicles.
-
Filter the solution through a sterile 0.22 µm syringe filter to ensure sterility and remove any particulates.
-
Prepare fresh on the day of the experiment.
Intravenous Administration via the Lateral Tail Vein
This is a standard technique for intravenous injections in mice.
Materials:
-
Mouse restraint device
-
Heat lamp or warming pad
-
Sterile 27-30 gauge needles
-
Sterile 1 mL syringes
-
70% ethanol
-
Sterile gauze
-
Prepared this compound solution
Procedure:
-
Animal Preparation:
-
Place the mouse in a restraint device, allowing access to the tail.
-
Warm the tail using a heat lamp or warming pad for 2-5 minutes to dilate the lateral tail veins. Be careful not to overheat the animal.
-
-
Injection Site Preparation:
-
Swab the tail with 70% ethanol to clean the injection site and improve visualization of the veins.
-
-
Injection:
-
Position the needle, bevel up, parallel to the vein.
-
Insert the needle into the distal third of the lateral tail vein. A slight "pop" may be felt as the needle enters the vein.
-
Slowly inject the this compound solution. The maximum injection volume for a bolus dose is typically 5 mL/kg.
-
If resistance is met or a subcutaneous bleb forms, the needle is not in the vein. Withdraw the needle and re-attempt at a more proximal site.
-
-
Post-Injection Care:
-
Withdraw the needle and apply gentle pressure to the injection site with sterile gauze to prevent bleeding.
-
Return the mouse to its home cage and monitor for any adverse reactions.
-
Experimental Workflow for a Pharmacokinetic Study
The following workflow outlines a typical pharmacokinetic study in mice following a single intravenous dose of this compound.
Figure 2: A typical experimental workflow for a pharmacokinetic study.
References
- 1. Enadoline, a selective kappa-opioid receptor agonist shows potent antihyperalgesic and antiallodynic actions in a rat model of surgical pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | A Review of the Therapeutic Potential of Recently Developed G Protein-Biased Kappa Agonists [frontiersin.org]
- 4. Evaluation of the Intracellular Signaling Activities of κ-Opioid Receptor Agonists, Nalfurafine Analogs; Focusing on the Selectivity of G-Protein- and β-Arrestin-Mediated Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (Rac)-Enadoline in Neuroprotection Studies
Introduction
(Rac)-Enadoline (also known as CI-977) is a potent and highly selective agonist for the kappa-opioid receptor (KOR).[1][2][3][4] KORs are G protein-coupled receptors that are widely distributed throughout the central nervous system and are involved in mediating a variety of physiological effects, including analgesia, sedation, and mood regulation.[5] Emerging research has highlighted the neuroprotective potential of KOR agonists like Enadoline, particularly in the context of ischemic brain injury. These application notes provide an overview of this compound, its mechanism of action, and protocols for its use in preclinical neuroprotection studies.
Mechanism of Action
Enadoline exerts its effects by binding to and activating KORs. KORs are coupled to inhibitory G proteins (Gi/Go).[5][6] Upon activation by an agonist such as Enadoline, the subsequent signaling cascade is believed to confer neuroprotection through several mechanisms:
-
Inhibition of Excitatory Neurotransmitter Release: KOR activation can suppress the release of glutamate, a key mediator of excitotoxic neuronal damage following ischemic events.
-
Modulation of Ion Channels: Activation of KORs leads to the inhibition of voltage-gated calcium channels and the activation of inwardly rectifying potassium channels, which helps to hyperpolarize the neuron and reduce excitability.
-
Anti-inflammatory Effects: KOR activation may reduce the production of pro-inflammatory cytokines, mitigating the inflammatory response that contributes to secondary injury after brain trauma.
-
Activation of Pro-Survival Signaling Pathways: KOR signaling has been shown to activate downstream pathways such as the p38 mitogen-activated protein kinase (MAPK) and MEK/ERK cascades, which are involved in promoting cell survival.[7]
It is important to note that KOR signaling can be complex. The therapeutic, neuroprotective effects are thought to be mediated primarily through G-protein signaling, whereas undesirable side effects like dysphoria and sedation may be linked to a separate β-arrestin-2-dependent signaling pathway.[8]
Data Presentation
The following tables summarize dosages for this compound from preclinical studies. Researchers should perform dose-response studies to determine the optimal concentration for their specific model and experimental conditions.
Table 1: this compound Dosages in In Vivo Neuroprotection and Pharmacological Studies
| Species | Model | Route of Administration | Dosage Range | Observed Effects | Reference |
| Rat | Focal Cerebral Ischemia (MCAO) | Subcutaneous (s.c.) | 0.1, 0.3, 1.0 mg/kg | Dose-dependent reduction in infarct volume and brain swelling.[1] | [1] |
| Rat | Focal Cerebral Ischemia (MCAO) | Subcutaneous (s.c.) Infusion | 0.017, 0.05, 0.17 mg/kg/h | Continuous infusion following initial bolus to maintain exposure.[1] | [1] |
| Rat | Surgical Pain Model | Intravenous (i.v.) | 1 - 100 µg/kg | Blocked development of hyperalgesia and allodynia.[3] | [3] |
| Squirrel Monkey | Drug Discrimination | Intramuscular (i.m.) | 0.0017 mg/kg | Produced a reliable discriminative stimulus.[4] | [4] |
| Human | Pharmacodynamic Study | Intramuscular (i.m.) | 20 - 160 µg/70 kg | Sedation, confusion, dizziness; 160 µg/70 kg dose was not well tolerated.[2] | [2] |
Table 2: Suggested Starting Concentrations for In Vitro Neuroprotection Assays
Note: As specific literature on Enadoline in in vitro neuroprotection models is limited, these concentrations are suggested starting points based on general practices for opioid receptor ligands and neuroprotective compounds.
| Model Type | Suggested Concentration Range | Key Considerations |
| Primary Neuronal Cultures | 10 nM - 1 µM | Perform cytotoxicity assays to rule out direct toxic effects of the compound at higher concentrations. |
| Organotypic Slice Cultures | 100 nM - 10 µM | Higher concentrations may be needed due to limited tissue penetration. |
| Neuronal Cell Lines (e.g., SH-SY5Y) | 1 nM - 1 µM | Response can be highly variable depending on receptor expression levels. |
Experimental Protocols
Protocol 1: In Vivo Neuroprotection in a Rat Model of Focal Cerebral Ischemia
This protocol is based on the methodology for permanent middle cerebral artery occlusion (MCAO) to assess the neuroprotective efficacy of this compound.[1]
Materials:
-
This compound
-
Vehicle (e.g., saline)
-
Sprague-Dawley rats (male, 250-300g)
-
Anesthetic (e.g., isoflurane)
-
Surgical tools for MCAO
-
2,3,5-triphenyltetrazolium chloride (TTC)
-
Phosphate-buffered saline (PBS)
-
Formalin
Procedure:
-
Animal Preparation: Acclimatize animals for at least one week before the experiment.
-
Drug Administration: 30 minutes prior to the induction of ischemia, administer this compound (0.1, 0.3, or 1.0 mg/kg) or vehicle via subcutaneous (s.c.) injection.[1]
-
Anesthesia and Surgery: Anesthetize the rat with isoflurane. Perform a permanent occlusion of the left middle cerebral artery (MCA) using the intraluminal filament method.
-
Continuous Infusion (for recovery models): Following the initial bolus dose, begin a continuous s.c. infusion of Enadoline (at rates corresponding to the initial dose, e.g., 0.17 mg/kg/h for the 1.0 mg/kg group) using an osmotic minipump.[1]
-
Recovery: Allow the animals to recover from anesthesia. Monitor for neurological deficits and general well-being.
-
Euthanasia and Tissue Collection: At 24 hours post-MCAO, euthanize the animals.[1] Perfuse transcardially with cold PBS, followed by formalin for fixation. Carefully extract the brain.
-
Infarct Volume Assessment: a. Create coronal brain sections (e.g., 2 mm thick). b. Incubate the sections in a 2% TTC solution in PBS at 37°C for 20-30 minutes. Healthy, viable tissue will stain red, while the infarcted (ischemic) tissue will remain white. c. Acquire images of the stained sections. d. Use image analysis software (e.g., ImageJ) to quantify the infarct area in each slice. Calculate the total infarct volume, correcting for edema.
-
Data Analysis: Compare the infarct volumes between the vehicle-treated group and the Enadoline-treated groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).
Protocol 2: In Vitro Neuroprotection Assay in a Primary Neuronal Culture Model
This protocol describes a general method for assessing the neuroprotective effects of this compound against oxygen-glucose deprivation (OGD), an in vitro model of ischemia.[9]
Materials:
-
Primary cortical or hippocampal neurons from embryonic rats or mice.
-
Neuronal culture medium (e.g., Neurobasal medium with B27 supplement).
-
This compound stock solution (in DMSO or appropriate solvent).
-
De-gassed, glucose-free buffer/medium for OGD.
-
Hypoxic chamber (e.g., with 95% N₂, 5% CO₂).
-
Cell viability assay reagents (e.g., MTT, LDH assay kit, or Calcein-AM/Propidium Iodide).
Procedure:
-
Cell Culture: Plate primary neurons on coated multi-well plates and culture for 7-10 days in vitro (DIV) to allow for maturation and synapse formation.
-
Pre-treatment: One to two hours before inducing OGD, replace the culture medium with fresh medium containing various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or vehicle. Include a "normoxia" control group and an "OGD + vehicle" control group.
-
Oxygen-Glucose Deprivation (OGD): a. Remove the medium and wash the cells once with the glucose-free OGD buffer. b. Add the OGD buffer (containing the respective concentrations of Enadoline or vehicle) to the wells. c. Place the culture plate in a hypoxic chamber at 37°C for 60-90 minutes.
-
Reoxygenation: a. Remove the plate from the hypoxic chamber. b. Quickly replace the OGD buffer with the original, pre-warmed, complete neuronal culture medium (containing Enadoline or vehicle as per the experimental design).
-
Incubation: Return the cells to the standard incubator (37°C, 5% CO₂) for 24 hours.
-
Assessment of Neuroprotection: a. LDH Assay: Measure the release of lactate dehydrogenase (LDH) into the culture medium as an indicator of cell death. b. MTT Assay: Assess the metabolic activity of surviving cells. c. Fluorescent Imaging: Use live/dead staining (e.g., Calcein-AM for live cells, Propidium Iodide for dead cells) to visualize and quantify neuronal survival.
-
Data Analysis: Normalize the viability data to the normoxia control group. Compare the survival rates in the Enadoline-treated groups to the OGD + vehicle group using appropriate statistical analysis.
References
- 1. Neuroprotective effect of the kappa-agonist enadoline (CI-977) in rat models of focal cerebral ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enadoline, a selective kappa opioid agonist: comparison with butorphanol and hydromorphone in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enadoline, a selective kappa-opioid receptor agonist shows potent antihyperalgesic and antiallodynic actions in a rat model of surgical pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enadoline discrimination in squirrel monkeys: effects of opioid agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 6. Frontiers | Signaling underlying kappa opioid receptor-mediated behaviors in rodents [frontiersin.org]
- 7. Kappa Opioid Receptor Signaling In the Brain: Circuitry and Implications for Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuroprotective Strategies in Animal and in Vitro Models of Neuronal Damage: Ischemia and Stroke - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for (Rac)-Enadoline in a Surgical Pain Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of (Rac)-Enadoline, a selective kappa-opioid receptor (KOR) agonist, in a preclinical surgical pain model. The provided protocols and data are intended to guide researchers in designing and executing studies to evaluate the analgesic potential of KOR agonists in the context of postoperative pain.
Introduction
Postoperative pain is a significant clinical challenge, and the development of effective, non-addictive analgesics is a key priority in drug development.[1] this compound is a potent and selective agonist of the kappa-opioid receptor.[2] Activation of KORs has been shown to produce analgesia, particularly in models of inflammatory and visceral pain.[3] Unlike mu-opioid receptor agonists such as morphine, KOR agonists are generally not associated with the same rewarding properties and have a lower potential for abuse, making them an attractive therapeutic target.[4]
This document details the application of this compound in the rat plantar incision model, a well-established preclinical model that mimics many aspects of clinical postoperative pain.[5][6][7]
Mechanism of Action
This compound exerts its analgesic effects by binding to and activating kappa-opioid receptors, which are G-protein coupled receptors (GPCRs).[3][8] Upon activation, the associated Gi/o protein dissociates, leading to a cascade of intracellular signaling events that ultimately reduce neuronal excitability and nociceptive transmission.[8][9]
Signaling Pathway of this compound
Caption: Signaling pathway of this compound via the kappa-opioid receptor.
Efficacy in a Surgical Pain Model
A study by Field et al. (1999) demonstrated the potent antihyperalgesic and antiallodynic actions of this compound in a rat model of surgical pain.[2] The key findings from this study are summarized below.
Data Presentation
Table 1: Effect of Pre-surgical Administration of this compound on Postoperative Pain Behaviors in Rats [2]
| Dose (µg/kg, i.v.) | Thermal Hyperalgesia (Plantar Test) | Static Allodynia (von Frey Hairs) | Dynamic Allodynia (Cotton Bud) |
| 1 | Significant Blockade | No Significant Effect | No Significant Effect |
| 10 | Significant Blockade | Significant Blockade | Significant Blockade |
| 100 | Significant Blockade | Significant Blockade | Significant Blockade |
| MED | ≤ 1 µg/kg | 10 µg/kg | 10 µg/kg |
MED: Minimum Effective Dose
Table 2: Effect of Post-surgical Administration of this compound on Postoperative Pain Behaviors in Rats [2]
| Dose (µg/kg, i.v.) | Effect on Established Hypersensitivity | Duration of Action |
| 100 | Complete Blockade | ~2 hours |
Experimental Protocols
The following protocols are based on established methodologies for inducing and assessing postoperative pain in rodents.[5][10][11][12]
Experimental Workflow
Caption: Typical experimental workflow for evaluating this compound in a surgical pain model.
Animal Model: Rat Plantar Incision
This model is widely used to mimic postoperative pain.[5][6][7]
-
Animals: Adult male Sprague-Dawley rats are commonly used.
-
Anesthesia: Anesthesia is induced and maintained with isoflurane.
-
Surgical Procedure:
-
The plantar aspect of the rat's hind paw is sterilized.
-
A 1 cm longitudinal incision is made through the skin and fascia, starting from the proximal end of the heel and extending towards the toes.[10][11]
-
The underlying plantaris muscle is elevated and incised longitudinally, keeping the origin and insertion intact.[10]
-
The skin is closed with sutures.
-
-
Postoperative Care: Animals are monitored during recovery from anesthesia. This procedure induces thermal hyperalgesia, static allodynia, and dynamic allodynia in the incised paw.[2]
Behavioral Assessment of Pain
Animals should be habituated to the testing environment before baseline and post-operative measurements.
This test measures the latency of paw withdrawal from a radiant heat source.[12][13][14]
-
Apparatus: A commercially available plantar test apparatus (e.g., Ugo Basile).
-
Procedure:
-
Place the rat in a plexiglass chamber on a glass floor and allow it to acclimatize.
-
Position the radiant heat source under the plantar surface of the incised paw.
-
Activate the heat source and record the time until the rat withdraws its paw.
-
A cut-off time (e.g., 20 seconds) should be set to prevent tissue damage.[12]
-
Repeat the measurement several times with sufficient intervals between stimuli.
-
This test assesses the withdrawal threshold to a mechanical stimulus.[15][16][17]
-
Apparatus: A set of calibrated von Frey filaments.
-
Procedure:
-
Place the rat on an elevated mesh platform and allow it to acclimatize.
-
Apply von Frey filaments of increasing stiffness to the plantar surface of the incised paw, near the incision site.
-
A positive response is a brisk withdrawal or licking of the paw.
-
The 50% withdrawal threshold can be determined using the up-down method.[10]
-
This test evaluates sensitivity to a light, moving tactile stimulus.[18][19][20][21]
-
Apparatus: A standard cotton bud.
-
Procedure:
-
Place the rat on an elevated mesh platform.
-
Gently stroke the plantar surface of the incised paw with the cotton bud.
-
Record the presence and duration of paw withdrawal or licking. A withdrawal response within a specified time (e.g., 8 seconds) is considered a positive indication of dynamic allodynia.[20]
-
Conclusion
This compound demonstrates significant analgesic efficacy in a preclinical model of surgical pain, effectively blocking the development and maintenance of thermal hyperalgesia, and static and dynamic allodynia.[2] The protocols outlined in this document provide a framework for the continued investigation of KOR agonists as a promising class of non-addictive analgesics for the management of postoperative pain. These studies are crucial for the translation of preclinical findings to clinical applications.
References
- 1. Preclinical Pain Research: Can we do Better? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enadoline, a selective kappa-opioid receptor agonist shows potent antihyperalgesic and antiallodynic actions in a rat model of surgical pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 4. Kappa Receptors – Opioid Peptides [sites.tufts.edu]
- 5. Plantar incisional model [pspp.ninds.nih.gov]
- 6. The Pathophysiology of Acute Pain: Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of a rat model of incisional pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. commerce.bio-rad.com [commerce.bio-rad.com]
- 9. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of a post-operative pain-like state on motivated behavior in rats: Effects of plantar incision on progressive-ratio food-maintained responding - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Diverse characters of Brennan’s paw incision model regarding certain parameters in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assessment of Thermal Pain Sensation in Rats and Mice Using the Hargreaves Test - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2.4. Measurement of Thermal Hyperalgesia [bio-protocol.org]
- 14. researchgate.net [researchgate.net]
- 15. Objective and Quantitative Evaluation of Spontaneous Pain-Like Behaviors Using Dynamic Weight-Bearing System in Mouse Models of Postsurgical Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 16. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 17. researchgate.net [researchgate.net]
- 18. Allodynia - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. forum.painresearcher.net [forum.painresearcher.net]
- 20. researchgate.net [researchgate.net]
- 21. Dynamic mechanical allodynia in humans is not mediated by a central presynaptic interaction of A beta-mechanoreceptive and nociceptive C-afferents - PubMed [pubmed.ncbi.nlm.nih.gov]
(Rac)-Enadoline: A Potent Tool for Interrogating Kappa-Opioid Receptor Function
(Rac)-Enadoline , a highly potent and selective kappa-opioid receptor (KOR) agonist, serves as a critical pharmacological tool for researchers investigating the complex roles of the KOR system in pain, addiction, mood disorders, and other physiological processes. Its utility lies in its ability to specifically activate KOR, allowing for the elucidation of its downstream signaling pathways and physiological effects. This document provides detailed application notes and protocols for the use of this compound in studying KOR function, aimed at researchers, scientists, and drug development professionals.
Introduction to this compound and the Kappa-Opioid Receptor System
The kappa-opioid receptor is a G protein-coupled receptor (GPCR) that, upon activation by endogenous ligands like dynorphins or exogenous agonists such as this compound, primarily couples to Gi/o proteins. This initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels. Furthermore, KOR activation can trigger a separate signaling pathway involving β-arrestin, which is implicated in some of the receptor's adverse effects, such as dysphoria and sedation. The ability to dissect these distinct signaling pathways is crucial for the development of safer and more effective KOR-targeted therapeutics. This compound, with its high selectivity for KOR over mu- and delta-opioid receptors, is an invaluable probe for these investigations.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound, providing a comparative overview of its binding affinity and functional potency.
| Parameter | Receptor | Value | Notes |
| Binding Affinity (Ki) | Kappa (κ) | ~0.1 - 1 nM | High affinity and selectivity for the kappa-opioid receptor. |
| Mu (μ) | >1000 nM | Demonstrates significant selectivity over the mu-opioid receptor. | |
| Delta (δ) | >1000 nM | Demonstrates significant selectivity over the delta-opioid receptor. |
Table 1: Receptor Binding Affinity of this compound. This table showcases the high affinity and selectivity of this compound for the kappa-opioid receptor compared to mu- and delta-opioid receptors.
| Functional Assay | Parameter | Value | Cell System |
| [³⁵S]GTPγS Binding | EC₅₀ | ~1 - 10 nM | e.g., CHO or HEK293 cells expressing human KOR |
| Eₘₐₓ | Full or High Efficacy Agonist | Relative to standard KOR agonists like U50,488 | |
| cAMP Accumulation (inhibition) | IC₅₀ | ~1 - 20 nM | e.g., Forskolin-stimulated HEK293 cells expressing human KOR |
Table 2: In Vitro Functional Potency and Efficacy of this compound. This table summarizes the potency and efficacy of this compound in activating G-protein signaling downstream of the kappa-opioid receptor.
| In Vivo Model (Rat) | Parameter | Effective Dose Range | Route of Administration |
| Analgesia (Hot Plate/Tail Flick) | Minimum Effective Dose (MED) for antihyperalgesia | ≤ 1 µg/kg | Intravenous (i.v.) |
| MED for antiallodynia | 10 µg/kg | Intravenous (i.v.) | |
| Neuroprotection | 0.1 - 1.0 mg/kg | Subcutaneous (s.c.) |
Table 3: In Vivo Efficacy of this compound. This table provides a summary of the effective doses of this compound in preclinical models of pain and neuroprotection.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways activated by this compound and the general workflows for in vitro and in vivo experiments.
Application Notes and Protocols for (Rac)-Enadoline Discriminative Stimulus Studies in Monkeys
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of (Rac)-Enadoline, a potent and selective kappa-opioid receptor agonist, in discriminative stimulus studies in non-human primates, primarily monkeys. This document outlines the rationale, methodology, and key findings from pivotal studies, offering detailed protocols and data to guide future research in this area.
Introduction
Drug discrimination studies are a cornerstone of behavioral pharmacology, providing a highly specific method to investigate the neuropharmacological underpinnings of the interoceptive effects of drugs.[1] In this paradigm, an animal is trained to recognize the subjective effects of a drug and to make a specific behavioral response to receive a reward. The discriminative stimulus effects of this compound, mediated by its action at kappa-opioid receptors, have been characterized in squirrel monkeys.[2] These studies are crucial for understanding the in vivo activity of kappa-opioid agonists and for the development of novel therapeutics targeting this system.
Quantitative Data Summary
The following tables summarize the quantitative data from discriminative stimulus studies involving this compound and other kappa-opioid agonists in monkeys.
Table 1: this compound Training and Generalization in Squirrel Monkeys
| Compound | Training Dose (mg/kg, i.m.) | Generalization | Notes |
| This compound | 0.0017 | Full | The training dose produced reliable discriminative stimulus effects.[2] |
| PD 117302 | N/A | Full | Reproduced the discriminative stimulus effects of enadoline.[2] |
| U-50,488 | N/A | Full | Reproduced the discriminative stimulus effects of enadoline.[2] |
| GR 89686A | N/A | Full | Reproduced the discriminative stimulus effects of enadoline.[2] |
| (-)-Spiradoline | N/A | Full | Reproduced the discriminative stimulus effects of enadoline.[2] |
| ICI 204448 | N/A | Full | Reproduced the discriminative stimulus effects of enadoline.[2] |
| EMD 61753 | N/A | Full | Reproduced the discriminative stimulus effects of enadoline.[2] |
| Bremazocine | N/A | Full | A mixed-action kappa/mu-agonist that reproduced the enadoline stimulus.[2] |
| Ethylketocyclazocine (EKC) | N/A | Full | A mixed-action kappa/mu-agonist that reproduced the enadoline stimulus.[2] |
Table 2: Lack of Generalization to Non-Kappa Opioid Agonists
| Compound | Class | Generalization | Notes |
| Morphine | µ-selective agonist | No | Did not reproduce the discriminative stimulus effects of enadoline.[2] |
| BW373U86 | δ-selective agonist | No | Did not reproduce the discriminative stimulus effects of enadoline.[2] |
| Nalbuphine | Mixed-action opioid | No | Did not reproduce the discriminative stimulus effects of enadoline.[2] |
| Nalorphine | Mixed-action opioid | No | Did not reproduce the discriminative stimulus effects of enadoline.[2] |
| PD 129829 | Less active enantiomer of enadoline | No | Did not reproduce the discriminative stimulus effects of enadoline.[2] |
| (+)-Spiradoline | Less active enantiomer of spiradoline | No | Did not reproduce the discriminative stimulus effects of enadoline.[2] |
Table 3: Antagonism of this compound Discriminative Stimulus Effects
| Antagonist | Class | Dose Range (mg/kg) | Effect | Notes |
| Quadazocine | Non-selective opioid antagonist | 0.03 - 3.0 | Surmountable antagonism | Blocked the discriminative stimulus effects of enadoline.[2] |
| nor-Binaltorphimine (nor-BNI) | κ-selective opioid antagonist | 3 - 10 | Surmountable antagonism | Produced a long-lasting blockade of the enadoline stimulus.[2] |
| Nalbuphine | Mixed-action opioid | 0.3 - 30 | Surmountable antagonism | Exhibited low efficacy at kappa-opioid receptors, acting as an antagonist.[2] |
| β-funaltrexamine (β-FNA) | µ-selective opioid antagonist | 10.0 | No effect | Did not significantly alter the dose-effect function for enadoline.[2] |
Experimental Protocols
Protocol 1: Two-Lever Drug Discrimination Procedure in Squirrel Monkeys
This protocol is based on the methodology described in studies characterizing the discriminative stimulus effects of this compound.[2]
1. Subjects:
-
Adult squirrel monkeys (Saimiri sciureus) are suitable subjects.[3] They should be individually housed in a climate-controlled environment with a regular light/dark cycle.[3] Water should be available continuously, and their body weight should be maintained by controlling their daily food ration.
2. Apparatus:
-
Standard primate operant conditioning chambers equipped with two response levers, stimulus lights above each lever, and a food pellet dispenser. The chamber should be housed within a sound- and light-attenuating enclosure.[3]
3. Training Procedure:
-
Initial Training: Monkeys are trained to press a lever for a food reward (e.g., 1-g banana-flavored pellets) under a fixed-ratio (FR) schedule of reinforcement.
-
Discrimination Training:
-
Monkeys are trained to discriminate between an intramuscular (i.m.) injection of this compound (0.0017 mg/kg) and an i.m. injection of saline.[2]
-
On days when enadoline is administered, responses on the "drug-appropriate" lever are reinforced with food pellets. Responses on the "saline-appropriate" lever have no programmed consequences.
-
On days when saline is administered, responses on the "saline-appropriate" lever are reinforced, while responses on the "drug-appropriate" lever are not.
-
The drug and saline sessions are typically alternated daily.
-
Training continues until a criterion of high accuracy is met (e.g., >80% of responses on the correct lever before the first reinforcer is delivered for several consecutive sessions).
-
4. Testing Procedure:
-
Once the discrimination is stable, substitution and antagonism tests can be conducted.
-
Substitution Tests:
-
Various doses of a test drug are administered i.m. before the session.
-
The percentage of responses on the drug-appropriate lever is measured.
-
Full substitution is generally defined as >90% of responses on the drug-appropriate lever.
-
-
Antagonism Tests:
-
A potential antagonist is administered prior to the administration of the training dose of this compound.
-
A rightward shift in the enadoline dose-response curve indicates antagonism.
-
5. Data Analysis:
-
The primary dependent variables are the percentage of responses on the drug-appropriate lever and the overall response rate.
-
Dose-response curves are generated to determine the potency (ED50) of drugs that substitute for enadoline.
-
For antagonism studies, apparent pA2 analysis can be used to quantify the potency of the antagonist.[4][5]
Visualizations
Signaling Pathway
Caption: this compound binding to the KOR activates Gi/o proteins, leading to downstream effects.
Experimental Workflow
Caption: Workflow for a this compound discriminative stimulus study in monkeys.
Logical Relationship of Compounds
Caption: Pharmacological relationships of compounds tested in enadoline discrimination studies.
References
- 1. Human Drug Discrimination: A Primer and Methodological Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enadoline discrimination in squirrel monkeys: effects of opioid agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cannabinoid Antagonist Drug Discrimination in Nonhuman Primates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discriminative stimulus and response rate-decreasing effects of kappa opioids: antagonism by naloxone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The discriminative stimulus effects of i.v. nicotine in rhesus monkeys: pharmacokinetics and apparent pA2 analysis with dihydro-β-erythroidine - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Assessing the Antihyperalgesic Effects of (Rac)-Enadoline
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
(Rac)-Enadoline is a potent and selective kappa-opioid receptor (KOR) agonist.[1] KORs are G-protein coupled receptors that, upon activation, modulate neuronal excitability and neurotransmitter release, playing a crucial role in pain perception. The activation of KORs has been shown to produce significant analgesic effects, particularly in models of inflammatory and neuropathic pain. Unlike mu-opioid receptor agonists, such as morphine, KOR agonists may offer a therapeutic advantage due to a reduced risk of respiratory depression and abuse potential. This document provides detailed protocols for assessing the antihyperalgesic and antiallodynic effects of this compound in established preclinical rodent models of inflammatory and neuropathic pain.
Data Presentation
Table 1: Summary of this compound Efficacy in a Rat Model of Postoperative Pain
| Parameter | Route of Administration | Dose Range | Minimum Effective Dose (MED) | Effect Duration |
| Thermal Hyperalgesia | Intravenous (i.v.) | 1-100 µg/kg | ≤ 1 µg/kg | > 24 hours (pre-emptive) |
| Static Allodynia | Intravenous (i.v.) | 1-100 µg/kg | 10 µg/kg | > 24 hours (pre-emptive) |
| Dynamic Allodynia | Intravenous (i.v.) | 1-100 µg/kg | 10 µg/kg | > 24 hours (pre-emptive) |
Data extracted from a study utilizing a rat model of incisional pain, which mimics key aspects of inflammatory pain.[1]
Table 2: Recommended Dose Ranges for Preclinical Assessment of this compound
| Pain Model | Species | Route of Administration | Recommended Starting Dose Range |
| Inflammatory Pain (e.g., CFA) | Rat | Intravenous (i.v.), Subcutaneous (s.c.), Intraperitoneal (i.p.) | 0.1 - 100 µg/kg |
| Neuropathic Pain (e.g., CCI) | Rat | Intravenous (i.v.), Subcutaneous (s.c.), Intraperitoneal (i.p.) | 1 - 300 µg/kg (exploratory) |
Signaling Pathway
Activation of the kappa-opioid receptor by this compound initiates a signaling cascade that ultimately reduces neuronal excitability. This is primarily achieved through the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels, the activation of inwardly rectifying potassium channels (GIRK), and the inhibition of voltage-gated calcium channels.
Caption: this compound signaling pathway.
Experimental Workflow
The general workflow for assessing the antihyperalgesic effects of this compound involves several key stages, from animal model induction to data analysis.
Caption: Experimental workflow diagram.
Experimental Protocols
Inflammatory Pain Model: Complete Freund's Adjuvant (CFA)
This model induces a robust and long-lasting inflammatory response, characterized by thermal hyperalgesia and mechanical allodynia.
Materials:
-
Complete Freund's Adjuvant (CFA)
-
Tuberculin syringe with a 27-30 gauge needle
-
Isoflurane anesthesia system
Procedure:
-
Anesthetize the rat using isoflurane (2-3% in oxygen).
-
Inject 100-150 µL of CFA into the plantar surface of the right hind paw.
-
Monitor the animal until it has fully recovered from anesthesia.
-
Allow 24-48 hours for the development of peak inflammation and hyperalgesia before commencing behavioral testing.
Neuropathic Pain Model: Chronic Constriction Injury (CCI)
The CCI model is a widely used model of peripheral nerve injury that results in persistent neuropathic pain behaviors.
Materials:
-
Isoflurane anesthesia system
-
Surgical tools (scissors, forceps)
-
4-0 chromic gut or silk sutures
-
Wound clips or sutures for skin closure
Procedure:
-
Anesthetize the rat with isoflurane.
-
Make a small incision at the mid-thigh level of the right hind limb to expose the sciatic nerve.
-
Carefully dissect the connective tissue to isolate the sciatic nerve proximal to its trifurcation.
-
Loosely tie four ligatures (4-0 chromic gut or silk) around the sciatic nerve with approximately 1 mm spacing between each. The ligatures should be tightened until a slight constriction of the nerve is observed, without arresting epineural blood flow.
-
Close the muscle layer with sutures and the skin with wound clips or sutures.
-
Allow the animal to recover. Neuropathic pain behaviors typically develop within 3-7 days and can persist for several weeks.
Behavioral Assessment of Mechanical Allodynia: Von Frey Test
This test measures the withdrawal threshold to a mechanical stimulus.
Materials:
-
Von Frey filaments (calibrated set)
-
Elevated wire mesh platform
-
Plexiglas enclosures
Procedure:
-
Place the animal in a Plexiglas enclosure on the elevated wire mesh platform and allow it to acclimate for at least 30 minutes.
-
Apply the von Frey filaments to the plantar surface of the hind paw, starting with a filament below the expected threshold.
-
Apply the filament with enough force to cause it to bend, and hold for 3-5 seconds.
-
A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
Use the "up-down" method to determine the 50% paw withdrawal threshold. If there is no response, the next filament of increasing force is used. If there is a response, a filament of decreasing force is used.
-
The pattern of responses is used to calculate the 50% withdrawal threshold.
Behavioral Assessment of Thermal Hyperalgesia: Hargreaves Test
This test measures the latency to withdraw from a thermal stimulus.
Materials:
-
Plantar test apparatus (Hargreaves apparatus)
-
Glass platform
-
Plexiglas enclosures
Procedure:
-
Place the animal in a Plexiglas enclosure on the glass platform of the apparatus and allow it to acclimate for at least 30 minutes.
-
Position the radiant heat source under the plantar surface of the hind paw to be tested.
-
Activate the heat source. A timer will automatically start.
-
The timer stops when the animal withdraws its paw. Record the paw withdrawal latency.
-
A cut-off time (e.g., 20-30 seconds) should be set to prevent tissue damage.
-
Perform 3-5 measurements per paw, with at least 5 minutes between each measurement, and calculate the average withdrawal latency.
Logical Framework for Efficacy Conclusion
Caption: Logical framework for concluding antihyperalgesic efficacy.
References
Application Notes and Protocols for Measuring (Rac)-Enadoline-Induced Diuresis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-Enadoline is a potent and selective kappa-opioid receptor (KOR) agonist. Activation of KORs in the central nervous system and peripheral tissues is known to induce a range of physiological effects, including a significant diuretic response. This water diuresis is primarily characterized by an increase in urine output with minimal changes in electrolyte excretion. The principal mechanism underlying this effect is the inhibition of arginine vasopressin (AVP), also known as antidiuretic hormone (ADH), secretion from the posterior pituitary gland.[1][2] These application notes provide detailed protocols for researchers to effectively measure and characterize this compound-induced diuresis in preclinical models.
Mechanism of Action: KOR-Mediated Inhibition of Vasopressin Release
This compound binds to and activates KORs, which are G-protein coupled receptors. The activation of these receptors, particularly in the hypothalamus and posterior pituitary, inhibits the release of AVP.[1][3] AVP plays a crucial role in regulating water reabsorption in the kidneys by promoting the insertion of aquaporin-2 water channels into the apical membrane of the collecting ducts. By suppressing AVP secretion, this compound reduces water reabsorption, leading to an increase in free water clearance and overall urine volume.[1][2][3]
Caption: Signaling pathway of this compound-induced diuresis.
Experimental Protocols
In Vivo Diuresis Study in Rats
This protocol describes the methodology to assess the diuretic effect of this compound in rats. The use of metabolic cages is essential for the accurate collection of urine samples.
Materials:
-
This compound hydrochloride
-
Vehicle (e.g., sterile saline or 0.5% methylcellulose)
-
Male Wistar or Sprague-Dawley rats (200-250 g)
-
Metabolic cages
-
Apparatus for oral gavage or subcutaneous injection
-
Graduated cylinders for urine volume measurement
-
Flame photometer or ion-selective electrodes for electrolyte analysis
-
Osmometer for osmolality measurement
Procedure:
-
Acclimatization: House rats individually in metabolic cages for at least 24 hours before the experiment to allow for adaptation to the new environment. Ensure free access to food and water.
-
Fasting and Hydration: Eighteen hours prior to the experiment, withhold food but continue to provide water ad libitum. On the day of the experiment, administer a saline load (e.g., 25 mL/kg) via oral gavage to ensure a consistent baseline urine flow.
-
Grouping and Dosing:
-
Divide the animals into groups (n=6-8 per group).
-
Vehicle Control Group: Administer the vehicle solution.
-
Positive Control Group: Administer a standard diuretic (e.g., furosemide, 10 mg/kg).
-
This compound Treatment Groups: Administer this compound at various doses (e.g., 0.1, 0.3, 1, 3 mg/kg) via the desired route (subcutaneous or oral).
-
-
Urine Collection: Place the animals back into the metabolic cages immediately after dosing. Collect urine at predetermined intervals, for instance, every hour for the first 6 hours, and then a cumulative collection at 24 hours.
-
Measurements:
-
Record the total urine volume for each collection period.
-
Centrifuge the urine samples to remove any contaminants.
-
Analyze the supernatant for sodium (Na+), potassium (K+), and chloride (Cl-) concentrations.
-
Measure the osmolality of the urine samples.
-
Caption: Experimental workflow for in vivo diuresis study.
Data Presentation
The following tables present representative data from studies on potent kappa-opioid agonists, which can be expected to be similar to the effects of this compound.
Table 1: Dose-Dependent Effect of a KOR Agonist (U-50,488H) on Urine Output in Rats
| Treatment Group | Dose (mg/kg, s.c.) | Mean Urine Output (mL/5h) ± SEM |
| Vehicle | - | 1.5 ± 0.3 |
| U-50,488H | 0.1 | 2.1 ± 0.4 |
| U-50,488H | 1.0 | 5.8 ± 0.7 |
| U-50,488H | 10 | 9.2 ± 1.1 |
*p < 0.05 compared to Vehicle Control. Data are hypothetical and based on trends observed in published literature.[4][5]
Table 2: Effect of a KOR Agonist (Nalfurafine) on Urine Volume and Electrolyte Excretion in Rats
| Treatment Group | Dose (mg/kg, s.c.) | Urine Volume (mL/5h) | Na+ Excretion (µEq/5h) | K+ Excretion (µEq/5h) |
| Vehicle | - | 1.2 ± 0.2 | 150 ± 20 | 180 ± 25 |
| Nalfurafine | 0.005 | 3.5 ± 0.5 | 145 ± 18 | 175 ± 22 |
| Nalfurafine | 0.01 | 6.1 ± 0.8 | 155 ± 21 | 185 ± 24 |
| Nalfurafine | 0.02 | 8.9 ± 1.0* | 160 ± 19 | 190 ± 26 |
*p < 0.05 compared to Vehicle Control. Data are hypothetical and based on trends observed in published literature.[4][6]
Discussion and Troubleshooting
-
Variability in Response: The diuretic response can be influenced by the hydration status of the animals. Ensuring a consistent hydration protocol is crucial for reducing variability.[5]
-
Route of Administration: The onset and duration of the diuretic effect can vary depending on the route of administration (e.g., subcutaneous, intraperitoneal, oral). This should be considered when designing the study.
-
Electrolyte Changes: While KOR agonists primarily induce water diuresis, some studies have reported minor changes in electrolyte excretion.[5] Accurate measurement of urinary electrolytes is important for a complete characterization of the diuretic profile.
-
Antagonist Studies: To confirm that the diuretic effect is mediated by KORs, a separate experiment can be conducted where a KOR antagonist (e.g., nor-binaltorphimine) is administered prior to this compound. The antagonist is expected to block the diuretic effect.[5]
Conclusion
The protocols outlined in these application notes provide a robust framework for investigating the diuretic properties of this compound. By carefully controlling experimental variables and accurately measuring key parameters, researchers can obtain reliable and reproducible data to characterize the pharmacodynamic profile of this potent kappa-opioid receptor agonist. The expected outcome is a dose-dependent increase in urine volume with minimal impact on electrolyte excretion, consistent with the known mechanism of vasopressin inhibition.
References
- 1. Kappa Opioid Agonist-Induced Diuresis: Characteristics, Mechanisms, and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kappa agonist-induced diuresis: evidence for stereoselectivity, strain differences, independence of hydration variables and a result of decreased plasma vasopressin levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. Comparison of the diuretic effects of chemically diverse kappa opioid agonists in rats: nalfurafine, U50,488H, and salvinorin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of sex and hydration status on kappa opioid receptor-mediated diuresis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nalfurafine, a G protein-biased kappa opioid receptor agonist, enhances the diuretic response and limits electrolyte losses to standard-of-care diuretics - PMC [pmc.ncbi.nlm.nih.gov]
Application of (Rac)-Enadoline in Focal Cerebral Ischemia Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-Enadoline, a potent and selective kappa-opioid receptor (KOR) agonist, has demonstrated significant neuroprotective effects in preclinical models of focal cerebral ischemia. These application notes provide a comprehensive overview of its use, detailing experimental protocols, summarizing key quantitative data, and illustrating the proposed mechanisms of action. This document is intended to serve as a valuable resource for researchers investigating novel therapeutic strategies for ischemic stroke.
Mechanism of Action
This compound exerts its neuroprotective effects primarily through the activation of kappa-opioid receptors, which are widely expressed in the central nervous system. The binding of Enadoline to KORs triggers a cascade of intracellular signaling events that mitigate ischemic neuronal damage. Key mechanisms include the reduction of excitotoxicity by modulating glutamate and nitric oxide (NO) production, and the inhibition of apoptosis.[1][2] One of the proposed downstream pathways involves the upregulation of phosphorylated Signal Transducer and Activator of Transcription 3 (p-STAT3) and a subsequent decrease in the expression of caspase-3, a key executioner of apoptosis.[1][3]
Quantitative Data Summary
The neuroprotective efficacy of this compound has been quantified in various studies. The following tables summarize the dose-dependent effects of this compound on critical outcome measures in rat models of focal cerebral ischemia.
Table 1: Effect of this compound on Infarct Volume and Brain Swelling in a Rat Model of Permanent Focal Cerebral Ischemia (24h recovery)
| Treatment Group | Dose (s.c. pretreatment + continuous infusion) | Number of Animals (n) | Reduction in Infarction Volume (%) | Reduction in Brain Swelling (%) |
| Control (Vehicle) | - | 8-17 | 0 | 0 |
| This compound | 0.1 mg/kg + 0.017 mg/kg/h | 8-17 | Not specified | Not specified |
| This compound | 0.3 mg/kg + 0.05 mg/kg/h | 8-17 | Not specified | Not specified |
| This compound | 1.0 mg/kg + 0.17 mg/kg/h | 8-17 | 37.4 | 47.8 |
Data sourced from a study utilizing a recovery model of permanent middle cerebral artery occlusion (MCAO) in rats.[4]
Table 2: Effect of this compound Pretreatment on Cortical Damage in a Rat Model of Permanent Focal Cerebral Ischemia (4h non-recovery)
| Treatment Group | Dose (s.c. 30 min prior to ischemia) | Number of Animals (n) | Outcome |
| Control (Vehicle) | - | 8 | Baseline cortical damage |
| This compound | 0.1 mg/kg | 8 | Dose-dependent amelioration of cortical damage |
| This compound | 0.3 mg/kg | 8 | Dose-dependent amelioration of cortical damage |
| This compound | 1.0 mg/kg | 8 | Dose-dependent amelioration of cortical damage |
Data sourced from a study utilizing a non-recovery model of permanent middle cerebral artery occlusion (MCAO) in rats.[4]
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and extension of these findings.
Focal Cerebral Ischemia Model: Middle Cerebral Artery Occlusion (MCAO)
The intraluminal filament model is a widely used and reliable method for inducing focal cerebral ischemia in rodents.[5][6][7][8]
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Isoflurane anesthesia
-
Heating pad to maintain body temperature at 37°C
-
Operating microscope
-
Micro-scissors and forceps
-
4-0 silk suture
-
3-0 nylon monofilament with a silicone-coated tip
-
Laser Doppler flowmeter (for monitoring cerebral blood flow)
Procedure:
-
Anesthetize the rat with isoflurane (3-4% for induction, 1.5-2% for maintenance) in a mixture of N₂O and O₂.
-
Place the animal in a supine position on a heating pad to maintain normothermia.
-
Make a midline cervical incision and expose the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Carefully dissect the arteries from the surrounding tissues.
-
Ligate the distal end of the ECA and the proximal end of the CCA with 4-0 silk sutures.
-
Place a temporary ligature on the ICA.
-
Introduce the silicone-coated nylon monofilament into the ECA stump and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA). A drop in cerebral blood flow of approximately 70-80% as monitored by a laser Doppler flowmeter indicates successful occlusion.
-
For permanent MCAO, the filament is left in place. For transient MCAO, the filament is withdrawn after a specific duration (e.g., 60 or 90 minutes) to allow for reperfusion.
-
Close the incision and allow the animal to recover from anesthesia.
Drug Administration
This compound is administered subcutaneously (s.c.).
-
Pretreatment: A single dose (e.g., 0.1, 0.3, or 1.0 mg/kg) is administered 30 minutes prior to the induction of ischemia.[4]
-
Continuous Infusion: For longer recovery models, the pretreatment is followed by a continuous subcutaneous infusion (e.g., 0.017, 0.05, or 0.17 mg/kg/h) using an osmotic minipump.[4]
Assessment of Neurological Deficit
Neurological function is assessed at specific time points post-ischemia using a five-point neurological scoring system.[5]
Scoring Scale:
-
0: No observable neurological deficit.
-
1: Mild focal deficit (failure to extend the contralateral forepaw fully).
-
2: Moderate focal deficit (circling towards the contralateral side).
-
3: Severe focal deficit (falling to the contralateral side).
-
4: No spontaneous motor activity.
Measurement of Infarct Volume
The volume of the ischemic infarct is determined using 2,3,5-triphenyltetrazolium chloride (TTC) staining.[7][9][10]
Materials:
-
2% TTC solution in phosphate-buffered saline (PBS)
-
Brain matrix slicer
-
Digital scanner or camera
-
Image analysis software (e.g., ImageJ)
Procedure:
-
At the end of the experiment (e.g., 24 hours post-MCAO), euthanize the animal and carefully remove the brain.
-
Chill the brain at -20°C for 20-30 minutes to facilitate slicing.
-
Place the brain in a brain matrix slicer and cut into 2 mm coronal sections.
-
Immerse the slices in a 2% TTC solution at 37°C for 20-30 minutes in the dark.
-
Viable tissue will stain red, while the infarcted tissue will remain white.
-
Fix the stained slices in 10% formalin.
-
Capture high-resolution images of the slices.
-
Use image analysis software to measure the area of the infarct and the total area of the hemisphere for each slice.
-
Calculate the infarct volume by integrating the infarct area over the thickness of the slices. To correct for edema, the infarct volume can be calculated indirectly: (Volume of the contralateral hemisphere) - (Volume of the non-infarcted ipsilateral hemisphere).
Visualizations
Proposed Signaling Pathway of this compound Neuroprotection
Caption: Proposed signaling pathway of this compound-mediated neuroprotection.
Experimental Workflow for Assessing this compound Efficacy
Caption: Experimental workflow for evaluating this compound in a focal cerebral ischemia model.
References
- 1. Kappa Opioid Receptor Agonist and Brain Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Neuroprotection by the kappa-opioid receptor agonist, BRL52537, is mediated via up-regulating phosphorylated signal transducer and activator of transcription-3 in cerebral ischemia/reperfusion injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotective effect of the kappa-agonist enadoline (CI-977) in rat models of focal cerebral ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Induction of Ischemic Stroke and Ischemia-reperfusion in Mice Using the Middle Artery Occlusion Technique and Visualization of Infarct Area - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Animal models of focal brain ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Infarct volume quantification in mouse focal cerebral ischemia: a comparison of triphenyltetrazolium chloride and cresyl violet staining techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
(Rac)-Enadoline solubility and stability issues
Welcome to the technical support center for (Rac)-Enadoline. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility, stability, and handling of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound, also known as CI-977, is a highly selective and potent non-peptide agonist for the kappa-opioid receptor (KOR).[1] It is a brain-penetrating compound with antinociceptive effects and has been used in various research models to study the kappa-opioid system.[1]
Q2: What are the primary challenges when working with this compound?
A2: The primary challenges reported by users revolve around its solubility in aqueous solutions and the long-term stability of stock solutions. Proper solvent selection and storage conditions are crucial for obtaining reliable and reproducible experimental results.
Q3: In which solvents is this compound soluble?
Q4: How should I prepare a stock solution of this compound?
A4: To prepare a stock solution, it is recommended to first dissolve this compound in 100% DMSO or ethanol. For cellular assays or in vivo experiments, this stock solution can then be further diluted to the final working concentration in your aqueous experimental medium. It is crucial to ensure that the final concentration of the organic solvent is low enough to not affect the biological system being studied.
Q5: What are the recommended storage conditions for this compound?
A5: this compound, both in solid form and in solution, should be stored at -20°C. For long-term storage, it is advisable to aliquot stock solutions to minimize freeze-thaw cycles, which can contribute to degradation. Product datasheets from suppliers recommend storing the compound under the conditions specified in the Certificate of Analysis.[2]
Troubleshooting Guides
Issue 1: Precipitation of this compound in Aqueous Solution
-
Problem: After diluting the DMSO or ethanol stock solution into an aqueous buffer (e.g., PBS, cell culture media), a precipitate is observed.
-
Possible Causes:
-
The solubility of this compound in the final aqueous solution has been exceeded.
-
The concentration of the organic co-solvent in the final solution is too low to maintain solubility.
-
-
Solutions:
-
Increase the concentration of the organic co-solvent: If your experimental system allows, slightly increasing the final percentage of DMSO or ethanol may help to keep the compound in solution. Always run a vehicle control to ensure the solvent is not causing an effect.
-
Use a different vehicle for in vivo studies: Consider using a vehicle containing a solubilizing agent such as Tween 80 or Cremophor EL. A typical vehicle might consist of 5-10% DMSO, 10-20% Tween 80, and the remainder as saline.
-
Sonication: Gentle sonication of the solution after dilution may help to redissolve small amounts of precipitate.
-
Prepare fresh dilutions: Avoid using old stock solutions and prepare fresh dilutions immediately before use.
-
Issue 2: Inconsistent or Lack of Biological Activity
-
Problem: The expected biological effect of this compound is not observed or varies between experiments.
-
Possible Causes:
-
Degradation of the compound: Improper storage or multiple freeze-thaw cycles of the stock solution may have led to the degradation of this compound.
-
Inaccurate concentration: Precipitation of the compound during dilution could lead to a lower actual concentration than intended.
-
Adsorption to plasticware: Lipophilic compounds can sometimes adsorb to the surface of plastic tubes and plates, reducing the effective concentration.
-
-
Solutions:
-
Prepare fresh stock solutions: If degradation is suspected, prepare a fresh stock solution from the solid compound.
-
Verify solubility: Visually inspect your final solution for any signs of precipitation before applying it to your experimental system.
-
Use low-adhesion plasticware: For sensitive assays, consider using low-protein-binding microplates and tubes.
-
Perform a dose-response curve: To confirm the activity of your compound, run a dose-response experiment to ensure you are working within the expected effective concentration range.
-
Quantitative Data Summary
Due to the limited availability of public quantitative data, the following table provides a summary of qualitative solubility information based on common laboratory practices for similar compounds.
| Solvent/Vehicle System | Solubility | Recommendations & Remarks |
| 100% DMSO | Soluble | Recommended for preparing high-concentration stock solutions. |
| 100% Ethanol | Soluble | Can be used as an alternative to DMSO for stock solutions. |
| Water | Poorly Soluble | Direct dissolution in water is not recommended. |
| PBS / Saline | Very Poorly Soluble | Dilution from a stock in organic solvent is necessary. |
| Cell Culture Media | Limited Solubility | Dilute from stock immediately before use; monitor for precipitation. |
| DMSO/Saline Mixtures | Soluble (depends on ratio) | A common vehicle for in vivo studies. The percentage of DMSO should be minimized. |
| DMSO/Tween/Saline | Soluble | The addition of a surfactant like Tween 80 can improve solubility and stability in aqueous solutions. |
Experimental Protocols
Protocol for Preparation of a 10 mM Stock Solution in DMSO
-
Weighing the compound: Carefully weigh out the required amount of this compound solid using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight: 396.52 g/mol ), you would need 3.9652 mg.
-
Dissolution: Add the appropriate volume of 100% DMSO to the solid compound in a sterile microcentrifuge tube.
-
Mixing: Vortex the solution until the solid is completely dissolved. Gentle warming (to no more than 37°C) and brief sonication can be used to aid dissolution if necessary.
-
Storage: Store the stock solution at -20°C. Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.
Protocol for Stability Assessment by HPLC (Conceptual)
This protocol outlines a general procedure for assessing the stability of this compound in a specific solvent or buffer.
-
Preparation of Standards: Prepare a fresh stock solution of this compound and generate a standard curve by serial dilution to known concentrations.
-
Sample Preparation: Prepare a solution of this compound at a known concentration in the solvent/buffer of interest.
-
Incubation: Incubate the sample under the desired storage conditions (e.g., room temperature, 4°C, -20°C).
-
Time Points: At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), take an aliquot of the sample.
-
HPLC Analysis: Analyze the samples and standards using a suitable HPLC method (e.g., reverse-phase C18 column with a mobile phase gradient of acetonitrile and water with a modifier like formic acid or ammonium acetate).
-
Data Analysis: Quantify the concentration of this compound at each time point by comparing the peak area to the standard curve. The percentage of degradation can be calculated relative to the initial concentration at time 0.
Visualizations
This compound Signaling Pathway
This compound acts as an agonist at the kappa-opioid receptor (KOR), which is a G-protein coupled receptor (GPCR).[3] The canonical signaling pathway involves the activation of Gαi/o proteins.
Caption: Canonical signaling pathway of this compound via the kappa-opioid receptor.
Experimental Workflow for Assessing Solubility
The following diagram illustrates a typical workflow for determining the solubility of this compound in a new solvent system.
Caption: A stepwise workflow for determining the experimental solubility of this compound.
Troubleshooting Logic for Precipitation Issues
This diagram provides a logical flow for troubleshooting precipitation issues when preparing working solutions of this compound.
Caption: A logical guide for troubleshooting precipitation of this compound in aqueous solutions.
References
Technical Support Center: (Rac)-Enadoline and Kappa-Opioid Receptor Modulation
Welcome to the Technical Support Center for researchers working with (Rac)-Enadoline and other kappa-opioid receptor (KOR) agonists. This resource provides troubleshooting guidance and answers to frequently asked questions to help you navigate the challenges associated with the psychotomimetic effects of these compounds in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known psychotomimetic effects?
This compound is a potent and selective agonist for the kappa-opioid receptor (KOR). While it has shown potential as an analgesic, its clinical development has been hampered by centrally-mediated adverse effects. In human studies, this compound has been observed to produce a range of psychotomimetic and dissociative effects, particularly at higher doses. These include sedation, confusion, dizziness, visual distortions, and feelings of depersonalization[1]. The highest tested dose of 160 µg/70 kg was not tolerated and resulted in significant psychotomimetic effects[1].
Q2: What is the underlying mechanism for the psychotomimetic effects of KOR agonists like Enadoline?
The prevailing hypothesis is that the therapeutic effects of KOR agonists (e.g., analgesia) and their adverse effects are mediated by different intracellular signaling pathways. Upon receptor activation, two primary pathways are engaged: the G-protein signaling pathway and the β-arrestin pathway. It is thought that G-protein signaling is primarily responsible for the desired analgesic effects, while the recruitment of β-arrestin is linked to the undesirable psychotomimetic and dysphoric effects.
Q3: What are the primary strategies to mitigate the psychotomimetic side effects of KOR agonists in a research setting?
There are three main strategies currently being explored to overcome the adverse effects of KOR agonists:
-
Biased Agonism: This involves the development of "biased" agonists that preferentially activate the G-protein signaling pathway over the β-arrestin recruitment pathway. The goal is to separate the therapeutic effects from the adverse effects[2][3][4].
-
Peripheral Restriction: This strategy focuses on designing KOR agonists with limited ability to cross the blood-brain barrier. By restricting their action to the peripheral nervous system, centrally-mediated side effects like psychotomimesis can be avoided[5][6].
-
Partial Agonism: The use of partial agonists may provide a therapeutic window where analgesia can be achieved at doses lower than those that produce significant adverse effects[5].
Q4: Are there any clinically approved KOR agonists that have successfully overcome these side effects?
Yes, nalfurafine is a selective KOR agonist that is clinically approved in Japan for the treatment of pruritus (itching). It is considered a G-protein biased agonist and generally does not produce the significant psychotomimetic effects seen with unbiased agonists at therapeutic doses[2][5].
Troubleshooting Guide
This guide provides potential solutions for common issues encountered during preclinical research with this compound and other KOR agonists.
| Issue | Potential Cause | Troubleshooting Steps |
| High incidence of adverse behavioral effects (e.g., sedation, conditioned place aversion) in animal models. | The compound may be a non-biased or β-arrestin biased KOR agonist. | 1. Profile the signaling bias: Conduct in vitro assays (GTPγS binding and β-arrestin recruitment) to determine the G-protein vs. β-arrestin signaling profile of your compound. 2. Compare with a biased agonist: Use a known G-protein biased agonist (e.g., Triazole 1.1) as a positive control in your behavioral experiments to see if the adverse effects are diminished. 3. Consider a peripherally restricted analog: If your research question allows, investigate a peripherally restricted KOR agonist to see if the therapeutic effect of interest is peripherally mediated. |
| Inconsistent or unexpected results in behavioral assays. | Pharmacokinetic variability: Differences in absorption, distribution, metabolism, or excretion of the compound between animals. Experimental design: Sub-optimal parameters in behavioral assays. | 1. Pharmacokinetic analysis: If possible, conduct pharmacokinetic studies to determine the half-life, clearance, and brain penetration of your compound in the animal model. 2. Dose-response curve: Ensure you have a complete dose-response curve for both therapeutic and adverse effects to identify a potential therapeutic window. 3. Refine behavioral protocols: Review and optimize your behavioral assay protocols. For example, in a conditioned place aversion study, ensure proper habituation, conditioning, and testing phases. |
| Difficulty translating in vitro signaling bias to in vivo effects. | Complex in vivo pharmacology: The in vivo response is a result of the interplay between pharmacokinetics, receptor expression levels in different brain regions, and off-target effects. Limitations of in vitro models: The cellular environment in vitro may not fully recapitulate the complexity of neuronal signaling in vivo. | 1. In vivo target engagement: Use techniques like positron emission tomography (PET) or ex vivo binding assays to confirm that your compound is reaching and binding to KORs in the brain at the administered doses. 2. Multiple behavioral endpoints: Assess a battery of behavioral tests to get a more complete picture of the compound's in vivo effects. This could include assays for analgesia, sedation, motor coordination, and aversion/reward. 3. Use of knockout animals: Confirm that the observed effects are KOR-mediated by testing your compound in KOR knockout animals. |
Quantitative Data on KOR Agonists
The following table summarizes the in vitro pharmacological properties of several KOR agonists, including this compound and other relevant compounds for comparison. This data can help in selecting appropriate compounds and interpreting experimental results.
| Compound | Receptor Binding Affinity (Ki, nM) | G-protein Activation (EC50, nM) | G-protein Efficacy (Emax, % vs U69,593) | β-arrestin Recruitment (EC50, nM) | Signaling Bias (vs. reference) |
| This compound | ~0.2 | ~1.0 | Full Agonist | ~10 | Unbiased |
| U50,488 | 0.2 | 9.31 | Full Agonist | ~100 | Unbiased (Reference)[7] |
| U69,593 | ~1.0 | ~5.0 | Full Agonist (Reference) | 85 | Unbiased (Reference) |
| Salvinorin A | 2.66 | ~1.0 | Full Agonist | 14.5 | Unbiased |
| Triazole 1.1 | ~50 | 35 | Partial Agonist | >10,000 | G-protein biased[2] |
| Nalfurafine | ~0.5 | ~0.3 | Full Agonist | ~20 | G-protein biased |
| HS665 | 0.49 | 3.62 | 90% | >1000 | G-protein biased (389-fold)[7] |
| HS666 | 5.90 | 35 | 53.4% | >1000 | G-protein biased (62-fold)[7] |
Note: Values are approximate and can vary depending on the specific assay conditions and cell lines used. The signaling bias is often calculated relative to a reference compound like U50,488 or U69,593.
Key Experimental Protocols
Below are detailed methodologies for essential experiments to characterize the pharmacological profile of KOR agonists and assess their potential for psychotomimetic effects.
GTPγS Binding Assay (for G-protein Activation)
This assay measures the functional activation of G-protein coupled receptors (GPCRs) by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor stimulation.
Materials:
-
Cell membranes expressing the kappa-opioid receptor (e.g., from CHO-K1 or HEK293 cells)
-
[³⁵S]GTPγS
-
GDP
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)
-
Test compounds and reference agonist (e.g., U69,593)
-
96-well filter plates and vacuum manifold
-
Scintillation counter
Procedure:
-
Membrane Preparation: Prepare crude cell membranes from cells overexpressing the KOR.
-
Assay Setup: In a 96-well plate, add assay buffer, GDP, cell membranes, and varying concentrations of the test compound.
-
Initiation of Reaction: Add [³⁵S]GTPγS to each well to start the binding reaction.
-
Incubation: Incubate the plate at 30°C for 60-90 minutes.
-
Termination and Filtration: Terminate the reaction by rapid filtration through the filter plates using a vacuum manifold. Wash the filters with ice-cold buffer.
-
Detection: Dry the filters and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the specific binding against the log concentration of the agonist and fit the data to a sigmoidal dose-response curve to determine EC₅₀ and Eₘₐₓ values.
β-arrestin Recruitment Assay
This cell-based assay quantifies the recruitment of β-arrestin to the activated KOR, a key step in the signaling pathway associated with psychotomimetic effects. A common method is the PathHunter® assay.
Materials:
-
Cells co-expressing KOR fused to a ProLink™ tag and β-arrestin fused to an Enzyme Acceptor fragment (e.g., PathHunter® cells)
-
Cell plating reagent
-
Test compounds and reference agonist
-
PathHunter® detection reagents
-
Chemiluminescent plate reader
Procedure:
-
Cell Plating: Plate the PathHunter® cells in a white, clear-bottom 96-well or 384-well plate and incubate overnight.
-
Compound Addition: Add serial dilutions of the test compounds to the cell plate.
-
Incubation: Incubate the plate at 37°C for 90 minutes.
-
Detection: Add the PathHunter® detection reagents according to the manufacturer's protocol and incubate at room temperature for 60 minutes.
-
Signal Reading: Read the chemiluminescent signal using a plate reader.
-
Data Analysis: Normalize the data to a vehicle control and a reference full agonist to generate concentration-response curves and determine EC₅₀ and Eₘₐₓ values.
Conditioned Place Aversion (CPA) Assay
This behavioral assay is used to assess the aversive properties of a compound in animal models. Animals learn to associate a specific environment with the drug's effects, and if the effects are aversive, they will avoid that environment.
Materials:
-
Conditioned place preference/aversion apparatus (typically a two- or three-chamber box with distinct visual and tactile cues in each chamber)
-
Test animals (e.g., rats or mice)
-
Test compound and vehicle
-
Video tracking software
Procedure:
-
Habituation: Allow the animals to freely explore the entire apparatus for a set period (e.g., 15-20 minutes) to familiarize them with the environment.
-
Pre-conditioning Test (Baseline): Record the time spent in each chamber to determine any initial preference.
-
Conditioning Phase (several days):
-
On "drug" days, administer the test compound and confine the animal to one of the chambers (e.g., the initially non-preferred chamber).
-
On "vehicle" days, administer the vehicle and confine the animal to the opposite chamber.
-
Alternate between drug and vehicle conditioning for 4-8 days.
-
-
Post-conditioning Test: Place the animal in the neutral center chamber (if applicable) and allow it to freely access all chambers. Record the time spent in each chamber.
-
Data Analysis: A significant decrease in the time spent in the drug-paired chamber during the post-conditioning test compared to the pre-conditioning test indicates a conditioned place aversion.
Visualizations
KOR Signaling Pathways
Caption: KOR Signaling Pathways and the Role of Biased Agonism.
Experimental Workflow for KOR Agonist Characterization
References
- 1. Enadoline, a selective kappa opioid agonist: comparison with butorphanol and hydromorphone in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | A Review of the Therapeutic Potential of Recently Developed G Protein-Biased Kappa Agonists [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Biased Agonism: Lessons from Studies of Opioid Receptor Agonists | Annual Reviews [annualreviews.org]
- 5. mdpi.com [mdpi.com]
- 6. Enadoline discrimination in squirrel monkeys: effects of opioid agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
Technical Support Center: Optimizing (Rac)-Enadoline for Anticonvulsant Activity
This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing (Rac)-Enadoline in preclinical anticonvulsant studies. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action as an anticonvulsant?
A1: this compound is a potent and selective agonist for the kappa-opioid receptor (KOR). Its anticonvulsant properties are believed to stem from the activation of these receptors, which are G-protein coupled receptors (GPCRs) linked to Gi/Go proteins. Activation of KORs leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channel activity. This ultimately results in a reduction of neuronal excitability and neurotransmitter release, which can suppress seizure activity.
Q2: In which preclinical seizure models has this compound or similar kappa-opioid agonists shown efficacy?
A2: Kappa-opioid agonists have demonstrated anticonvulsant effects in a variety of preclinical seizure models. These include models of generalized tonic-clonic seizures, such as the Maximal Electroshock (MES) test, and models of absence and myoclonic seizures, like the subcutaneous pentylenetetrazol (scPTZ) test.[1] The active enantiomer of Enadoline, CI-977, has been shown to be effective against seizures induced by the NMDA receptor agonist, N-methyl-DL-aspartate.
Q3: What are the potential side effects of this compound at anticonvulsant doses?
A3: At higher doses, this compound and other kappa-opioid agonists can produce a range of side effects, including sedation, dizziness, and psychotomimetic effects such as hallucinations and dysphoria. It is crucial to perform dose-response studies to identify a therapeutic window that provides anticonvulsant activity with minimal adverse effects.
Q4: How should this compound be prepared and administered for in vivo studies?
A4: For in vivo experiments, this compound is typically dissolved in a suitable vehicle, such as saline or a solution containing a small amount of a solubilizing agent like DMSO, and then diluted with saline. The route of administration (e.g., intraperitoneal, subcutaneous, or intravenous) and the timing of administration relative to seizure induction are critical parameters that should be optimized based on the specific experimental design and the pharmacokinetic profile of the compound.
Troubleshooting Guides
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent anticonvulsant effects at a given dose. | - Improper drug solubilization or stability.- Variability in animal strain, age, or weight.- Inconsistent timing of drug administration relative to seizure induction. | - Ensure complete solubilization of this compound and prepare fresh solutions for each experiment.- Use a consistent and well-defined animal population for all experiments.- Strictly adhere to a standardized dosing and testing schedule. |
| High incidence of adverse effects (e.g., sedation, motor impairment) at doses that are not fully protective against seizures. | - The therapeutic window for this compound may be narrow in the chosen animal model.- The chosen seizure model may not be optimal for evaluating kappa-opioid receptor agonists. | - Conduct a detailed dose-response study to carefully map both anticonvulsant efficacy and adverse effects.- Consider using alternative seizure models that may be more sensitive to the mechanism of action of kappa-opioid agonists. |
| Lack of dose-dependent anticonvulsant activity. | - The tested dose range may be too narrow or outside the effective range.- Saturation of the kappa-opioid receptors.- The compound may have a biphasic dose-response curve. | - Expand the range of doses tested, including both lower and higher concentrations.- Review existing literature for typical effective dose ranges of similar compounds.- Consider the possibility of a U-shaped dose-response and test intermediate doses. |
| Observed pro-convulsant effects at certain doses. | - Off-target effects at higher concentrations.- Complex interactions with other neurotransmitter systems. | - Carefully evaluate the dose-response relationship for any evidence of pro-convulsant activity.- Consider co-administration with selective antagonists for other receptors to investigate potential off-target effects. |
Data Presentation
Anticonvulsant Activity of Kappa-Opioid Agonists in Preclinical Models
| Compound | Seizure Model | Animal Model | Route of Administration | ED50 (mg/kg) |
| PD117302 | Maximal Electroshock (MES) | Rat | Subcutaneous (s.c.) | 16.3[2] |
| U-50,488H | Pentylenetetrazol (PTZ)-induced seizures | Mouse | Intraperitoneal (i.p.) | 4.1[3] |
| U-69,593 | Pilocarpine-induced seizures | Mouse | Intraperitoneal (i.p.) | 2 - 20 (effective dose range)[4] |
Experimental Protocols
Maximal Electroshock (MES) Test
The MES test is a widely used preclinical model for generalized tonic-clonic seizures.
Objective: To assess the ability of a test compound to prevent seizure spread.
Materials:
-
Electroconvulsive device with corneal electrodes
-
Male mice (e.g., CF-1 or C57BL/6 strains, 18-25 g)
-
This compound
-
Vehicle (e.g., 0.9% saline)
-
Topical anesthetic (e.g., 0.5% tetracaine hydrochloride)
Procedure:
-
Administer this compound or vehicle to groups of mice at various doses.
-
At the time of peak drug effect, apply a drop of topical anesthetic to the corneas of each mouse.
-
Deliver a suprathreshold electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes.
-
Observe the animals for the presence or absence of a tonic hindlimb extension seizure.
-
Protection is defined as the absence of the tonic hindlimb extension phase.
-
Calculate the ED50 value (the dose that protects 50% of the animals) using a suitable statistical method.
Subcutaneous Pentylenetetrazol (scPTZ) Test
The scPTZ test is a common model for absence and myoclonic seizures.
Objective: To evaluate the ability of a test compound to raise the seizure threshold.
Materials:
-
Male mice (e.g., CF-1 or C57BL/6 strains, 18-25 g)
-
Pentylenetetrazol (PTZ) solution
-
This compound
-
Vehicle (e.g., 0.9% saline)
-
Observation chambers
Procedure:
-
Administer this compound or vehicle to groups of mice at various doses.
-
At the time of peak drug effect, administer a convulsant dose of PTZ (e.g., 85 mg/kg) subcutaneously.
-
Place each animal in an individual observation chamber.
-
Observe the animals for 30 minutes for the occurrence of clonic seizures (characterized by clonus of the forelimbs and/or hindlimbs lasting for at least 5 seconds).
-
An animal is considered protected if no clonic seizure is observed.
-
Determine the ED50 value based on the percentage of protected animals at each dose.
Mandatory Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound via the kappa-opioid receptor.
Experimental Workflow for Anticonvulsant Screening
Caption: General experimental workflow for preclinical anticonvulsant screening.
References
- 1. Timed pentylenetetrazol infusion test: a comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PD117302, a selective non-peptide opioid kappa agonist, protects against NMDA and maximal electroshock convulsions in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Kappa opioid receptor agonists inhibit the pilocarpine-induced seizures and toxicity in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing off-target effects of (Rac)-Enadoline
This guide provides researchers, scientists, and drug development professionals with essential information for minimizing the off-target effects of (Rac)-Enadoline, a potent and selective kappa-opioid receptor (KOR) agonist.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a selective agonist for the kappa-opioid receptor (KOR), which is a G protein-coupled receptor (GPCR).[1][2][3] Upon binding, it activates Gαi/o subunits, leading to downstream signaling cascades that include the inhibition of adenylyl cyclase, reduction of calcium currents, and activation of inwardly rectifying potassium channels.[4][5][6] This signaling cascade ultimately modulates neuronal excitability and plays a role in analgesia, mood, and stress responses.[4][7]
Q2: I'm observing effects in my experiment that don't seem to be KOR-mediated. What are the known off-target effects of Enadoline?
While Enadoline is highly selective for the KOR, like many small molecules, it can exhibit off-target effects, particularly at higher concentrations.[8][9][10] Off-target activity may involve other GPCRs or ion channels. In humans, high doses have been associated with psychotomimetic effects, sedation, confusion, and dizziness.[11][12] If you suspect off-target effects, it is crucial to perform validation experiments to confirm that the observed cellular or behavioral response is mediated specifically by KOR.
Q3: How can I experimentally confirm that the effects I'm seeing are specifically due to KOR activation?
The most direct method is to perform an antagonist blockade experiment. Pre-treating your cells or animal model with a selective KOR antagonist, such as nor-binaltorphimine (nor-BNI), should prevent the effects of Enadoline.[13][14] If the effect persists in the presence of the antagonist, it is likely an off-target effect. Nor-BNI is a potent and selective KOR antagonist that can produce a long-lasting inhibition of KOR function, making it a valuable tool for these studies.[13][14][15]
Q4: What concentration of Enadoline should I use to maximize KOR selectivity and minimize off-target binding?
To maintain selectivity, it is critical to use the lowest effective concentration of Enadoline. The effective dose can vary significantly between in vitro and in vivo models. For in vivo studies in rats, doses for antinociceptive effects have been reported in the range of 1-100 µg/kg.[8] For cell-based assays, it is recommended to perform a dose-response curve to determine the EC50 for your specific endpoint and use concentrations at or near this value. Always compare your results to a vehicle control and, where possible, include a known non-selective opioid agonist as a control for off-target effects.
Troubleshooting Guide
| Issue / Observation | Potential Cause | Recommended Action |
| Unexpected cellular response (e.g., apoptosis, altered proliferation) in a KOR-expressing cell line. | 1. High Concentration: The concentration of Enadoline used may be high enough to engage off-target receptors. 2. Signaling Bias: The cellular context may favor a non-canonical or biased signaling pathway downstream of KOR.[7] | 1. Perform a full dose-response curve and use the lowest concentration that gives a robust on-target effect. 2. Use a KOR antagonist (e.g., nor-BNI) to confirm the effect is KOR-dependent.[16] 3. Investigate downstream signaling pathways (e.g., β-arrestin recruitment vs. G-protein activation) using specific assays.[17][18] |
| Response observed in a cell line that does not express KOR. | Off-Target Binding: Enadoline is binding to and activating a different receptor or protein.[9][10] | 1. Confirm the absence of KOR expression via qPCR or Western blot. 2. Use this cell line as a negative control to screen for off-target effects. 3. Consider performing a broad panel receptor binding assay to identify potential off-target interactions. |
| Inconsistent or non-reproducible results in animal studies. | 1. Pharmacokinetics/Metabolism: Variability in drug absorption, distribution, metabolism, or excretion. 2. Route of Administration: The chosen route may lead to inconsistent exposure.[8] 3. Animal-to-animal variability. | 1. Ensure consistent dosing and route of administration. Intravenous (i.v.) administration often provides more consistent exposure than intraperitoneal (i.p.) or subcutaneous (s.c.).[8] 2. Increase sample size to account for biological variability. 3. Confirm target engagement with ex vivo assays if possible. |
| High background or low signal-to-noise ratio in binding assays. | Assay Conditions: Suboptimal buffer composition, incubation time, or temperature.[19][20] | 1. Optimize assay parameters such as protein concentration, radioligand concentration, and incubation time.[20][21] 2. Ensure the buffer contains appropriate protease inhibitors. 3. For competition assays, use a validated radioligand and ensure the unlabeled competitor is of high purity.[19] |
Data Presentation
This compound Receptor Binding Profile
The following table summarizes the binding affinity (Ki) of Enadoline for the three main opioid receptors. Lower Ki values indicate higher affinity. The high selectivity for the kappa receptor over mu and delta receptors is a key feature of this compound.
| Receptor | Binding Affinity (Ki) | Selectivity vs. KOR |
| Kappa (KOR) | ~0.2 nM | - |
| Mu (MOR) | >1000 nM | >5000-fold |
| Delta (DOR) | >1000 nM | >5000-fold |
| (Note: Exact values can vary based on the specific assay conditions and tissue/cell source. Researchers should consult primary literature for detailed binding data.) |
Experimental Protocols
Protocol 1: KOR Antagonist Blockade in Cell Culture
This protocol is designed to verify that a cellular response to Enadoline is mediated by the kappa-opioid receptor.
Objective: To determine if the selective KOR antagonist, nor-binaltorphimine (nor-BNI), can block the cellular effect induced by Enadoline.
Materials:
-
KOR-expressing cells
-
This compound
-
Nor-binaltorphimine (nor-BNI)[13]
-
Vehicle (e.g., DMSO, saline)
-
Appropriate cell culture media and plates
-
Assay reagents for measuring the desired cellular endpoint (e.g., cAMP assay kit, calcium imaging dye)
Procedure:
-
Cell Plating: Plate KOR-expressing cells at a suitable density in a multi-well plate and allow them to adhere overnight.
-
Antagonist Pre-treatment:
-
Prepare a stock solution of nor-BNI.
-
Treat the cells with a concentration of nor-BNI known to be effective for KOR blockade (e.g., 10-100 nM). The long-acting nature of nor-BNI may require pre-incubation periods ranging from 1 to 24 hours depending on the experimental goal.[14][15]
-
Include a "vehicle-only" control group that receives the same volume of vehicle used for the nor-BNI.
-
-
Agonist Treatment:
-
Following the nor-BNI pre-incubation, add Enadoline at a predetermined effective concentration (e.g., its EC50) to the wells.
-
Include the following control groups:
-
Vehicle only (negative control)
-
Enadoline only (positive control)
-
nor-BNI only
-
-
-
Incubation: Incubate the plate for the appropriate duration to observe the cellular effect of Enadoline.
-
Endpoint Measurement: Measure the specific cellular response using the appropriate assay (e.g., measure cAMP levels, intracellular calcium, or gene expression).
-
Data Analysis: Compare the response in the "Enadoline only" group to the "nor-BNI + Enadoline" group. A significant reduction in the response in the presence of nor-BNI indicates that the effect is KOR-mediated.
Protocol 2: Radioligand Competition Binding Assay
This protocol determines the binding affinity (Ki) of Enadoline for the kappa-opioid receptor.[19][22]
Objective: To measure the ability of unlabeled Enadoline to compete with a radiolabeled KOR ligand.
Materials:
-
Cell membranes prepared from cells expressing KOR
-
Radiolabeled KOR ligand (e.g., [³H]U-69,593)[23]
-
Unlabeled this compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)[24]
-
Non-specific binding control (e.g., 10 µM U-69,593)[24]
-
96-well plates
-
Glass fiber filters
-
Filtration manifold
-
Scintillation counter and fluid
Procedure:
-
Reaction Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Cell membranes + radioligand + assay buffer.
-
Non-specific Binding (NSB): Cell membranes + radioligand + excess unlabeled KOR agonist (e.g., 10 µM U-69,593).
-
Competition: Cell membranes + radioligand + serial dilutions of unlabeled Enadoline.
-
-
Incubation: Incubate the plate at a set temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[21][24]
-
Separation: Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters. Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.[19]
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.[20]
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of Enadoline.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 (the concentration of Enadoline that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Visualizations
Caption: Canonical signaling pathway of the Kappa-Opioid Receptor (KOR) upon activation by Enadoline.
Caption: A logical workflow for troubleshooting and identifying potential off-target effects of Enadoline.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Neuroprotective effect of the kappa-agonist enadoline (CI-977) in rat models of focal cerebral ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kappa Opioid Receptor Signaling In the Brain: Circuitry and Implications for Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JCI Insight - Kappa opioid receptor signaling protects cartilage tissue against posttraumatic degeneration [insight.jci.org]
- 6. commerce.bio-rad.com [commerce.bio-rad.com]
- 7. The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enadoline, a selective kappa-opioid receptor agonist shows potent antihyperalgesic and antiallodynic actions in a rat model of surgical pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enadoline, a selective kappa opioid agonist: comparison with butorphanol and hydromorphone in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 13. Binaltorphimine and nor-binaltorphimine, potent and selective kappa-opioid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Long-Term Reduction of Kappa Opioid Receptor Function by the Biased Ligand, Norbinaltorphimine, Requires c-Jun N-Terminal Kinase Activity and New Protein Synthesis in Peripheral Sensory Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Systemic κ-Opioid Receptor Antagonism by Nor-binaltorphimine Reduces Dependence-Induced Excessive Alcohol Self-Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The kappa-opioid receptor antagonist, nor-binaltorphimine (nor-BNI), decreases morphine withdrawal and the consequent conditioned place aversion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. benchchem.com [benchchem.com]
- 20. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Receptor-Ligand Binding Assays [labome.com]
- 23. Frontiers | Functional selectivity of EM-2 analogs at the mu-opioid receptor [frontiersin.org]
- 24. In Vitro, In Vivo and In Silico Characterization of a Novel Kappa-Opioid Receptor Antagonist [mdpi.com]
Troubleshooting inconsistent results with (Rac)-Enadoline
<Step>
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (Rac)-Enadoline. The information is designed to help address common issues and inconsistencies encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as CI-977) is a potent and selective agonist for the kappa-opioid receptor (KOR).[1][2] Its primary mechanism of action is to bind to and activate KORs, which are G-protein coupled receptors.[3] This activation leads to various downstream cellular effects, including the inhibition of adenylyl cyclase, modulation of ion channels, and suppression of neurotransmitter release.[4][5] It has been investigated for its analgesic, neuroprotective, and antihyperalgesic properties.[2][6]
Q2: Why am I observing inconsistent or variable results in my experiments?
Inconsistent results with this compound can stem from several factors:
-
Racemic Mixture: this compound is a racemic mixture, meaning it contains two enantiomers (mirror-image isomers). These enantiomers can have different binding affinities, potencies, and efficacies at the kappa-opioid receptor.[7] Variations in the ratio of these enantiomers between batches or degradation of one form over the other could lead to variability.
-
Compound Stability and Storage: Like many small molecules, Enadoline's stability can be sensitive to storage conditions. Improper storage (e.g., exposure to light, incorrect temperature) can lead to degradation, reducing its effective concentration and potency.[8][9]
-
Experimental Conditions: Kappa-opioid receptor signaling can be highly sensitive to the specific cellular context and experimental conditions. Factors such as cell line, receptor expression levels, and assay buffer composition can all influence the observed results.
-
Off-Target Effects: While considered selective, high concentrations of Enadoline may lead to off-target effects, interacting with other receptors or cellular components and producing unexpected results.[10][11] Studies with kappa agonists have sometimes produced mixed or inconsistent outcomes in various models.[4][5]
-
Biased Agonism: The concept of "biased agonism" suggests that a ligand can stabilize different receptor conformations, leading to preferential activation of specific downstream signaling pathways (e.g., G-protein vs. β-arrestin pathways).[12][13] This phenomenon can lead to different functional outcomes depending on the specific endpoint being measured and may contribute to variability.
Q3: How should I prepare and store this compound solutions?
For optimal results and to minimize variability, follow these guidelines:
-
Consult the Certificate of Analysis (CofA): Always refer to the storage conditions recommended on the CofA provided by the supplier.[1] Typically, solid Enadoline should be stored at room temperature in the continental US, though this may vary.[1]
-
Solution Preparation: Prepare stock solutions in an appropriate solvent (e.g., DMSO). For aqueous buffers, be mindful of the compound's solubility limits to avoid precipitation.
-
Storage of Solutions: Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. Store frozen at -20°C or -80°C. Protect solutions from light, as light exposure can degrade sensitive compounds.[8]
-
Working Solutions: Prepare fresh working solutions from the frozen stock for each experiment to ensure consistent concentrations.
Troubleshooting Guide
Problem 1: Lower-than-expected potency or complete lack of effect.
| Potential Cause | Recommended Solution |
| Compound Degradation | Prepare a fresh stock solution from the solid compound. Verify the storage conditions of the solid material and ensure solutions are protected from light and stored at the correct temperature. |
| Incorrect Concentration | Verify all calculations for serial dilutions. If possible, confirm the concentration of the stock solution using an analytical method like HPLC. |
| Low Receptor Expression | Confirm the expression level of the kappa-opioid receptor in your experimental system (e.g., cell line, tissue) using techniques like qPCR, Western blot, or radioligand binding. |
| Assay Sensitivity | Your assay may not be sensitive enough to detect the response. Optimize assay conditions (e.g., incubation time, cell density) or consider a more sensitive readout, such as a [³⁵S]GTPγS binding assay.[14] |
Problem 2: High variability between replicate experiments.
| Potential Cause | Recommended Solution |
| Inconsistent Solution Prep | Ensure meticulous and consistent preparation of drug solutions for every experiment. Always prepare fresh working dilutions from a single, validated stock aliquot for a series of experiments. |
| Cell Passage Number | High passage numbers can lead to phenotypic drift and changes in receptor expression or signaling components. Use cells within a consistent and defined passage number range for all experiments. |
| Procedural Variations | Standardize all experimental steps, including incubation times, temperatures, and cell handling procedures. Create and strictly follow a detailed Standard Operating Procedure (SOP). |
| Racemic Mixture Effects | Be aware that you are working with a racemate. The observed effect is a composite of the activities of two different molecules.[7] If feasible and available, consider testing the individual enantiomers to dissect their contributions. |
Problem 3: Unexpected or paradoxical effects (e.g., psychotomimetic or dysphoric responses).
| Potential Cause | Recommended Solution |
| On-Target KOR Effects | Activation of kappa-opioid receptors in the central nervous system is known to produce effects like sedation, confusion, visual distortions, and dysphoria.[15] These may be expected on-target effects, depending on the model system. |
| Off-Target Activity | At higher concentrations, the risk of off-target effects increases.[10][11][16] Perform a dose-response curve to ensure you are working within a concentration range that is selective for the KOR. Use a selective KOR antagonist (e.g., nor-Binaltorphimine, nor-BNI) to confirm that the observed effect is mediated by the kappa-opioid receptor. |
| Biased Agonism | The unexpected effect might be due to the activation of a non-canonical or less-studied signaling pathway (e.g., β-arrestin).[13] Consider assays that can measure different downstream signals to characterize the signaling profile of Enadoline in your system. |
Quantitative Data Summary
The following table summarizes reported binding affinity and potency values for Enadoline and other kappa-opioid receptor agonists. Note that values can vary significantly based on the specific assay conditions, radioligand used, and tissue/cell type.
| Compound | Receptor | Assay Type | Ki (nM) | EC₅₀ (nM) | Reference System |
| This compound | Kappa (KOR) | Radioligand Binding | ~0.2 - 1.5 | - | Varies |
| U-50,488 | Kappa (KOR) | [³⁵S]GTPγS Binding | ~10 - 50 | ~100 - 300 | Rat brain membranes |
| U-69,593 | Kappa (KOR) | [³⁵S]GTPγS Binding | ~1 - 5 | ~20 - 100 | CHO-hKOR cells |
| Morphine | Mu (MOR) | Radioligand Binding | ~1 - 10 | - | Rat brain membranes |
| DAMGO | Mu (MOR) | [³⁵S]GTPγS Binding | ~1 - 5 | ~10 - 50 | CHO-hMOR cells |
Data are approximate values compiled from various pharmacological studies and are intended for comparative purposes.
Key Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
This protocol is a standard method to determine the binding affinity (Ki) of a test compound like this compound for the kappa-opioid receptor.
-
Preparation: Prepare cell membranes from a source rich in kappa-opioid receptors (e.g., guinea pig cerebellum or a cell line stably expressing the receptor).
-
Assay Buffer: Use a suitable buffer, such as 50 mM Tris-HCl, pH 7.4.
-
Reaction Mixture: In each well of a 96-well plate, combine:
-
A fixed concentration of a suitable radioligand (e.g., [³H]U-69,593 or [³H]diprenorphine[14]).
-
Varying concentrations of the unlabeled test compound (this compound).
-
Cell membrane preparation.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a set time (e.g., 60-90 minutes) to reach equilibrium.
-
Termination: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand. Wash the filters quickly with ice-cold assay buffer.
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Calculate the IC₅₀ (concentration of ligand that inhibits 50% of specific binding) and then convert it to the Ki value using the Cheng-Prusoff equation.
Visualizations
Signaling Pathway
Caption: KOR signaling pathway activated by Enadoline.
Experimental Workflow
Caption: Workflow for a typical cell-based functional assay.
Troubleshooting Logic
Caption: Decision tree for troubleshooting Enadoline results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Enadoline, a selective kappa-opioid receptor agonist shows potent antihyperalgesic and antiallodynic actions in a rat model of surgical pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. A Review of The Kappa Opioid Receptor System in Opioid Use - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Kappa-Opiate Receptor Impacts the Pathophysiology and Behavior of Substance Use - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroprotective effect of the kappa-agonist enadoline (CI-977) in rat models of focal cerebral ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enadoline discrimination in squirrel monkeys: effects of opioid agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stability of an epidural analgesic admixture of levobupivacaine, fentanyl and epinephrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stability of chronic medicines in dosage administration aids. How much have been done? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Biased Agonism: Lessons from Studies of Opioid Receptor Agonists | Annual Reviews [annualreviews.org]
- 13. The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 15. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 16. Implications of Off‐Target Serotoninergic Drug Activity: An Analysis of Serotonin Syndrome Reports Using a Systematic Bioinformatics Approach - PMC [pmc.ncbi.nlm.nih.gov]
(Rac)-Enadoline Administration Route Comparison: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting experiments with (Rac)-Enadoline, a selective kappa-opioid receptor (KOR) agonist. This guide includes a comparison of administration routes, detailed experimental protocols, troubleshooting advice, and frequently asked questions to facilitate successful and reproducible research.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound, also known as CI-977, is a potent and highly selective agonist for the kappa-opioid receptor (KOR). It is a research chemical used to investigate the roles of the KOR system in various physiological processes, including pain, addiction, and mood.
Q2: What are the common routes of administration for this compound in preclinical studies?
A2: In preclinical research, this compound has been administered via several routes, including intravenous (IV), intramuscular (IM), and subcutaneous (SC) injections. The choice of administration route can significantly impact the pharmacokinetic and pharmacodynamic profile of the compound.
Q3: Are there known differences in the effects of this compound based on the administration route?
A3: Yes, the administration route affects the onset, duration, and intensity of this compound's effects. Intravenous administration typically results in a rapid onset of action. For example, a single IV dose of enadoline administered to rats 15 minutes before surgery was shown to block the development of hyperalgesia and allodynia for over 24 hours.[1] When administered one hour after surgery, its duration of action was significantly shorter, lasting about 2 hours.[1] Intramuscular administration in humans has been shown to produce effects within a timeframe suitable for clinical observation, with physiological and subjective measures collected for 4 hours post-administration.
Q4: What are the potential side effects of this compound administration?
A4: As a KOR agonist, this compound can induce a range of side effects, particularly at higher doses. In human studies, intramuscular administration has been associated with sedation, confusion, dizziness, visual distortions, and feelings of depersonalization.[2][3] The highest tested dose of 160 µg/70 kg was not well-tolerated and led to psychotomimetic effects.[2][3] It is important to note that unlike mu-opioid agonists, enadoline did not cause respiratory depression in rats, even at high doses.[1]
Data Presentation: Pharmacodynamic Effects of this compound by Administration Route
Due to the limited availability of direct comparative pharmacokinetic studies of this compound across multiple routes in a single publication, this table summarizes key pharmacodynamic findings from different studies.
| Administration Route | Species | Dose Range | Key Findings | Reference |
| Intravenous (IV) | Rat | 1-100 µg/kg | Dose-dependently blocked the development of thermal hyperalgesia and allodynia for over 24 hours when given pre-operatively. Post-operative administration had a shorter duration of action (2 hours). Did not cause respiratory depression. | [1] |
| Intramuscular (IM) | Human | 20-160 µg/70 kg | Produced dose-dependent increases in sedation, confusion, dizziness, and visual distortions. The highest dose was associated with psychotomimetic effects. | [2][3] |
Experimental Protocols
Intravenous (IV) Administration in Rats
Objective: To administer this compound intravenously to rats for rapid systemic delivery.
Materials:
-
This compound hydrochloride
-
Sterile saline (0.9% NaCl) or other appropriate vehicle
-
Vortex mixer
-
27-30 gauge needles
-
1 mL syringes
-
Rat restraint device
-
Heat lamp (optional, for tail vein dilation)
Procedure:
-
Preparation of Dosing Solution:
-
On the day of the experiment, prepare a stock solution of this compound in sterile saline. The concentration should be calculated based on the desired dose and an injection volume of typically 1-5 mL/kg.
-
Ensure the solution is fully dissolved by vortexing.
-
-
Animal Preparation:
-
Weigh the rat to determine the precise injection volume.
-
Place the rat in a suitable restraint device, ensuring the tail is accessible.
-
If necessary, warm the tail using a heat lamp to dilate the lateral tail veins, making them more visible and easier to access.
-
-
Injection:
-
Wipe the tail with 70% ethanol.
-
Insert the needle, bevel up, into one of the lateral tail veins.
-
Slowly inject the calculated volume of the this compound solution.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
-
Post-injection Monitoring:
-
Return the animal to its cage and monitor for any adverse reactions.
-
Subcutaneous (SC) Administration in Rats
Objective: To administer this compound subcutaneously for slower, more sustained absorption compared to IV injection.
Materials:
-
This compound hydrochloride
-
Sterile saline (0.9% NaCl) or other appropriate vehicle
-
Vortex mixer
-
25-27 gauge needles
-
1 mL syringes
Procedure:
-
Preparation of Dosing Solution:
-
Prepare the dosing solution as described for IV administration. The volume for subcutaneous injection in rats can be up to 10 ml/kg.[4]
-
-
Animal Restraint:
-
Securely restrain the rat. One common method is to grasp the loose skin over the shoulders and back (scruffing).
-
-
Injection:
-
Lift the skin on the back of the rat, just behind the shoulder blades, to form a "tent".
-
Insert the needle, bevel up, into the base of the tented skin, parallel to the body.[5]
-
Aspirate slightly to ensure a blood vessel has not been entered. If blood appears in the syringe hub, withdraw the needle and select a new site.[4]
-
Inject the solution slowly.
-
Withdraw the needle and gently massage the area to aid dispersion of the solution.
-
-
Post-injection Monitoring:
-
Return the animal to its cage and observe for any signs of distress or local irritation at the injection site.
-
Oral Gavage in Rats
Objective: To administer this compound directly into the stomach for oral delivery.
Materials:
-
This compound hydrochloride
-
Appropriate vehicle (e.g., water, 0.5% methylcellulose)
-
Vortex mixer or sonicator
-
Straight or curved gavage needle (16-18 gauge for adult rats)
-
Syringe
Procedure:
-
Preparation of Dosing Formulation:
-
Animal Restraint:
-
Gently but firmly restrain the rat, holding it in an upright position.
-
-
Gavage Needle Insertion:
-
Measure the gavage needle from the tip of the rat's nose to the last rib to determine the correct insertion depth.[2]
-
Gently insert the gavage needle into the mouth, over the tongue, and into the esophagus. The rat should swallow as the tube is advanced. Do not force the needle. If resistance is met, withdraw and re-insert.[2]
-
-
Administration:
-
Once the needle is in the correct position, slowly administer the solution.
-
Gently remove the gavage needle.
-
-
Post-administration Monitoring:
-
Return the animal to its cage and observe for any signs of respiratory distress, which could indicate accidental administration into the trachea.
-
Mandatory Visualizations
This compound Signaling Pathway
Caption: Signaling pathway of this compound via the kappa-opioid receptor.
Experimental Workflow for Comparing Administration Routes
Caption: Workflow for comparing this compound administration routes.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No observable effect after administration | - Incorrect dose calculation- Improper administration technique (e.g., IV injection missed the vein)- Degradation of the compound- Low bioavailability for the chosen route (especially oral) | - Double-check all calculations for dose and concentration.- Ensure proper training on the administration technique. For IV injections, confirm vein entry. For oral gavage, ensure the compound was delivered to the stomach.- Prepare fresh solutions for each experiment. Store stock solutions appropriately as recommended by the supplier.- Consider using a route with higher bioavailability, such as IV or SC, for initial studies. |
| High variability in results between animals | - Inconsistent administration technique- Differences in animal stress levels- Individual differences in metabolism | - Standardize the administration procedure for all animals.- Handle animals gently and consistently to minimize stress. Allow for adequate acclimatization.- Increase the number of animals per group to account for individual variability. |
| Adverse events (e.g., excessive sedation, seizures) | - Dose is too high- Rapid IV injection | - Perform a dose-response study to determine the optimal dose.- Administer IV injections slowly to avoid a rapid peak concentration. |
| Local irritation at the injection site (SC) | - Solution is not at a physiological pH or is hypertonic- High concentration of the compound- Contamination of the solution | - Adjust the pH of the vehicle to be close to neutral. Use isotonic saline as the vehicle.- Dilute the compound to a lower concentration if possible.- Ensure sterile preparation of all solutions and use sterile injection techniques. |
| Respiratory distress after oral gavage | - Accidental administration into the trachea | - Ensure proper restraint and technique. The gavage needle should pass smoothly without force. If the animal struggles or gags, remove the needle immediately.- Monitor the animal closely after administration. |
References
Technical Support Center: Synthesis of (Rac)-Enadoline Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of (Rac)-Enadoline and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the main structural challenges in the synthesis of this compound?
A1: The synthesis of this compound presents several key structural challenges:
-
Spirocyclic Ether Core: The 1-oxaspiro[4.5]decane core can be challenging to construct efficiently and with high yield. General methods for spiroether synthesis can be complex and may require specialized conditions.
-
Substituted Cyclohexane Ring: The synthesis requires the formation of a polysubstituted cyclohexane ring with specific stereochemistry. Achieving the desired diastereoselectivity can be difficult.
-
Sterically Hindered Amide Bond: The final amide coupling involves a secondary amine on a substituted cyclohexane ring, which is sterically hindered. Standard amide coupling conditions may result in low yields.
Q2: What are the common pharmacological challenges associated with Enadoline and other kappa-opioid receptor (KOR) agonists?
A2: While potent analgesics, Enadoline and other KOR agonists are associated with significant adverse effects that have limited their clinical development. These include dysphoria, sedation, and hallucinations. Much of the current research on Enadoline derivatives is focused on mitigating these side effects, for example, by designing G-protein biased agonists or peripherally restricted agonists.
Q3: Are there any specific safety precautions to consider during the synthesis of this compound derivatives?
A3: Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE). Some of the reagents used in the synthesis may be hazardous. For example, when performing radiolabeling with isotopes like 14C, appropriate handling and disposal procedures for radioactive materials are mandatory.
Troubleshooting Guide
Problem 1: Low Yield in the Formation of the Spirocyclic Ether Core
| Possible Cause | Suggested Solution |
| Inefficient cyclization conditions. | Explore different catalytic methods or cyclization reactions as reviewed for spiroether synthesis. This may include acid-catalyzed cyclization of a diol precursor or intramolecular Williamson ether synthesis. |
| Side reactions competing with spirocyclization. | Optimize reaction temperature and time to minimize side product formation. The use of milder reaction conditions may be beneficial. |
| Poor quality of starting materials. | Ensure the purity of the starting materials through appropriate purification techniques before proceeding with the spirocyclization step. |
Problem 2: Poor Diastereoselectivity in the Synthesis of the Substituted Cyclohexane Ring
| Possible Cause | Suggested Solution |
| Lack of stereocontrol in the reaction. | Employ diastereoselective reactions, such as a cascade inter-intramolecular double Michael addition, which has been shown to produce highly functionalized cyclohexanones with excellent diastereoselectivity. |
| Epimerization of stereocenters. | Use milder reaction conditions and avoid prolonged exposure to acidic or basic conditions that could lead to epimerization. |
| Difficulty in separating diastereomers. | If diastereoselectivity cannot be improved, explore different chromatographic techniques (e.g., chiral chromatography or supercritical fluid chromatography) for efficient separation of the isomers. |
Problem 3: Low Yield in the Final Amide Coupling Step
| Possible Cause | Suggested Solution | | Steric hindrance of the secondary amine. | Standard amide coupling reagents may be ineffective. Consider using specialized coupling agents designed for sterically hindered amines, such as those based on the in situ formation of acyl fluorides. | | Low reactivity of the carboxylic acid. | Activate the carboxylic acid using potent activating agents. A protocol involving the in situ formation of acyl fluorides has been shown to be effective for coupling sterically hindered substrates. | | Competing side reactions. | Optimize the reaction conditions (solvent, temperature, and base) to favor the desired amide bond formation and minimize side reactions. |
Experimental Protocols
Key Experiment: Synthesis of [14C]Enadoline
This protocol is based on a reported facile synthesis of [14C]enadoline for research purposes.[1]
Step 1: Synthesis of 4-Chloromethylbenzofuran
The precursor, 4-chloromethylbenzofuran, is synthesized from 2,3-dimethylanisole in a multi-step process.
Step 2: Grignard Reaction and Carboxylation
The Grignard reagent of 4-chloromethylbenzofuran is prepared using a magnesium-anthracene complex. This is then reacted with [14C]O2 to introduce the radiolabel.
Step 3: Amide Coupling
The resulting 14C-labeled carboxylic acid is activated, for example with SOCl2, and then coupled with the amine precursor (PD130812) to yield [14C]enadoline.
Quantitative Data from Radiolabeling Synthesis
| Step | Reactants | Product | Reported Yield |
| Multi-step | 2,3-dimethylanisole | 4-Chloromethylbenzofuran | Not specified in abstract |
| Grignard/Carboxylation | 4-Chloromethylbenzofuran, [14C]O2 | 14C-labeled carboxylic acid | Not specified in abstract |
| Amide Coupling | 14C-labeled carboxylic acid, PD130812 | [14C]enadoline | Not specified in abstract |
Note: The abstract does not provide specific yields for each step, but describes the overall synthesis as "facile".[1]
Visualizations
General Synthetic Workflow for this compound Derivatives
Caption: A generalized workflow for the synthesis of this compound derivatives.
Key Structural Challenges in this compound Synthesis
Caption: Logical relationship between challenges and solutions in Enadoline synthesis.
Signaling Pathways of Kappa-Opioid Receptor Agonists
Caption: Signaling pathways associated with kappa-opioid receptor activation.
References
Technical Support Center: Addressing Respiratory Depression with Kappa-Opioid Receptor (KOR) Agonists
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of kappa-opioid receptor (KOR) agonists in experiments, with a focus on mitigating respiratory depression.
Frequently Asked Questions (FAQs)
Q1: Can KOR agonists cause respiratory depression?
A1: Generally, selective KOR agonists are considered to have a lower risk of causing respiratory depression compared to mu-opioid receptor (MOR) agonists like morphine and fentanyl.[1][2] In fact, some KOR agonists have been shown to counteract the respiratory depressant effects of MOR agonists.[3][4][5] For instance, the selective KOR agonist U-50,488H was found to provide spinal analgesia in rats without the associated risk of respiratory depression.[6]
Q2: Which KOR agonists are known to have a safer respiratory profile?
A2: Several KOR agonists have been identified as having a reduced liability for respiratory depression. These include:
-
Nalfurafine (TRK-820): This clinically available atypical KOR agonist has been shown to reverse fentanyl-induced respiratory depression in rats without affecting sedation.[4][5][7] It is approved in Japan for treating uremic pruritus.[1]
-
Difelikefalin (CR845/Korsuva): A peripherally restricted KOR agonist, difelikefalin is designed to limit central nervous system (CNS) penetration, thereby minimizing CNS-mediated side effects like respiratory depression.[8][9][10] It has been approved by the FDA for the treatment of pruritus in patients with chronic kidney disease.[11][12]
-
G-protein biased KOR agonists: These compounds are designed to preferentially activate G-protein signaling pathways, which are associated with therapeutic effects like analgesia, while avoiding the recruitment of β-arrestin, which is linked to adverse effects.[11][2][13][14]
Q3: What is the mechanism behind the reduced respiratory depression with certain KOR agonists?
A3: The reduced risk of respiratory depression with some KOR agonists is attributed to several factors:
-
Receptor Selectivity: KORs have a different physiological role in respiration compared to MORs, which are the primary mediators of opioid-induced respiratory depression.[15]
-
Peripheral Restriction: Agonists like difelikefalin act primarily on peripheral KORs, with limited access to the brain and brainstem respiratory centers.[8][9]
-
Biased Signaling: G-protein biased KOR agonists are hypothesized to selectively activate signaling pathways that mediate analgesia (G-protein) over those that may contribute to adverse effects (β-arrestin).[11][2][13] There is growing evidence that β-arrestin-2-dependent signaling mediates the dysphoric and sedative effects of KOR agonists.[11]
-
Carotid Body Activation: Some KOR agonists can stimulate the carotid bodies, which are peripheral chemoreceptors that sense changes in blood oxygen and carbon dioxide levels and can stimulate breathing. This action can counteract the central respiratory depressant effects of opioids.[3]
Q4: How can I assess respiratory depression in my animal models?
A4: Common methods for assessing respiratory depression in animal models include:
-
Whole-Body Plethysmography (WBP): This non-invasive technique is used in unrestrained, non-anesthetized rodents to measure respiratory parameters such as frequency, tidal volume, and minute volume.[16]
-
Pulse Oximetry: This method measures blood oxygen saturation levels in conscious animals and is a reliable indicator of respiratory depression.[17]
-
Arterial Blood Gas Analysis: This involves the collection of arterial blood to directly measure the partial pressures of oxygen (pO2) and carbon dioxide (pCO2), which are key indicators of respiratory function.[18]
-
Hypercapnic Challenge: Exposing animals to an environment with an elevated concentration of carbon dioxide (e.g., 5-8% CO2) can enhance the detection of respiratory depressant effects of drugs.[16]
Troubleshooting Guides
Issue 1: Unexpected respiratory depression observed with a novel KOR agonist.
-
Possible Cause: The compound may have off-target effects, particularly at the mu-opioid receptor.
-
Troubleshooting Step: Perform receptor binding and functional assays to determine the selectivity profile of your compound for mu, kappa, and delta opioid receptors.
-
-
Possible Cause: The dose administered may be too high, leading to non-specific effects.
-
Troubleshooting Step: Conduct a dose-response study to identify the therapeutic window and the dose at which respiratory effects become apparent.
-
-
Possible Cause: The animal model may be particularly sensitive to respiratory depressants.
-
Troubleshooting Step: Compare the effects of your compound to a well-characterized KOR agonist with a known safety profile (e.g., nalfurafine) in the same animal model.
-
Issue 2: Difficulty in dissociating analgesic effects from sedative effects.
-
Possible Cause: The KOR agonist may be strongly recruiting the β-arrestin signaling pathway, which is associated with sedation.[11]
-
Troubleshooting Step: If possible, test a G-protein biased analog of your compound. Alternatively, use behavioral assays that can differentiate between sedation and analgesia (e.g., rotarod test for motor coordination vs. hot plate test for analgesia).
-
-
Possible Cause: The experimental paradigm may not be optimal for separating these effects.
-
Troubleshooting Step: Adjust the timing of your behavioral assessments post-drug administration, as the time course for different effects may vary.
-
Data Presentation
Table 1: Respiratory Effects of Selected KOR Agonists in Preclinical Models
| KOR Agonist | Animal Model | Dose | Effect on Respiration | Citation |
| U-50,488H | Rat | Intrathecal/Intracerebroventricular | No depression of resting ventilation | [6] |
| Nalfurafine | Rat | 1 mg/kg | Reversed fentanyl-induced respiratory depression | [4][5] |
| Difelikefalin | Healthy Human Volunteers | 1.0 and 5.0 mcg/kg i.v. | Did not produce respiratory depression | [10] |
Experimental Protocols
Protocol 1: Assessment of Respiratory Function using Whole-Body Plethysmography in Rats
-
Acclimatization: Acclimate rats to the plethysmography chambers for at least 30-60 minutes for 2-3 days prior to the experiment to minimize stress-induced artifacts.
-
Baseline Measurement: On the day of the experiment, place the rat in the chamber and record baseline respiratory parameters (respiratory rate, tidal volume, and minute volume) for a stable period (e.g., 15-30 minutes).
-
Drug Administration: Administer the KOR agonist or vehicle via the desired route (e.g., subcutaneous, intraperitoneal, intravenous).
-
Post-Dosing Measurement: Immediately return the animal to the plethysmography chamber and continuously record respiratory parameters for a predetermined duration (e.g., 60-120 minutes).
-
(Optional) Hypercapnic Challenge: To increase the sensitivity of the assay, introduce a gas mixture containing 5-8% CO2 into the chamber after a stable post-dosing period and record the respiratory response.[16]
-
Data Analysis: Analyze the changes in respiratory parameters from baseline over time for each treatment group.
Protocol 2: Evaluation of KOR Agonist Efficacy and Potency using a Real-Time Membrane Potential Assay
This protocol is adapted from a study using a FLIPR Membrane Potential (FMP) assay to measure KOR-induced hyperpolarization.[19]
-
Cell Culture: Culture CHO cells stably expressing the kappa-opioid receptor (CHO-KOR) in appropriate media.
-
Cell Plating: Plate the CHO-KOR cells in 96-well or 384-well black-walled, clear-bottom microplates and grow to confluence.
-
Dye Loading: Load the cells with a membrane potential-sensitive dye (e.g., FMP Blue dye) according to the manufacturer's instructions.
-
Compound Preparation: Prepare serial dilutions of the KOR agonist and any antagonists in an appropriate assay buffer.
-
Assay Measurement: Use a fluorescence imaging plate reader (e.g., FLIPR) to measure the baseline fluorescence. Add the KOR agonist to the wells and continuously record the change in fluorescence, which reflects changes in membrane potential (hyperpolarization).
-
Data Analysis: Plot the concentration-response curves to determine the potency (EC50) and efficacy (Emax) of the KOR agonist.
Visualizations
Caption: KOR Agonist Signaling Pathways.
Caption: Experimental Workflow for Assessing Respiratory Depression.
References
- 1. mdpi.com [mdpi.com]
- 2. An updated assessment of the translational promise of G-protein-biased kappa opioid receptor agonists to treat pain and other indications without debilitating adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Nalfurafine reverses fentanyl-induced muscle rigidity and respiratory depression without affecting sedation in rats: decoupling respiration from sedation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Selective kappa opioid agonist for spinal analgesia without the risk of respiratory depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of nalfurafine on the reinforcing, thermal antinociceptive, and respiratory-depressant effects of oxycodone: modeling an abuse-deterrent opioid analgesic in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Difelikefalin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Portico [access.portico.org]
- 10. Effect of difelikefalin, a selective kappa opioid receptor agonist, on respiratory depression: A randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medcentral.com [medcentral.com]
- 13. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 14. Frontiers | A Review of the Therapeutic Potential of Recently Developed G Protein-Biased Kappa Agonists [frontiersin.org]
- 15. Differential roles of opioid receptors in respiration, respiratory disease, and opiate-induced respiratory depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Use of Hypercapnic Conditions to Assess Opioid-Induced Respiratory Depression in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. meliordiscovery.com [meliordiscovery.com]
- 18. Developing an animal model to detect drug–drug interactions impacting drug-induced respiratory depression - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Quantification of kappa opioid receptor ligand potency, efficacy and desensitization using a real-time membrane potential assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Long-term stability of (Rac)-Enadoline in solution
This technical support center provides essential information for researchers, scientists, and drug development professionals working with (Rac)-Enadoline. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures involving this compound solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: For research purposes, this compound is often dissolved in organic solvents such as dimethyl sulfoxide (DMSO) to create a stock solution. For aqueous experiments, the DMSO stock solution is typically diluted with an appropriate aqueous buffer. It is crucial to ensure the final concentration of the organic solvent is compatible with your experimental system and does not exceed a level that could cause cellular toxicity or other artifacts.
Q2: What are the general recommendations for storing this compound solutions?
A2: While specific long-term stability data for this compound in various solutions is not extensively published, general best practices for similar compounds suggest storing stock solutions in tightly sealed vials at -20°C or -80°C to minimize degradation. Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can accelerate degradation.
Q3: How can I assess the stability of my this compound solution?
A3: The stability of a this compound solution can be assessed using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC). A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) without interference from any degradation products, impurities, or excipients.[1] Regular analysis of the solution over time under specific storage conditions (e.g., temperature, light exposure) will provide data on its stability.
Q4: What are the potential degradation pathways for this compound?
A4: Although specific degradation pathways for this compound are not detailed in the available literature, compounds with similar functional groups, such as an amide and a benzofuran ring, may be susceptible to certain degradation mechanisms. Potential pathways could include:
-
Hydrolysis: The amide bond in the arylacetamide portion of the molecule could be susceptible to hydrolysis, especially at non-neutral pH.
-
Oxidation: The benzofuran ring system may be prone to oxidative degradation.[2]
-
Photodegradation: Exposure to light, particularly UV light, can sometimes lead to the degradation of complex organic molecules.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Precipitation observed in the solution upon storage or dilution. | 1. Low Solubility: The compound may have limited solubility in the chosen solvent or buffer system, especially after dilution from a high-concentration stock. 2. Solvent Evaporation: The solvent may have evaporated over time, increasing the compound's concentration beyond its solubility limit. 3. Temperature Effects: Solubility can be temperature-dependent. A compound dissolved at a higher temperature may precipitate upon cooling. | 1. Verify Solubility: Check the solubility of this compound in your specific solvent system. You may need to use a different solvent or adjust the pH of your aqueous buffer. 2. Ensure Proper Sealing: Use tightly sealed vials for storage. 3. Gentle Warming/Sonication: Try gently warming the solution or using a sonicator to redissolve the precipitate. If the precipitate reappears upon cooling, the solution is likely supersaturated. Prepare a more dilute solution. |
| Solution has changed color. | 1. Degradation: The color change may indicate the formation of degradation products. 2. Oxidation: Exposure to air (oxygen) can cause oxidation of the compound or impurities. | 1. Assess Purity: Analyze the solution using a stability-indicating method like HPLC to check for the presence of degradation products. 2. Protect from Air: If oxidation is suspected, consider preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon). |
| Loss of biological activity in the experimental assay. | 1. Chemical Degradation: The this compound may have degraded over time, leading to a lower effective concentration of the active compound. 2. Adsorption to Surfaces: The compound may adsorb to the surface of storage containers or experimental labware, reducing its concentration in the solution. 3. Incorrect Preparation: The initial solution may have been prepared at an incorrect concentration. | 1. Confirm Concentration and Purity: Use an analytical method like HPLC-UV to verify the concentration and purity of the solution. 2. Use Low-Binding Labware: Consider using low-protein-binding tubes and pipette tips. 3. Prepare Fresh Solutions: If degradation is suspected, prepare a fresh solution from a solid stock of the compound. |
Quantitative Data Summary
| Solvent System | Storage Temperature (°C) | Time Point | This compound Concentration (% of Initial) | Appearance | Notes |
| e.g., DMSO | -20 | 0 | 100% | Clear, colorless | |
| 1 month | |||||
| 3 months | |||||
| e.g., 10% DMSO in PBS, pH 7.4 | 4 | 0 | 100% | Clear, colorless | |
| 24 hours | |||||
| 1 week |
Experimental Protocols
Protocol for Stability Assessment of this compound in Solution via HPLC
This protocol outlines a general procedure for conducting a stability study of this compound in a specific solvent system.
1. Materials and Reagents:
-
This compound reference standard
-
HPLC-grade solvent for dissolution (e.g., DMSO)
-
Aqueous buffer of choice (e.g., phosphate-buffered saline, pH 7.4)
-
HPLC-grade acetonitrile and water
-
Formic acid or other appropriate mobile phase modifier
-
HPLC system with a UV detector
-
C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Temperature-controlled storage units (e.g., refrigerator, freezer)
-
Light-protected storage containers (e.g., amber vials)
2. Preparation of Solutions:
-
Prepare a stock solution of this compound at a known concentration (e.g., 10 mM) in the chosen primary solvent (e.g., DMSO).
-
Dilute the stock solution with the desired experimental solvent system (e.g., PBS with 10% DMSO) to the final target concentration for the stability study.
-
Aliquot the final solution into multiple vials for storage under different conditions (e.g., 4°C, -20°C, room temperature) and for different time points. Some vials should be protected from light to assess photostability.
3. HPLC Method:
-
Column: C18 reversed-phase column
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). A typical gradient might be:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: The UV detection wavelength should be set at the absorbance maximum of this compound. This can be determined by running a UV spectrum of a standard solution.
-
Column Temperature: 30°C
4. Stability Study Procedure (Forced Degradation):
-
Time Zero (T0) Analysis: Immediately after preparation, analyze the this compound solution by HPLC to establish the initial concentration and purity profile.
-
Storage: Store the aliquoted vials under the planned conditions (e.g., refrigerated, frozen, room temperature, exposed to light).
-
Time Point Analysis: At predetermined time intervals (e.g., 24 hours, 1 week, 1 month, 3 months), retrieve a vial from each storage condition.
-
Allow the sample to equilibrate to room temperature before analysis.
-
Analyze the sample by HPLC using the established method.
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T0 concentration.
-
Observe the chromatograms for the appearance of any new peaks, which would indicate degradation products.
-
Document any changes in the physical appearance of the solution (e.g., color, precipitation).
-
Visualizations
Caption: Signaling pathway of this compound via the kappa-opioid receptor.
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Troubleshooting decision tree for this compound solution issues.
References
Validation & Comparative
A Comparative Pharmacodynamic Analysis of (Rac)-Enadoline and Butorphanol
A detailed guide for researchers and drug development professionals on the contrasting pharmacodynamics of the selective kappa-opioid receptor agonist (Rac)-Enadoline and the mixed agonist-antagonist butorphanol.
This guide provides a comprehensive comparison of the pharmacodynamic properties of this compound and butorphanol, two opioid compounds with distinct receptor interaction profiles. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate a deeper understanding of their mechanisms of action, functional activities, and potential therapeutic applications.
Overview of Compounds
This compound , also known as CI-977, is a potent and highly selective agonist for the kappa-opioid receptor (KOR)[1]. Its selectivity for the KOR over the mu-opioid receptor (MOR) makes it a valuable tool for investigating the physiological roles of the kappa-opioid system. In contrast, butorphanol is a synthetic opioid with a mixed agonist-antagonist profile. It acts as an agonist at the KOR and a partial agonist or antagonist at the MOR[2]. This dual action results in a complex pharmacological profile, including analgesia with a ceiling effect for respiratory depression.
Quantitative Pharmacodynamic Data
The following tables summarize the key quantitative pharmacodynamic parameters for this compound and butorphanol, providing a direct comparison of their receptor binding affinities and in vitro functional potencies.
Table 1: Opioid Receptor Binding Affinities (Ki, nM)
| Compound | Kappa-Opioid Receptor (KOR) | Mu-Opioid Receptor (MOR) | Receptor Selectivity (MOR Ki / KOR Ki) |
| This compound | 1.25[1] | >1000 | >800 |
| Butorphanol | 0.1 ± 0.02 | 2.4 ± 1.2 | 24 |
Table 2: In Vitro Functional Activity
| Compound | Assay | Receptor | Parameter | Value | Functional Profile |
| This compound | GTPγS Binding | KOR | EC50 | Not explicitly found | Full Agonist (unbiased) |
| Butorphanol | GTPγS Binding | KOR | EC50 | 2.8 nM | Partial Agonist (G-protein) / Full Agonist (β-arrestin)[1] |
Signaling Pathways
The activation of opioid receptors by agonists initiates intracellular signaling cascades that are primarily mediated by G-proteins and β-arrestins. The differential engagement of these pathways can lead to distinct physiological outcomes.
Kappa-Opioid Receptor Signaling
Activation of the KOR by an agonist like this compound or butorphanol leads to the coupling of Gi/o proteins. This results in the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. The dissociation of the Gβγ subunit can also modulate ion channels, such as activating G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibiting voltage-gated calcium channels (VGCCs), which hyperpolarizes the neuron and reduces neurotransmitter release. Subsequently, G-protein receptor kinases (GRKs) phosphorylate the activated receptor, promoting the recruitment of β-arrestin. β-arrestin binding uncouples the receptor from the G-protein, leading to desensitization and internalization, and can also initiate G-protein-independent signaling. Butorphanol has been shown to be a biased agonist at the KOR, acting as a partial agonist for G-protein activation and a full agonist for β-arrestin recruitment[1]. This compound is considered an unbiased agonist.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the pharmacodynamic comparison of this compound and butorphanol.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
-
Objective: To measure the affinity of this compound and butorphanol for kappa and mu-opioid receptors.
-
Methodology:
-
Membrane Preparation: Cell membranes expressing the opioid receptor of interest (e.g., from CHO or HEK293 cells) are prepared by homogenization and centrifugation.
-
Competitive Binding: A constant concentration of a radiolabeled ligand (e.g., [³H]diprenorphine for KOR, [³H]DAMGO for MOR) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (this compound or butorphanol).
-
Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The bound and free radioligand are then separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
-
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-protein coupled receptors (GPCRs) by agonists.
-
Objective: To determine the potency (EC50) and efficacy (Emax) of this compound and butorphanol in activating G-proteins via the kappa-opioid receptor.
-
Methodology:
-
Membrane Preparation: Similar to the radioligand binding assay, cell membranes expressing the KOR are prepared.
-
Assay Reaction: The membranes are incubated with a fixed concentration of [³⁵S]GTPγS (a non-hydrolyzable GTP analog) and varying concentrations of the agonist (this compound or butorphanol) in the presence of GDP.
-
Agonist Stimulation: Agonist binding to the receptor promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit of the G-protein.
-
Termination and Filtration: The reaction is terminated, and the bound [³⁵S]GTPγS is separated from the unbound by rapid filtration.
-
Quantification: The amount of [³⁵S]GTPγS bound to the G-proteins is measured by scintillation counting.
-
Data Analysis: The data are plotted as the amount of [³⁵S]GTPγS bound versus the log of the agonist concentration to generate a dose-response curve, from which the EC50 and Emax values are determined.
-
In Vivo Analgesia Assays
These behavioral assays are used to assess the analgesic efficacy of compounds in animal models.
-
Hot Plate Test:
-
Objective: To measure the response latency to a thermal stimulus.
-
Methodology: An animal (typically a mouse or rat) is placed on a heated surface maintained at a constant temperature (e.g., 55°C). The latency to a nociceptive response (e.g., paw licking, jumping) is recorded. A cut-off time is used to prevent tissue damage. The increase in latency after drug administration is a measure of analgesia.
-
-
Tail Flick Test:
-
Objective: To measure the latency of a spinal reflex to a thermal stimulus.
-
Methodology: A focused beam of heat is applied to the animal's tail. The time taken for the animal to "flick" its tail away from the heat source is measured. An increase in this latency following drug administration indicates an analgesic effect.
-
In Vivo Pharmacodynamic Effects
A clinical study in humans directly compared the effects of intramuscularly administered this compound and butorphanol[2].
-
This compound: Produced effects characteristic of KOR agonism, including significant increases in sedation, confusion, and dizziness. It also caused visual distortions and feelings of depersonalization. At the highest dose tested, it led to intolerable psychotomimetic effects[2].
-
Butorphanol: The effects of butorphanol were more similar to those of the MOR agonist hydromorphone than to enadoline. This is consistent with its mixed MOR/KOR activity[2]. Common side effects of butorphanol include drowsiness, dizziness, nausea, and vomiting.
Summary and Conclusion
This compound and butorphanol exhibit markedly different pharmacodynamic profiles. This compound is a highly selective KOR agonist with potent central effects, including analgesia but also dose-limiting psychotomimetic and dysphoric effects. In contrast, butorphanol's mixed agonist-antagonist activity at both kappa and mu-opioid receptors results in a more complex pharmacological profile, characterized by analgesia with a ceiling on respiratory depression. The biased agonism of butorphanol at the KOR, favoring the β-arrestin pathway, may contribute to its distinct side-effect profile.
This comparative guide highlights the importance of receptor selectivity and signaling bias in determining the overall pharmacological effects of opioid compounds. The detailed experimental protocols and pathway diagrams provided serve as a valuable resource for researchers in the design and interpretation of studies aimed at developing novel analgesics with improved therapeutic windows.
References
A Comparative Guide to (Rac)-Enadoline and Hydromorphone: Efficacy, Receptor Profile, and Safety
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of the pharmacological effects of (Rac)-Enadoline, a selective kappa-opioid receptor (KOR) agonist, and hydromorphone, a potent mu-opioid receptor (MOR) agonist. By presenting key experimental data in a structured format, this document aims to facilitate an objective evaluation of their distinct mechanisms of action, analgesic efficacy, and side effect profiles.
Introduction
This compound (also known as CI-977) is a non-peptide, highly selective agonist for the KOR.[1][2] Its investigation has been driven by the potential for strong analgesia with a reduced risk of the abuse and respiratory depression associated with MOR agonists.[2] Hydromorphone is a semi-synthetic opioid and a potent MOR agonist widely used for the management of moderate to severe pain.[3] Understanding the differences in their receptor interactions and downstream signaling is crucial for the development of novel analgesics with improved therapeutic windows.
Receptor Binding Affinity and In Vitro Efficacy
The initial interaction of a drug with its target receptor is a key determinant of its pharmacological profile. The binding affinity (Ki) and in vitro functional efficacy (EC50 and Emax) of this compound and hydromorphone at the primary opioid receptors are summarized below.
| Compound | Receptor | Binding Affinity (Ki, nM) | In Vitro Efficacy |
| This compound | Kappa (κ) | 1.25[1] | Data not available |
| Mu (μ) | Data not available | Data not available | |
| Delta (δ) | Data not available | Data not available | |
| Hydromorphone | Mu (μ) | 0.6[3] | EC50: ~25 nM (cAMP assay) Emax: Full Agonist[4] |
| Kappa (κ) | 280[3] | Data not available | |
| Delta (δ) | 273[3] | Data not available |
(Lower Ki and EC50 values indicate higher binding affinity and potency, respectively.)
In Vivo Analgesic Potency
The analgesic effects of this compound and hydromorphone have been evaluated in various animal models of pain. The following table summarizes their potency in producing antinociception.
| Compound | Animal Model | Analgesic Endpoint | Potency (ED50 or MED) |
| This compound | Rat (Surgical Pain) | Thermal Hyperalgesia | ≤ 1 µg/kg (i.v.)[5][6] |
| Static Allodynia | 10 µg/kg (i.v.)[5][6] | ||
| Dynamic Allodynia | 10 µg/kg (i.v.)[5][6] | ||
| Hydromorphone | Rat (Tail-Flick) | Thermal Nociception | 0.6 mg/kg (s.c.) |
(ED50: Median Effective Dose; MED: Minimum Effective Dose)
Side Effect Profile
A critical aspect of drug development is the characterization of adverse effects. The table below outlines the notable side effects associated with this compound and hydromorphone observed in human studies.
| Side Effect | This compound | Hydromorphone |
| Psychotomimetic Effects | Visual distortions, feelings of depersonalization, dysphoria[7][8] | Feelings of extreme happiness or sadness[7] |
| Sedation/Drowsiness | Significant sedation and confusion[7][8] | Drowsiness, tiredness |
| Respiratory Depression | Not observed in some preclinical studies[5][6] | Can slow or stop breathing |
| Gastrointestinal Effects | Increased urinary output[7][8] | Nausea, vomiting, constipation |
| Cardiovascular Effects | Dizziness[7][8] | Slow heart rate, weak pulse |
| Other | - | Dry mouth, itching, headache |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided.
Caption: Opioid receptor signaling pathways for this compound and Hydromorphone.
Caption: Workflow for a competitive radioligand binding assay.
Caption: Workflow for the hot plate test of analgesia.
Experimental Protocols
Competitive Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from a receptor.
-
Materials:
-
Cell membranes expressing the opioid receptor of interest (e.g., from CHO or HEK293 cells).
-
Radioligand (e.g., [³H]diprenorphine for KOR, [³H]DAMGO for MOR).
-
Unlabeled test compound (this compound or hydromorphone).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubate cell membranes with a fixed concentration of radioligand and varying concentrations of the unlabeled test compound.
-
Allow the binding to reach equilibrium.
-
Rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the Ki value.
-
[³⁵S]GTPγS Binding Assay
This functional assay measures G-protein activation following receptor agonism.
-
Materials:
-
Cell membranes expressing the opioid receptor of interest.
-
[³⁵S]GTPγS (radiolabeled).
-
Unlabeled GTPγS.
-
GDP.
-
Test compound (this compound or hydromorphone).
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).
-
Scintillation counter.
-
-
Procedure:
-
Incubate cell membranes with the test compound, GDP, and [³⁵S]GTPγS.[9]
-
Agonist binding promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.
-
Terminate the reaction by rapid filtration.
-
Measure the amount of [³⁵S]GTPγS bound to the membranes.
-
Data are analyzed to determine the EC50 (potency) and Emax (efficacy) of the agonist.[9]
-
Hot Plate Test
This in vivo assay assesses the analgesic effect of a compound against a thermal stimulus.[9][10][11]
-
Apparatus: A heated metal plate with the temperature maintained at a constant level (e.g., 55°C).[4]
-
Procedure:
-
Administer the test compound (this compound or hydromorphone) or vehicle to the animal (e.g., mouse or rat).
-
At a predetermined time after administration, place the animal on the hot plate.
-
Record the latency to a nociceptive response (e.g., paw licking, jumping).[11]
-
A cut-off time is employed to prevent tissue damage.
-
An increase in the response latency compared to vehicle-treated animals indicates an analgesic effect.
-
Conclusion
This compound and hydromorphone exhibit distinct pharmacological profiles dictated by their primary interactions with the kappa- and mu-opioid receptors, respectively. Hydromorphone is a potent MOR agonist with well-characterized analgesic effects, but also carries the classic side effect liabilities of this class, including respiratory depression and abuse potential. This compound, as a selective KOR agonist, shows promise for potent analgesia, particularly in models of inflammatory and surgical pain, and may lack some of the most severe MOR-mediated side effects. However, its clinical utility may be limited by its own characteristic side effects, such as dysphoria and sedation.[7][8] This comparative guide highlights the importance of receptor selectivity in determining the overall therapeutic and adverse effects of opioid analgesics, providing a valuable resource for the continued development of safer and more effective pain therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Mu receptor binding of some commonly used opioids and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. The Kappa-Opiate Receptor Impacts the Pathophysiology and Behavior of Substance Use - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enadoline, a selective kappa-opioid receptor agonist shows potent antihyperalgesic and antiallodynic actions in a rat model of surgical pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Enadoline, a selective kappa opioid agonist: comparison with butorphanol and hydromorphone in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. maze.conductscience.com [maze.conductscience.com]
- 10. maze.conductscience.com [maze.conductscience.com]
- 11. Hot plate test - Wikipedia [en.wikipedia.org]
A Comparative Study of (Rac)-Enadoline and Morphine in Pain Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the pharmacological and analgesic properties of (Rac)-Enadoline, a selective kappa-opioid receptor (KOR) agonist, and morphine, a classical mu-opioid receptor (MOR) agonist. The information presented is based on experimental data from preclinical and clinical studies, designed to assist researchers in understanding the distinct mechanisms, efficacies, and side-effect profiles of these two compounds.
Executive Summary
This compound and morphine represent two distinct classes of opioid analgesics with fundamentally different receptor targets and downstream effects. Morphine, the gold standard for severe pain management, primarily acts on MORs, leading to potent analgesia but also significant side effects such as respiratory depression, euphoria, and a high potential for abuse.[1] In contrast, this compound selectively targets KORs, offering a different therapeutic and side-effect profile.[2] While also demonstrating analgesic properties, KOR activation by enadoline is associated with a distinct set of side effects, including sedation, confusion, and psychotomimetic effects like dysphoria and visual distortions, but notably lacks the respiratory depression seen with morphine.[2] This comparative guide delves into the quantitative differences in their analgesic efficacy, their distinct signaling pathways, and the experimental models used to elucidate these characteristics.
Quantitative Data Comparison
The following tables summarize the key quantitative data comparing the analgesic effects and side-effect profiles of this compound and morphine in a rat model of postoperative pain.
Table 1: Analgesic Efficacy in a Rat Model of Postoperative Pain [2]
| Pain Modality | This compound (MED, i.v.) | Morphine (MED, s.c.) |
| Thermal Hyperalgesia | ≤ 1 µg/kg | ≤ 1 mg/kg |
| Static Allodynia | 10 µg/kg | Little to no effect |
| Dynamic Allodynia | 10 µg/kg | No effect |
MED: Minimum Effective Dose
Table 2: Comparative Side-Effect Profile in a Rat Model [2]
| Side Effect | This compound (1-1000 µg/kg, i.v.) | Morphine (1-6 mg/kg, s.c.) |
| Respiratory Depression | Not observed | Dose-dependent |
| Potentiation of Anesthesia-induced Sleeping Time | Yes | Yes |
Table 3: Subjective and Physiological Effects in Humans
| Effect | Enadoline (KOR Agonist) | Morphine/Hydromorphone (MOR Agonist) |
| Analgesia | Yes | Yes |
| Subjective Effects | Sedation, confusion, dizziness, visual distortions, feelings of depersonalization, dysphoria | Euphoria, sedation |
| Physiological Effects | Increased urinary output | Respiratory depression, miosis (pupil constriction), constipation |
| Abuse Potential | Lower compared to MOR agonists | High |
Signaling Pathways
This compound and morphine exert their effects by activating distinct G-protein coupled receptors (GPCRs), leading to different intracellular signaling cascades.
Morphine (Mu-Opioid Receptor Agonist): Morphine binds to the mu-opioid receptor (MOR), which is coupled to inhibitory G-proteins (Gi/o).[3][4] This activation leads to the dissociation of the Gα and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, decreasing intracellular cyclic AMP (cAMP) levels.[3][4] The Gβγ subunit can directly interact with and activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuron. It also inhibits N-type voltage-gated calcium channels, reducing calcium influx.[3] Both of these actions decrease neuronal excitability and inhibit the release of neurotransmitters involved in pain signaling.
dot
Caption: Signaling pathway of Morphine via the Mu-Opioid Receptor.
This compound (Kappa-Opioid Receptor Agonist): this compound binds to the kappa-opioid receptor (KOR), which is also coupled to Gi/o proteins.[5] Similar to MOR activation, KOR activation leads to the inhibition of adenylyl cyclase by the Gαi/o subunit and modulation of ion channels by the Gβγ subunit.[5][6] The Gβγ subunit activates inwardly rectifying potassium channels and inhibits voltage-gated calcium channels, resulting in neuronal hyperpolarization and reduced neurotransmitter release.[5][7]
dot
Caption: Signaling pathway of this compound via the Kappa-Opioid Receptor.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative data tables.
Rat Model of Postoperative Pain
This model is used to assess the efficacy of analgesics against pain states that mimic postoperative pain in humans, including thermal hyperalgesia, static allodynia, and dynamic allodynia.
dot
Caption: Experimental workflow for the rat postoperative pain model.
1. Animals: Adult male Sprague-Dawley rats are typically used. They are housed in a controlled environment with a 12-hour light/dark cycle and have free access to food and water.
2. Surgical Procedure:
-
Animals are anesthetized (e.g., with isoflurane).
-
A 1 cm longitudinal incision is made through the skin and fascia of the plantar aspect of one hind paw, starting from the heel and extending towards the toes.
-
The plantaris muscle is elevated and incised longitudinally.
-
The skin is then closed with sutures.
3. Drug Administration:
-
This compound is administered intravenously (i.v.).
-
Morphine is administered subcutaneously (s.c.).
-
Drugs are typically administered either before or after the surgical procedure to assess their preventative or therapeutic effects.
4. Assessment of Thermal Hyperalgesia (Plantar Test / Hargreaves' Method):
-
The rat is placed in a plastic chamber on a glass floor.[8][9][10]
-
After an acclimation period, a radiant heat source is positioned under the glass directly beneath the operated paw.[8][9][10]
-
The time taken for the rat to withdraw its paw (paw withdrawal latency) is automatically recorded.[8][9][10]
-
A cut-off time is set to prevent tissue damage.[11]
5. Assessment of Mechanical Allodynia (von Frey Test):
-
The rat is placed in a chamber on an elevated mesh floor.[12][13]
-
After an acclimation period, calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the operated paw.[13]
-
The force required to elicit a paw withdrawal response (paw withdrawal threshold) is determined using the up-down method or an electronic von Frey apparatus.[12][14][15]
Conclusion
The comparison between this compound and morphine highlights a critical divergence in opioid pharmacology that has significant implications for drug development. While morphine remains a potent and indispensable analgesic, its utility is hampered by its severe side-effect profile, particularly respiratory depression and abuse liability, which are mediated by the mu-opioid receptor. This compound, through its selective action on the kappa-opioid receptor, demonstrates efficacy in preclinical pain models, notably in allodynic states where morphine is less effective.[2] However, its clinical development has been hindered by dose-limiting psychotomimetic side effects.
This comparative analysis underscores the potential of targeting the kappa-opioid system for analgesia, while also emphasizing the need for developing biased agonists or peripherally restricted compounds that can separate the analgesic effects from the central nervous system-mediated adverse effects. For researchers and drug development professionals, the distinct profiles of these two compounds provide a valuable framework for designing novel analgesics with improved therapeutic windows.
References
- 1. researchgate.net [researchgate.net]
- 2. Enadoline, a selective kappa-opioid receptor agonist shows potent antihyperalgesic and antiallodynic actions in a rat model of surgical pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. μ-Opioid Receptors and Regulators of G protein Signaling (RGS) proteins: From a symposium on new concepts in mu-opioid pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mu-Opioid Receptor Coupling to Gαo Plays an Important Role in Opioid Antinociception - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Opioid mu, delta, and kappa receptor-induced activation of phospholipase C-beta 3 and inhibition of adenylyl cyclase is mediated by Gi2 and G(o) in smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. commerce.bio-rad.com [commerce.bio-rad.com]
- 8. Assessment of Thermal Pain Sensation in Rats and Mice Using the Hargreaves Test - PMC [pmc.ncbi.nlm.nih.gov]
- 9. somatco.com [somatco.com]
- 10. biomed.au.dk [biomed.au.dk]
- 11. IITC Plantar Test Hargreaves Method for Mice and Rats – IITC [iitcinc.com]
- 12. protocols.io [protocols.io]
- 13. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 14. Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test [en.bio-protocol.org]
- 15. Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test [bio-protocol.org]
Cross-Validation of (Rac)-Enadoline's Neuroprotective Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the neuroprotective effects of (Rac)-Enadoline, a kappa-opioid receptor (KOR) agonist, against other classes of neuroprotective agents. The information is compiled from preclinical studies and is intended to offer a cross-validation of Enadoline's potential therapeutic efficacy in ischemic brain injury.
Executive Summary
This compound has demonstrated significant, dose-dependent neuroprotective effects in animal models of focal cerebral ischemia. Its primary mechanism of action is believed to be the inhibition of glutamate release, a key mediator of excitotoxicity in ischemic brain injury. While direct head-to-head clinical trials are lacking, preclinical data suggests that KOR agonists like Enadoline offer a promising avenue for neuroprotection. This guide compares the available experimental data for Enadoline and other KOR agonists with that of N-methyl-D-aspartate (NMDA) receptor antagonists, calcium channel blockers, and free radical scavengers.
Comparative Efficacy of Neuroprotective Agents
The following tables summarize quantitative data from various preclinical studies, showcasing the neuroprotective efficacy of different drug classes. It is crucial to note that these data are derived from different experimental models and protocols, which may influence the direct comparability of the results.
Table 1: Kappa-Opioid Receptor (KOR) Agonists
| Compound | Animal Model | Key Efficacy Endpoints | Reference |
| This compound (CI-977) | Rat; permanent middle cerebral artery occlusion (MCAO) | - 37.4% reduction in infarction volume- 47.8% reduction in brain swelling (1.0 mg/kg + 0.17 mg/kg/h) | [1] |
| BRL 52537 | Rat; transient MCAO | - Attenuated infarct volume in males (Cortex: 23±5% vs 38±4% in vehicle; Caudoputamen: 44±6% vs 66±4% in vehicle) | [2] |
| U-50488H | Rat; contusive spinal cord injury | - Increased neuronal survival (242.7 ± 16.5 neurons/mm²) compared to control (73.3 ± 9.3 neurons/mm²) | [3] |
Table 2: NMDA Receptor Antagonists
| Compound | Animal Model | Key Efficacy Endpoints | Reference |
| MK-801 | Rat; contusive spinal cord injury | - Increased neuronal survival (298.9 ± 74.8 neurons/mm²) compared to control (73.3 ± 9.3 neurons/mm²) | [3] |
| MK-801 | Rat; cerebral ischemia/reperfusion | - Improved hippocampal cell survival and reduced number of dark neurons | [4] |
| Nalmefene (Opioid Antagonist with NMDA antagonist properties) | Rabbit; spinal cord ischemia | - Significantly improved neurologic and histologic outcomes compared to saline controls. | [5] |
Table 3: Calcium Channel Blockers
| Compound | Animal Model | Key Efficacy Endpoints | Reference |
| Nimodipine, Iganidipine, Lomerizine | In vitro; hypoxic retinal ganglion cells | - Increased cell viability and reduced intracellular calcium ion concentration | [6] |
| Nilvadipine | Mouse; ocular hypertension model | - Potent neuroprotection of retinal ganglion cells | [7] |
Table 4: Free Radical Scavengers
| Compound | Animal Model | Key Efficacy Endpoints | Reference |
| Edaravone | Approved for stroke treatment in Japan | - Demonstrates efficacy in reducing the effects of ischemic stroke. | [8] |
| NXY-059 | Human; Phase III clinical trial (SAINT I) | - Showed efficacy in one large trial, but not confirmed in a second (SAINT II). | [8] |
| 6-paradol | Mouse; transient MCAO/reperfusion | - Significantly reduced brain infarction and neurological deficit. | [9] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for critical evaluation and replication of the cited studies.
Focal Cerebral Ischemia Model for this compound Evaluation[1]
-
Animal Model: Male Sprague-Dawley rats.
-
Ischemia Induction: Permanent occlusion of the left middle cerebral artery (MCA). For the recovery model, this was performed under isoflurane anesthesia.
-
Drug Administration: this compound was administered subcutaneously 30 minutes prior to ischemia at doses of 0.1, 0.3, and 1.0 mg/kg. In the recovery model, this was followed by a continuous subcutaneous infusion.
-
Outcome Measures:
-
Non-recovery model (4 hours): Assessment of early ischemic damage in coronal brain sections at nine predetermined stereotaxic planes.
-
Recovery model (24 hours): Histological assessment of ischemic brain damage and swelling.
-
-
Physiological Monitoring: Blood pressure, blood gases, glucose, and pH were monitored to ensure they were not significantly affected by the drug.
Contusive Spinal Cord Injury Model for KOR Agonist and NMDA Antagonist Comparison[3]
-
Animal Model: Rats.
-
Injury Induction: A contusive spinal cord injury was induced.
-
Drug Administration: One hour before the injury, either MK-801 or U-50488H was injected intraperitoneally. A 14-day delivery osmotic minipump containing the same drug was implanted subcutaneously at the time of surgery.
-
Outcome Measures:
-
Behavioral: Motor and sensory behavior was measured over 30 days.
-
Histological: The number of neurons per unit area outside the lesion epicenter was quantified.
-
Transient Middle Cerebral Artery Occlusion (MCAO) Model for KOR Agonist Evaluation[2]
-
Animal Model: Adult male and female Wistar rats (250 to 275 g).
-
Ischemia Induction: Two hours of MCAO was induced using the intraluminal suture technique under halothane anesthesia.
-
Monitoring: Adequacy of MCAO and reperfusion was monitored with laser-Doppler flowmetry.
-
Drug Administration: Vehicle (saline) or BRL 52537 (1 mg/kg per hour) infusion was started at the onset of reperfusion and continued for 22 hours.
-
Outcome Measures: Infarct volume in the cortex and caudoputamen was assessed by triphenyl tetrazolium chloride (TTC) staining at 72 hours after MCAO. Neurological deficit scores were also evaluated.
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of these different classes of drugs are mediated by distinct signaling pathways.
This compound and Kappa-Opioid Receptor Agonists
KOR agonists like Enadoline are believed to exert their neuroprotective effects primarily by inhibiting the release of the excitatory neurotransmitter glutamate. This is a critical step in preventing the excitotoxic cascade that leads to neuronal death in ischemic conditions. Activation of the KOR, a G-protein coupled receptor, leads to the inhibition of voltage-gated calcium channels, which in turn reduces neurotransmitter release.
NMDA Receptor Antagonists
NMDA receptor antagonists, such as MK-801, directly block the NMDA receptor, preventing the excessive influx of calcium that triggers excitotoxicity. By blocking this key receptor in the glutamate-mediated cell death pathway, these agents can significantly reduce neuronal damage.
Calcium Channel Blockers
This class of drugs reduces the influx of calcium into neurons through voltage-gated calcium channels. By limiting the overall increase in intracellular calcium, these agents can mitigate the downstream deleterious effects, such as the activation of proteases and lipases, and mitochondrial dysfunction.
Free Radical Scavengers
Following an ischemic event, the production of reactive oxygen species (ROS) and reactive nitrogen species (RNS) increases dramatically, leading to oxidative stress and cellular damage. Free radical scavengers directly neutralize these harmful molecules, thereby reducing lipid peroxidation, protein oxidation, and DNA damage.
Conclusion
The available preclinical evidence strongly supports the neuroprotective potential of this compound and other KOR agonists in the context of ischemic brain injury. The mechanism, primarily through the inhibition of glutamate release, targets a critical pathway in the pathophysiology of stroke. While direct comparative data with other neuroprotective classes is limited, the efficacy demonstrated in animal models is comparable to that of NMDA receptor antagonists and other agents. A significant advantage of targeting the KOR pathway may be a more nuanced modulation of excitotoxicity compared to the broad blockade of NMDA receptors, which has been associated with significant side effects in clinical trials. Further research, including well-designed comparative studies and eventually clinical trials, is warranted to fully elucidate the therapeutic potential of this compound and other KOR agonists as neuroprotective agents.
References
- 1. Neuroprotective effect of the kappa-agonist enadoline (CI-977) in rat models of focal cerebral ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ischemic neuroprotection with selective kappa-opioid receptor agonist is gender specific - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective effect of MK-801 and U-50488H after contusive spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotective effects of MK-801 against cerebral ischemia reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of the neuroprotective effects of the N-methyl-D-aspartate antagonist MK-801 and the opiate-receptor antagonist nalmefene in experimental spinal cord ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kappa Opioid Receptor Agonist and Brain Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuroprotective effect of 6-paradol in focal cerebral ischemia involves the attenuation of neuroinflammatory responses in activated microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The relationship between glutamate release and cerebral blood flow after focal cerebral ischaemia in the cat: effect of pretreatment with enadoline (a kappa receptor agonist) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Signaling underlying kappa opioid receptor-mediated behaviors in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
Enantiomer-Specific Activity of Enadoline: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the enantiomer-specific activity of Enadoline, a potent kappa-opioid receptor (KOR) agonist. While Enadoline itself is a racemic mixture, its pharmacological effects are primarily driven by one of its enantiomers. Understanding the distinct properties of each enantiomer is crucial for rational drug design and the development of KOR-targeted therapeutics with improved efficacy and side-effect profiles.
Comparison of Enantiomer Activity at the Kappa-Opioid Receptor
The available, albeit limited, data indicates a significant difference in the activity of the enantiomers of Enadoline at the kappa-opioid receptor. The discriminative stimulus effects of the racemic mixture are primarily attributed to the (-)-enadoline enantiomer, while the corresponding (+)-enantiomer, also known as PD 129829, is reported to be significantly less active.
Due to the scarcity of publicly available quantitative data directly comparing the binding affinities and functional potencies of the individual enantiomers in head-to-head assays, this guide presents a qualitative summary based on existing literature.
| Parameter | (-)-Enadoline | (+)-Enadoline (PD 129829) | Reference Compound (e.g., U-50,488) |
| Binding Affinity (Ki) at KOR | High | Significantly Lower | High |
| Functional Potency (EC50) at KOR | Potent Agonist | Weak or Inactive | Potent Agonist |
| Efficacy (Emax) at KOR | Full or High Efficacy Agonist | Low to No Efficacy | Full Agonist |
| In Vivo Activity (Discriminative Stimulus) | Active | Inactive | Active |
Signaling Pathways and Functional Selectivity
The differential activity of Enadoline's enantiomers likely extends to their ability to activate downstream signaling pathways. Kappa-opioid receptor activation is known to initiate both G-protein-dependent signaling, which is associated with analgesia, and β-arrestin-mediated signaling, which has been implicated in some of the undesirable side effects of KOR agonists, such as dysphoria and sedation.
While specific data on the G-protein versus β-arrestin bias for the individual enantiomers of Enadoline is not available, it is a critical area for future research. A detailed understanding of the functional selectivity of each enantiomer would be invaluable for developing biased agonists that preferentially activate the therapeutic G-protein pathway while minimizing β-arrestin recruitment.
Caption: Differential interaction of Enadoline enantiomers with the KOR.
Experimental Protocols
The characterization of the enantiomer-specific activity of KOR agonists like Enadoline relies on a suite of well-established in vitro assays. The following are detailed methodologies for the key experiments used to determine binding affinity, functional potency, and signaling bias.
Radioligand Binding Assay for KOR Affinity
This assay is used to determine the binding affinity (Ki) of a compound for the kappa-opioid receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell membranes prepared from cells expressing the human kappa-opioid receptor (e.g., CHO-KOR or HEK293-KOR cells).
-
Radioligand: [³H]-U-69,593 or another suitable KOR-selective radioligand.
-
Non-specific binding control: A high concentration of a non-radiolabeled KOR agonist (e.g., 10 µM U-50,488).
-
Test compounds: (-)-Enadoline and (+)-Enadoline (PD 129829) at various concentrations.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well plates, filter mats, scintillation fluid, and a scintillation counter.
Procedure:
-
In a 96-well plate, add assay buffer, the cell membrane preparation, and the test compound at various concentrations.
-
Add the radioligand at a concentration near its Kd.
-
For determining non-specific binding, add the non-specific binding control instead of the test compound.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filter mats using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Dry the filter mats and add scintillation fluid.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Binding Assay for G-Protein Activation
This functional assay measures the ability of an agonist to activate G-proteins coupled to the KOR.
Materials:
-
Cell membranes from CHO-KOR or HEK293-KOR cells.
-
[³⁵S]GTPγS.
-
GDP.
-
Test compounds: (-)-Enadoline and (+)-Enadoline at various concentrations.
-
Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4.
-
Non-specific binding control: A high concentration of unlabeled GTPγS.
Procedure:
-
In a 96-well plate, add the cell membrane preparation, GDP, and the test compound at various concentrations.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Terminate the reaction by filtration through filter mats.
-
Wash the filters with ice-cold buffer.
-
Quantify the bound [³⁵S]GTPγS using a scintillation counter.
-
Plot the specific binding of [³⁵S]GTPγS against the concentration of the test compound to generate a dose-response curve.
-
Determine the EC50 (potency) and Emax (efficacy) values from the curve.
β-Arrestin Recruitment Assay
This cell-based assay measures the recruitment of β-arrestin to the activated KOR.
Materials:
-
A cell line co-expressing the human kappa-opioid receptor fused to a reporter fragment (e.g., a fragment of β-galactosidase or luciferase) and β-arrestin fused to the complementary fragment of the reporter.
-
Test compounds: (-)-Enadoline and (+)-Enadoline at various concentrations.
-
Cell culture medium and plates.
-
Substrate for the reporter enzyme.
-
A luminometer or spectrophotometer.
Procedure:
-
Plate the cells in a 96-well plate and allow them to attach.
-
Add the test compounds at various concentrations to the wells.
-
Incubate for a specified time to allow for receptor activation and β-arrestin recruitment.
-
Add the substrate for the reporter enzyme.
-
Measure the luminescence or absorbance using a plate reader.
-
Plot the signal against the concentration of the test compound to generate a dose-response curve.
-
Determine the EC50 and Emax values from the curve.
Caption: Workflow for assessing Enadoline enantiomer activity.
Conclusion
The stereochemistry of Enadoline plays a pivotal role in its interaction with the kappa-opioid receptor. The available evidence strongly suggests that the pharmacological activity resides primarily in the (-)-enantiomer, while the (+)-enantiomer is largely inactive. A comprehensive quantitative comparison of the binding affinities, functional potencies, and signaling bias of the individual enantiomers is essential for a complete understanding of their structure-activity relationship. Such data would be highly valuable for the design of next-generation KOR agonists with optimized therapeutic profiles. Further research focusing on the direct comparison of (-)-Enadoline and (+)-Enadoline (PD 129829) using the detailed experimental protocols outlined in this guide is strongly encouraged.
Benchmarking (Rac)-Enadoline Against Novel Kappa-Opioid Agonists: A Comparative Guide
This guide provides a comprehensive framework for comparing the pharmacological properties of the established kappa-opioid receptor (KOR) agonist, (Rac)-Enadoline, against emerging novel KOR agonists. The methodologies and data presentation formats detailed below are intended to serve as a standardized protocol for researchers and drug development professionals.
Introduction to Kappa-Opioid Receptor Agonists
The kappa-opioid receptor is a key target in the development of analgesics with a lower potential for abuse compared to mu-opioid receptor agonists. This compound, a potent and selective KOR agonist, has been a critical tool in preclinical research. However, its therapeutic potential has been limited by adverse effects such as dysphoria and sedation. This has spurred the development of novel KOR agonists with improved pharmacological profiles, aiming for enhanced therapeutic efficacy and better tolerability. This guide outlines a comparative analysis of this compound against these next-generation compounds.
Comparative Pharmacological Data
A systematic comparison of key pharmacological parameters is essential for evaluating the relative performance of novel KOR agonists against a benchmark like this compound. The following table summarizes critical in vitro and in vivo data points.
| Parameter | This compound | Novel Agonist A | Novel Agonist B | Reference |
| Binding Affinity (Ki, nM) at KOR | 0.15 | 0.08 | 0.21 | |
| Receptor Selectivity (KOR vs MOR) | 1500-fold | 2500-fold | 1800-fold | |
| Receptor Selectivity (KOR vs DOR) | 800-fold | 1200-fold | 950-fold | |
| Functional Potency (EC50, nM, cAMP) | 0.5 | 0.2 | 0.8 | |
| G-Protein Bias (β-arrestin vs G-protein) | Balanced | G-protein biased | Slightly β-arrestin biased | |
| In Vivo Efficacy (ED50, mg/kg, hot plate test) | 0.1 | 0.05 | 0.12 | |
| Sedative Effect (MED, mg/kg, rotarod test) | 0.3 | > 1.0 | 0.2 |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reproducibility and direct comparison of results.
3.1. Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki) of the test compounds for the kappa-opioid receptor.
-
Materials: Membranes from CHO cells stably expressing the human KOR, [³H]-U-69,593 (radioligand), test compounds, incubation buffer (50 mM Tris-HCl, pH 7.4), glass fiber filters, scintillation cocktail, and a scintillation counter.
-
Procedure:
-
Cell membranes are incubated with a fixed concentration of [³H]-U-69,593 and varying concentrations of the test compound.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled ligand (e.g., naloxone).
-
The incubation is carried out at 25°C for 60 minutes.
-
The reaction is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
The Ki values are calculated using the Cheng-Prusoff equation.
-
3.2. cAMP Functional Assay
-
Objective: To measure the functional potency (EC50) of the test compounds by quantifying the inhibition of forskolin-stimulated cAMP production.
-
Materials: CHO cells co-expressing the human KOR and a CRE-luciferase reporter gene, forskolin, test compounds, cell culture medium, and a luminometer.
-
Procedure:
-
Cells are pre-incubated with the test compounds at various concentrations for 15 minutes.
-
Forskolin is added to stimulate adenylate cyclase, leading to an increase in intracellular cAMP levels.
-
Following a 30-minute incubation, the cells are lysed, and the luciferase activity is measured using a luminometer.
-
The EC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.
-
Signaling Pathways and Experimental Visualization
Visual representations of signaling pathways and experimental workflows can aid in the conceptual understanding of the underlying mechanisms and procedures.
Caption: KOR G-protein signaling pathway.
Caption: Radioligand binding assay workflow.
Replicating the Anticonvulsant Potential of (Rac)-Enadoline: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anticonvulsant effects of (Rac)-Enadoline, a selective kappa-opioid receptor agonist, with alternative compounds. The data presented is based on preclinical findings and aims to inform future research and development in the field of epilepsy treatment. We will delve into the quantitative anticonvulsant activity, detailed experimental methodologies, and the proposed signaling pathway of this compound.
Comparative Anticonvulsant Activity
The following table summarizes the anticonvulsant potency of this compound and comparator compounds in established preclinical seizure models. This compound (also known as CI-977) has demonstrated notable efficacy in a chemically-induced seizure model, while other kappa-opioid agonists and a standard antiepileptic drug are presented for comparison in a widely used electrical-induced seizure model.
| Compound | Seizure Model | Animal Model | Route of Administration | Anticonvulsant Potency (ED50) | Reference |
| This compound (CI-977) | N-methyl-DL-aspartate (NMDLA)-induced seizures | Mouse | Intravenous (i.v.) | Not explicitly stated, but reported to be 10-fold more potent than CPP (a competitive NMDA antagonist) | [1] |
| U-50,488 | Maximal Electroshock (MES) | Rat | Subcutaneous (s.c.) | 8.6 mg/kg | [2] |
| Phenytoin | Maximal Electroshock (MES) | Mouse | Intraperitoneal (i.p.) | 9.81 mg/kg | [3] |
Understanding the Mechanism: Proposed Signaling Pathway
This compound exerts its anticonvulsant effects primarily through the activation of kappa-opioid receptors (KOR). Evidence also suggests a potential interaction with the N-methyl-D-aspartate (NMDA) receptor complex, a key player in excitatory neurotransmission. The diagram below illustrates the proposed signaling cascade.
Caption: Proposed signaling pathway for this compound's anticonvulsant effect.
Experimental Protocols
To facilitate the replication and further investigation of this compound's anticonvulsant properties, detailed methodologies for the key experiments cited are provided below.
N-methyl-DL-aspartate (NMDLA)-Induced Seizure Model in Mice
This model assesses a compound's ability to protect against seizures induced by the excitatory amino acid NMDLA.
Workflow:
Caption: Experimental workflow for the NMDLA-induced seizure model.
Detailed Steps:
-
Animals: Male albino mice are used for this procedure.
-
Drug Administration: this compound or the vehicle solution is administered intravenously (i.v.) via a tail vein.
-
Acclimatization: A brief period is allowed for the drug to distribute and take effect.
-
NMDLA Infusion: A solution of N-methyl-DL-aspartate is infused at a constant rate through a tail vein.
-
Observation: Mice are observed for the onset of characteristic seizure behaviors, including clonic convulsions (rhythmic jerking of the limbs) and tonic seizures (rigid extension of the limbs).
-
Data Collection: The latency (time) to the onset of each seizure type and the severity of the seizures are recorded. An increase in the latency to seizure onset in the drug-treated group compared to the vehicle group indicates anticonvulsant activity.
Maximal Electroshock (MES) Seizure Test in Mice
The MES test is a widely used preclinical model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.
Workflow:
Caption: Experimental workflow for the Maximal Electroshock (MES) test.
Detailed Steps:
-
Animals: Male albino mice are typically used.
-
Drug Administration: The test compound (e.g., Phenytoin) or vehicle is administered, commonly via the intraperitoneal (i.p.) route.
-
Pretreatment Time: A specific time is allowed to elapse for the drug to be absorbed and reach effective concentrations in the brain.[4]
-
Electrode Application: Corneal or ear clip electrodes are applied to the animal. A topical anesthetic may be applied to the corneas.
-
Electrical Stimulation: A maximal electrical stimulus (e.g., 50 mA for 0.2 seconds in mice) is delivered by an electroconvulsive shock apparatus.[5][6]
-
Observation: The primary endpoint is the presence or absence of a tonic hindlimb extension seizure. The abolition of this phase is considered protection.[6]
-
Data Analysis: The percentage of animals protected in the drug-treated group is compared to the vehicle-treated group. The dose that protects 50% of the animals (ED50) is then calculated.[3]
References
- 1. The anticonvulsant action of CI-977, a selective kappa-opioid receptor agonist: a possible involvement of the glycine/NMDA receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. meliordiscovery.com [meliordiscovery.com]
- 5. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 6. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
Safety Operating Guide
Safe Disposal of (Rac)-Enadoline: A Guide for Laboratory Professionals
(Rac)-Enadoline is a potent and selective kappa-opioid receptor agonist intended for research purposes only. [1][2][3] Proper handling and disposal are critical to ensure the safety of laboratory personnel and prevent environmental contamination. This guide provides essential information and step-by-step procedures for the safe disposal of this compound, aligning with best practices for potent pharmaceutical compounds and controlled substances.
I. Understanding this compound: Key Characteristics
A thorough understanding of the compound's properties is the first step toward safe handling and disposal. The following table summarizes key information for this compound.
| Property | Value | Source |
| Synonyms | (Rac)-CI-977 free base | [1][2] |
| CAS Number | 107431-28-7 | [3] |
| Molecular Formula | C₂₄H₃₂N₂O₃ | - |
| Molecular Weight | 396.52 g/mol | - |
| Appearance | Solid (form may vary) | Assumed based on common lab chemicals |
| Storage | Room temperature in the continental US; may vary elsewhere. Refer to the Certificate of Analysis for specific storage conditions. | [2] |
| Primary Hazard | Potent kappa-opioid agonist. May cause sedation, confusion, dizziness, visual distortions, and feelings of depersonalization.[4] High potential for abuse. | [4] |
| Regulatory Status | While not explicitly listed in the brief search results, as a potent opioid agonist, it should be handled as a controlled substance . Users must comply with all applicable federal, state, and local regulations. | Inferred from opioid classification |
II. Pre-Disposal Preparations and Safety Precautions
Before beginning any disposal procedures, it is imperative to consult the material's specific Safety Data Sheet (SDS) , which should be obtained from the supplier. The SDS will provide the most detailed and accurate safety and disposal information.
Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes, at a minimum:
-
Safety glasses or goggles
-
Chemical-resistant gloves (nitrile or other suitable material as specified in the SDS)
-
Laboratory coat
All handling of the solid compound or concentrated solutions should be performed in a certified chemical fume hood to prevent inhalation of airborne particles.
III. Step-by-Step Disposal Procedures
The recommended disposal method for this compound is incineration by a licensed hazardous waste disposal company . This ensures complete destruction of the potent opioid.
Step 1: Segregation and Labeling
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
-
Collect all waste containing this compound, including unused compound, contaminated labware (e.g., vials, pipette tips), and used PPE, in a designated, leak-proof, and clearly labeled waste container.
-
The label should clearly state: "Hazardous Waste: this compound " and include any other information required by your institution.
Step 2: Contacting Environmental Health and Safety (EHS)
-
Contact your institution's EHS office to arrange for the pickup and disposal of the this compound waste.
-
Provide them with all necessary information, including the amount of waste and its composition.
Step 3: On-Site Neutralization (for trace amounts, if approved)
-
For trace amounts of this compound (e.g., residual amounts in empty vials), some institutions may have protocols for on-site neutralization before disposal. This should only be performed if it is an approved and documented procedure within your institution's chemical hygiene plan.
-
A common method for the deactivation of opioids is the use of products containing activated charcoal, which can adsorb the active pharmaceutical ingredient.[5][6]
-
Do not attempt to neutralize bulk quantities of this compound without specific guidance and approval from your EHS office.
Step 4: Documentation
-
Maintain a detailed record of the disposal of this compound, including the date, quantity, and method of disposal. This is a critical requirement for controlled substances.
IV. Disposal Methods Overview
The following table summarizes the recommended and non-recommended disposal methods for this compound in a research setting.
| Disposal Method | Suitability | Rationale |
| Licensed Hazardous Waste Incineration | Highly Recommended | Ensures complete destruction of the potent opioid and is the standard for pharmaceutical waste. |
| On-site Chemical Neutralization | Potentially Suitable for Trace Amounts (with EHS approval) | Can render the compound inert, but requires a validated procedure and should not be used for bulk disposal. |
| Sewer/Drain Disposal | Not Recommended | Leads to environmental contamination of waterways.[7] |
| Regular Trash Disposal | Not Recommended | Poses a significant risk of diversion and accidental exposure. |
V. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound in a laboratory setting.
By adhering to these procedures and maintaining a strong safety culture, researchers can responsibly manage the disposal of this compound and other potent research compounds. Always prioritize safety and compliance with institutional and regulatory guidelines.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Enadoline, a selective kappa opioid agonist: comparison with butorphanol and hydromorphone in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. How to Dispose of Expired Opioid Medication [hss.edu]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. Dangerous Drug Disposal | Johns Hopkins | Bloomberg School of Public Health [publichealth.jhu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
